2-bromo-4-(4-ethylphenyl)Thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(4-ethylphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS/c1-2-8-3-5-9(6-4-8)10-7-14-11(12)13-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVUSBDBEOXCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702926 | |
| Record name | 2-Bromo-4-(4-ethylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99983-39-8 | |
| Record name | 2-Bromo-4-(4-ethylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Scalable Synthesis of 2-bromo-4-(4-ethylphenyl)thiazole
A Modular Hantzsch-Sandmeyer Protocol
Executive Summary
The compound 2-bromo-4-(4-ethylphenyl)thiazole is a critical heteroaromatic scaffold, widely utilized as an intermediate in the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and superoxide dismutase mimics. Its 2-bromo functionality serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-ethylphenyl moiety provides essential lipophilic interactions in protein binding pockets.
This guide presents a robust, three-step synthetic route prioritized for regioselectivity and scalability. Unlike direct bromination of the thiazole ring—which often suffers from poor selectivity—this protocol utilizes a Hantzsch condensation followed by a non-aqueous Sandmeyer reaction . This ensures exclusive halogenation at the C2 position.
Retrosynthetic Analysis
The strategic disconnection relies on the assembly of the thiazole core via the interaction of an
Figure 1: Retrosynthetic logic flow ensuring C2-regiospecificity.
Experimental Protocols
Module 1: Synthesis of
-Bromoketone Precursor
Reaction: Bromination of 4'-ethylacetophenone. Rationale: Use of N-Bromosuccinimide (NBS) with p-Toluenesulfonic acid (p-TsOH) is preferred over elemental bromine for safety and to minimize over-bromination.
-
Reagents: 4'-Ethylacetophenone (1.0 eq), NBS (1.05 eq), p-TsOH (0.1 eq).
-
Solvent: Acetonitrile (MeCN).
Protocol:
-
Charge a round-bottom flask with 4'-ethylacetophenone (10.0 g, 67.5 mmol) and Acetonitrile (100 mL).
-
Add p-TsOH (1.16 g, 6.75 mmol) followed by NBS (12.6 g, 70.8 mmol) in portions.
-
Heat the mixture to reflux (
C) for 3 hours. -
Monitor: TLC (Hexane/EtOAc 9:1) should show consumption of starting material (
) and appearance of the monobromo product ( ). -
Workup: Cool to RT. Remove solvent in vacuo.[1] Dissolve residue in DCM, wash with water (
mL) and brine. Dry over .[1][2] -
Yield: Expect ~90-95% as a light yellow oil/solid.
-
Note: The product is a lachrymator. Handle in a fume hood.
-
Module 2: Hantzsch Thiazole Cyclization
Reaction: Condensation of
-
Reagents: 2-bromo-1-(4-ethylphenyl)ethan-1-one (from Module 1), Thiourea (1.1 eq).
-
Solvent: Ethanol (EtOH).[3]
Protocol:
-
Dissolve the
-bromoketone (15.0 g, 66 mmol) in absolute Ethanol (150 mL). -
Add Thiourea (5.5 g, 72.6 mmol).
-
Heat to reflux for 2–4 hours. A heavy precipitate (HBr salt of the aminothiazole) typically forms.
-
Workup: Cool the mixture to
C. Filter the precipitate. -
Free Basing: Suspend the solid in water and adjust pH to ~9-10 using
or . Extract with EtOAc, dry, and concentrate.[1][4][5][6] -
Characterization: The product 2-amino-4-(4-ethylphenyl)thiazole is a crystalline solid.
-
Checkpoint: Purity should be >98% by HPLC before proceeding.
-
Module 3: The Non-Aqueous Sandmeyer (Radical-Polar Crossover)
Reaction: Conversion of C2-amino to C2-bromo.[7]
Rationale: Classical aqueous Sandmeyer (
-
Reagents: 2-amino-4-(4-ethylphenyl)thiazole (1.0 eq), Copper(II) Bromide (
, 1.5 eq), tert-Butyl Nitrite ( , 1.5 eq). -
Solvent: Anhydrous Acetonitrile (MeCN).
Protocol:
-
In a dry 3-neck flask under
, suspend (10.0 g, 45 mmol) in MeCN (100 mL). -
Add
(6.9 g, 8.0 mL, 67 mmol) dropwise at RT. The solution will turn dark. -
Cool to
C. -
Add 2-amino-4-(4-ethylphenyl)thiazole (6.1 g, 30 mmol) portion-wise over 15 minutes.
-
Critical: Evolution of
gas will occur. Ensure distinct venting.
-
-
Allow to warm to RT and stir for 2 hours. (Optional: Heat to
C for 30 mins to drive completion). -
Quench: Pour into 200 mL of 1M HCl (to break Cu-complexes) and extract with EtOAc (
mL). -
Purification: Silica gel chromatography (Eluent: Hexane/EtOAc 95:5).
-
Target: This compound (Light yellow solid).
Process Data & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Overall Yield | 60–75% (3 steps) | If low, check dryness of MeCN in Step 3. |
| Appearance | Off-white to pale yellow solid | Dark color indicates residual Copper; wash with |
| Key impurity | 4-(4-ethylphenyl)thiazole (Protodeamination) | Caused by insufficient |
| Scale Limit | Tested up to 100g batches | Exotherm in Step 3 requires active cooling on >50g scale. |
Mechanism & Workflow Visualization
The Sandmeyer transformation of aminothiazoles proceeds via a radical-nucleophilic aromatic substitution (
Figure 2: Integrated process workflow from commodity starting material to target.
Quality Control (Validation)
To validate the synthesis, compare analytical data against these predicted standards (based on homologous series):
-
1H NMR (400 MHz,
):- 7.80 (d, J=8.2 Hz, 2H, Ar-H ortho to thiazole)
- 7.35 (s, 1H, Thiazole C5-H)
- 7.28 (d, J=8.2 Hz, 2H, Ar-H meta to thiazole)
-
2.68 (q, J=7.6 Hz, 2H,
) -
1.25 (t, J=7.6 Hz, 3H,
)
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]+: 268.17 (for
) / 270.17 (for ). -
Observe characteristic 1:1 isotopic pattern for Bromine.
-
References
-
Hodgetts, K. J. (2001). A Versatile Synthesis of 2-Substituted Thiazoles from 2-Aminothiazoles via Aprotic Diazotization. Journal of Organic Chemistry , 66(23), 7925–7929. Link
-
Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. Journal of Organic Chemistry , 42(14), 2426–2430. Link
-
Li, X., et al. (2013). Synthesis of 2-(4-Bromophenyl)thiazole Derivatives. Chemistry - An Asian Journal , 8(7), 1408-1411.[8] Link
-
National Institutes of Health (NIH). (2010). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. PMC2807992 . Link
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. TCI Practical Example: Sandmeyer Reaction Using tBuONO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Sandmeyer Reaction (Ar-NH2 to Ar-Br) [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of 2-bromo-4-(4-ethylphenyl)thiazole
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the synthetic building block 2-bromo-4-(4-ethylphenyl)thiazole. Thiazole derivatives are of significant interest in medicinal chemistry and materials science, making unambiguous structural confirmation paramount.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering not only predicted spectral data based on established principles and analogous structures but also field-proven protocols for data acquisition. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction: The Structural Significance of this compound
The compound this compound is a heterocyclic molecule featuring a bromine atom at the 2-position, a common reactive handle for further functionalization (e.g., via Suzuki or Stille coupling), and a 4-ethylphenyl substituent at the 4-position.[3] The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, valued for its ability to engage in hydrogen bonding and its relative metabolic stability.[4] Therefore, the precise and accurate structural elucidation of its derivatives is a critical step in any research and development pipeline.
This guide outlines a multi-technique spectroscopic approach to confirm the identity and purity of this compound. We will delve into the predicted data for ¹H NMR, ¹³C NMR, IR, and MS, grounding these predictions in data from closely related analogues and fundamental chemical principles.
Spectroscopic Analysis Workflow
The comprehensive characterization of a novel or synthesized compound like this compound follows a logical workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of 2-bromo-4-phenylthiazole[5], we can confidently predict the spectrum for the ethyl-substituted analogue.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
-
Thiazole Proton (H-5): A sharp singlet is expected for the lone proton on the thiazole ring. In the parent compound 2-bromo-4-phenylthiazole, this proton appears at ~8.16 ppm (in DMSO-d₆)[5]. In a less polar solvent like CDCl₃, a slightly upfield shift is anticipated.
-
δ 7.50-7.60 (s, 1H, Thiazole H-5)
-
-
Aromatic Protons (Ethylphenyl Ring): The para-substituted ethylphenyl group will present as a classic AA'BB' system, which often appears as two distinct doublets.
-
δ 7.85-7.95 (d, J ≈ 8.5 Hz, 2H, Ar-H ortho to thiazole)
-
δ 7.25-7.35 (d, J ≈ 8.5 Hz, 2H, Ar-H ortho to ethyl)
-
-
Ethyl Group Protons: The ethyl group will give rise to a quartet and a triplet, with their characteristic coupling constant.
-
δ 2.70-2.80 (q, J ≈ 7.6 Hz, 2H, -CH₂-)
-
δ 1.25-1.35 (t, J ≈ 7.6 Hz, 3H, -CH₃)
-
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The predicted shifts are based on data from similar thiazole and chromone structures.[6]
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
-
Thiazole Carbons:
-
C-2 (C-Br): ~140-145 ppm
-
C-4: ~155-160 ppm
-
C-5: ~115-120 ppm
-
-
Ethylphenyl Carbons:
-
C-1' (Quaternary): ~130-132 ppm
-
C-4' (Quaternary): ~148-152 ppm
-
C-2'/C-6' (Aromatic CH): ~126-128 ppm
-
C-3'/C-5' (Aromatic CH): ~128-130 ppm
-
-
Ethyl Group Carbons:
-
-CH₂-: ~28-30 ppm
-
-CH₃: ~15-17 ppm
-
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
Collect 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of 240 ppm and a relaxation delay of 5 seconds to ensure proper relaxation of quaternary carbons.
-
Collect 1024 scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Key IR Absorptions (cm⁻¹):
-
3100-3000: Aromatic and Thiazole C-H stretch.
-
2965-2850: Aliphatic C-H stretch from the ethyl group.
-
~1600, ~1550, ~1480: C=C and C=N stretching vibrations characteristic of the aromatic and thiazole rings.[5]
-
~830-840: Strong C-H out-of-plane bending, indicative of 1,4-disubstitution (para) on the phenyl ring.[7]
-
~1000-1100: Potential region for C-Br stretching, though often weak and difficult to assign definitively.
Protocol 2: IR Data Acquisition (ATR)
-
Sample Preparation: Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information. For a bromo-compound, the isotopic pattern is a key diagnostic feature.
Predicted Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): The most critical feature will be a pair of peaks of nearly equal intensity corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Calculated Monoisotopic Mass for C₁₁H₁₀⁷⁹BrNS: 266.9772 m/z.
-
Calculated Monoisotopic Mass for C₁₁H₁₀⁸¹BrNS: 268.9751 m/z.
-
Observation: A strong signal cluster at m/z ≈ 267 and 269 in a ~1:1 ratio.
-
-
Key Fragmentation:
-
[M - CH₃]⁺: Loss of a methyl radical (m/z ≈ 252/254).
-
[M - C₂H₅]⁺: Loss of an ethyl radical, a common fragmentation for ethylbenzenes (m/z ≈ 238/240). This is expected to be a significant peak.
-
[M - Br]⁺: Loss of a bromine radical (m/z ≈ 188).
-
Protocol 3: Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound (~100 µg/mL in methanol or dichloromethane) via a direct insertion probe or through a GC inlet.
-
Instrumentation: Use a magnetic sector or quadrupole mass spectrometer.
-
Ionization: Utilize standard Electron Ionization (EI) at 70 eV. This energy level is standard because it provides reproducible fragmentation patterns.
-
Analysis: Scan a mass range from m/z 40 to 400.
-
Data Analysis: Identify the molecular ion cluster and analyze the major fragment ions to corroborate the proposed structure. Compare the observed isotopic distribution for bromine-containing fragments with theoretical patterns.
Summary of Spectroscopic Data
The following table summarizes the predicted key data points for the confident identification of this compound.
| Technique | Parameter | Predicted Value / Observation |
| ¹H NMR | Thiazole H-5 | δ 7.50-7.60 (s, 1H) |
| Aromatic CH | δ 7.85-7.95 (d, 2H), δ 7.25-7.35 (d, 2H) | |
| Ethyl CH₂ | δ 2.70-2.80 (q, 2H) | |
| Ethyl CH₃ | δ 1.25-1.35 (t, 3H) | |
| ¹³C NMR | Thiazole Carbons | ~140-145 (C-Br), ~155-160 (C4), ~115-120 (C5) |
| Aromatic Carbons | ~126-152 (6 signals) | |
| Ethyl Carbons | ~28-30 (-CH₂-), ~15-17 (-CH₃) | |
| IR | C-H (Aromatic) | 3100-3000 cm⁻¹ |
| C-H (Aliphatic) | 2965-2850 cm⁻¹ | |
| C=C / C=N | ~1600, ~1550, ~1480 cm⁻¹ | |
| p-Subst. Bend | ~830-840 cm⁻¹ | |
| MS (EI) | Molecular Ion | m/z ≈ 267/269 (1:1 ratio) |
| Key Fragment | m/z ≈ 238/240 ([M - C₂H₅]⁺) |
Conclusion
The structural confirmation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The predicted data, derived from established chemical principles and analysis of analogous structures, provides a robust template for researchers. The ¹H NMR defines the proton framework, ¹³C NMR confirms the carbon skeleton, IR spectroscopy identifies key functional groups and substitution patterns, and mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of bromine). By following the detailed protocols herein, scientists can ensure the generation of high-quality, reproducible data for confident structural assignment.
References
-
Butin, A. V., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. [Link]
-
Papanastasiou, I., et al. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Medicinal Chemistry, 11(2), 231-243. [Link]
-
IJSDR. (2023). Synthesis, Characterization of Substituted Phenyl Acyl Bromide Derivatives and its Biological Evaluation. International Journal of Scientific Development and Research, 8(6). [Link]
-
ResearchGate. Synthesis of 2–bromo–4–phenylthiazole. [Link]
-
RJPBCS. (2015). Synthesis and Characterization of Some New Thiazole Compounds and Study of their Biological Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-727. [Link]
-
Sareen, V., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 23(17), 9844. [Link]
-
Al-Sultani, K. H., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Baghdad Science Journal, 20(3), 1039. [Link]
-
ACG Publications. (2022). Supporting Information: Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Organic Communications, 15(4), 378-385. [Link]
-
Papanastasiou, I., et al. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Medicinal Chemistry, 11(2), 231–243. [Link]
-
Chen, Y.-L., et al. (2022). Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. Molecules, 27(3), 999. [Link]
-
Royal Society of Chemistry. Supporting Information for manuscript b512911h. [Link]
-
Butin, A. V., et al. (2014). 2-Bromo-4-phenyl-1,3-thia-zole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. [Link]
-
Xavier, R. J., & Gobinath, E. (2018). Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c][5]thiazole] Crystal. Asian Journal of Scientific Research, 11(2), 256-267. [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link]
-
Sharma, V. P. (2005). ¹³C-NMR Studies of Some Heterocyclically Substituted-2-methylchromones. Asian Journal of Chemistry, 17(3), 1471-1475. [Link]
-
SpectraBase. 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide - Optional[1H NMR] - Spectrum. [Link]
-
PubChemLite. 2-bromo-4-phenyl-1,3-thiazole (C9H6BrNS). [Link]
-
PubChem. 2-Bromo-4-phenyl-1,3-thiazole. [Link]
-
Saraf, S., et al. Infrared Spectra of Phenothiazines. Journal of the Chemical Society of Pakistan. [Link]
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Introduction: The Thiazole Scaffold and the Enduring Power of the Hantzsch Synthesis
An In-depth Technical Guide to the Hantzsch Synthesis of 2-Bromo-4-Arylthiazoles
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] This privileged scaffold is embedded in a multitude of natural products and synthetic pharmaceuticals, including Vitamin B1 (Thiamine), and exhibits a vast spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] Consequently, robust and versatile synthetic routes to functionalized thiazoles are of paramount importance to drug development professionals.
Among the various methods developed, the Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most reliable and widely utilized strategies.[3][7] Its enduring appeal lies in its operational simplicity and the use of readily available starting materials. The classic Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide.[8][9]
This guide provides an in-depth exploration of a specific, highly valuable application of this reaction: the synthesis of 2-bromo-4-arylthiazoles. These molecules are not typically the final target but serve as powerful and versatile intermediates. The 2-bromo substituent acts as a synthetic handle, enabling further elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity and generate diverse libraries of drug candidates. This guide will detail the core mechanism, provide field-proven experimental protocols, and offer insights into reaction optimization and troubleshooting.
The Core Reaction: Mechanism and Rationale
The synthesis of a 2-bromo-4-arylthiazole is a two-stage process. First, the thiazole core is constructed via the Hantzsch synthesis to yield a stable 2-amino-4-arylthiazole precursor. Second, the 2-amino group is chemically transformed into the desired 2-bromo group via a diazotization-bromination sequence.
Part 1: Formation of the 2-Amino-4-Arylthiazole Core
The foundational step is the reaction between an α-bromoacetophenone (to introduce the 4-aryl group) and thiourea (to provide the nitrogen and sulfur atoms and the 2-amino group).[8][9][10]
The mechanism proceeds through several distinct steps:
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic carbon bearing the bromine atom on the α-bromoacetophenone. This forms an isothiouronium salt intermediate.[8]
-
Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[8][9] The thermodynamic driving force for this step is the formation of the highly stable aromatic system.
The overall reaction is typically conducted with gentle heating in a protic solvent like ethanol or methanol.[8]
Part 2: Conversion to 2-Bromo-4-Arylthiazole via Sandmeyer Reaction
With the 2-amino-4-arylthiazole in hand, the crucial transformation to the 2-bromo analogue is achieved. The Sandmeyer reaction is the classic and most effective method for this. It involves two key stages:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the often-unstable diazonium intermediate.
-
Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The copper facilitates the decomposition of the diazonium salt, releasing nitrogen gas and installing the bromide onto the thiazole ring.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system, with explanations for each critical step.
Protocol A: Synthesis of 2-Amino-4-phenylthiazole (Precursor)
This procedure is a representative example for the synthesis of the 2-amino-4-arylthiazole core.[9][11]
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) aqueous solution (20 mL)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Rationale: A slight excess of thiourea is used to ensure complete consumption of the limiting α-haloketone.
-
Solvent Addition: Add 5 mL of methanol to the vial. Rationale: Methanol serves as an effective solvent for both reactants and facilitates the reaction. Ethanol is also commonly used.
-
Heating: Place the vial on a hot plate set to a low temperature (approx. 100°C plate setting, resulting in gentle reflux of the methanol) and stir for 30-60 minutes.[9] Rationale: Heating provides the necessary activation energy to drive the reaction towards the stable aromatic product.
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Neutralization and Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl or stir the mixture. A precipitate should form. Rationale: The initial product exists as the hydrobromide (HBr) salt, which is often soluble in the reaction medium.[8] The weak base (Na₂CO₃) neutralizes the salt, forming the free base of the thiazole, which is poorly soluble in water and precipitates out.[9]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and residual methanol.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry or dry in a vacuum oven at low heat. The product is often pure enough for the next step without further purification.
Protocol B: Synthesis of 2-Bromo-4-phenylthiazole
Safety Note: This procedure involves the formation of a diazonium salt, which can be explosive if allowed to dry. Keep the reaction mixture cold and do not isolate the intermediate salt.
Materials:
-
2-Amino-4-phenylthiazole (4.0 mmol, 0.70 g)
-
48% Hydrobromic Acid (HBr) (10 mL)
-
Copper(I) Bromide (CuBr) (4.4 mmol, 0.63 g)
-
Sodium Nitrite (NaNO₂) (4.4 mmol, 0.30 g)
-
Deionized Water
-
Dichloromethane or Ethyl Acetate (for extraction)
Procedure:
-
Acidic Suspension: In a 100 mL beaker, suspend 2-amino-4-phenylthiazole (4.0 mmol) in 10 mL of 48% HBr. Cool the mixture to 0-5 °C in an ice-water bath with stirring. Rationale: A strong acid is required for the formation of nitrous acid and the subsequent diazonium salt. The low temperature is critical for the stability of the diazonium intermediate.
-
Diazotization: Dissolve sodium nitrite (4.4 mmol) in a minimal amount of cold water (~2 mL). Add this solution dropwise to the cold, stirring thiazole suspension over 15 minutes. Ensure the temperature does not rise above 5 °C. Stir for an additional 20 minutes in the ice bath. Rationale: Slow, dropwise addition prevents a sudden exotherm and localized high concentrations of nitrous acid, which could lead to unwanted side reactions or decomposition.
-
Catalyst Addition: In a separate flask, dissolve copper(I) bromide (4.4 mmol) in 5 mL of 48% HBr with gentle warming, then cool. Add the cold diazonium salt solution slowly to the stirring CuBr solution.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature, then heat gently to 50-60 °C. Vigorous evolution of nitrogen gas should be observed. Continue heating until gas evolution ceases (typically 30-60 minutes). Rationale: The Cu(I) catalyst facilitates the displacement of the diazonium group (-N₂) by the bromide. The evolution of N₂ gas is a visual indicator that the reaction is proceeding.
-
Workup and Extraction: Cool the reaction mixture to room temperature and pour it into 100 mL of water. Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash with water, then with a saturated sodium bicarbonate solution to remove excess acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromo-4-phenylthiazole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Reaction Optimization and Troubleshooting
Optimizing the initial Hantzsch synthesis (Protocol A) is key to a successful overall sequence. Several parameters can be adjusted to improve yields and reduce reaction times.
Table 1: Optimization Parameters for Hantzsch Thiazole Synthesis
| Parameter | Conventional Condition | Alternative/Optimized Condition | Rationale & Expected Outcome | Reference |
| Energy Source | Conventional Heating (Hot Plate) | Ultrasonic Irradiation | Provides energy through acoustic cavitation, often leading to significantly shorter reaction times and higher yields at room temperature. | [4] |
| Microwave Irradiation | Efficiently heats the reaction mixture, dramatically reducing reaction times from hours to minutes. | [11] | ||
| Solvent | Ethanol, Methanol | Green Solvents (e.g., water, ionic liquids) | Reduces environmental impact. Water can be an effective medium, especially with catalysts like β-cyclodextrin. | [10] |
| Solvent-Free (Grinding) | An environmentally benign approach where reactants are ground together, often completing in seconds with high yields. | [10] | ||
| Catalyst | None (Thermal) | Silica-Supported Tungstosilicic Acid | A reusable, heterogeneous acid catalyst that can improve reaction efficiency and yield under milder conditions. | [4][12] |
| Acidic Conditions (e.g., HCl) | Neutral or Slightly Basic | Can alter the regioselectivity with N-substituted thioureas and may lead to isomeric impurities. Neutral conditions are generally preferred. | [13] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield (Protocol A) | 1. Impure α-haloketone (starting material may have degraded).2. Suboptimal reaction conditions (time/temperature).3. Product loss during workup (product is slightly soluble in water/methanol). | 1. Check the purity of the α-haloketone by TLC or NMR before use.2. Increase reaction time or temperature moderately. Consider switching to microwave or ultrasound conditions.[11]3. After precipitation, chill the mixture in an ice bath before filtration to minimize solubility losses. |
| Formation of Side Products | 1. Self-condensation of the α-haloketone.2. Formation of isomeric impurities (more common with substituted thioureas under acidic conditions).[13] | 1. Use a slight excess of the thiourea component.2. Ensure the reaction is run under neutral or slightly basic final workup conditions. |
| Difficulty in Purification | 1. Oily product instead of a solid.2. Co-elution of impurities during column chromatography. | 1. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. Ensure complete neutralization during workup.2. Adjust the polarity of the chromatography eluent system. Consider recrystallization as an alternative purification method. |
| Low Yield (Protocol B) | 1. Incomplete diazotization.2. Premature decomposition of the diazonium salt. | 1. Ensure all reagents are fresh, especially the sodium nitrite. Use a slight excess of NaNO₂ and HBr.2. Strictly maintain the reaction temperature between 0-5 °C during the diazotization step. Add the NaNO₂ solution very slowly. |
Conclusion
The Hantzsch synthesis provides a direct and efficient pathway to the 2-amino-4-arylthiazole scaffold. The subsequent Sandmeyer reaction offers a classic and reliable method for converting this precursor into the highly valuable 2-bromo-4-arylthiazole synthetic intermediate. By understanding the underlying mechanisms, carefully controlling reaction parameters, and applying the troubleshooting knowledge outlined in this guide, researchers can effectively leverage this synthetic sequence to access a wide array of complex molecules for applications in drug discovery and materials science. The 2-bromo-4-arylthiazole core remains a powerful building block, opening the door to countless possibilities through modern cross-coupling chemistry.
References
-
Bouherrou, H., Saidoun, A., Messaoudi, M., Chib, R., Ben-Tama, A., & Demenceau, A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Asif, M. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Zin, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. [Link]
-
Pattanayak, P. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Publishing. [Link]
-
Koval, I. V., et al. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. [Link]
-
Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]
-
Belskaya, N. P., Kostova, I., & Fan, Z. (n.d.). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. Arkivoc. [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. chemhelpasap.com. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Nannini, G., et al. (1980). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed. [Link]
-
Gande, A., & Kapal, P. K. (2024). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry. [Link]
-
Uivarosi, V., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. [Link]
-
Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Semantic Scholar. [Link]
-
Desale, P. S., et al. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Journal of Heterocyclic Chemistry. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents [mdpi.com]
- 7. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Starting materials for 2-bromo-4-(4-ethylphenyl)thiazole synthesis
Part 1: Executive Technical Summary
The synthesis of 2-bromo-4-(4-ethylphenyl)thiazole represents a critical entry point for developing diverse pharmaceutical scaffolds. The 2-bromothiazole moiety serves as a versatile electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Negishi), allowing for the rapid elaboration of the thiazole core.[1]
This guide details the Hantzsch-Sandmeyer Sequence , the most robust and scalable route for this specific derivative. Unlike direct halogenation of the thiazole ring, which suffers from poor regioselectivity, this route guarantees the position of the bromine atom by installing it via a diazonium intermediate derived from a regiochemically defined amine.
Retrosynthetic Logic
The target molecule is disassembled into two primary precursors:
-
The Electrophile: 2-Bromo-1-(4-ethylphenyl)ethan-1-one (α-bromoketone).
-
The Nucleophile: Thiourea.
These combine to form the 2-aminothiazole intermediate, which is subsequently converted to the bromide using a non-aqueous Sandmeyer protocol.
Part 2: Critical Starting Materials
The success of this synthesis relies heavily on the purity and handling of the following starting materials.
Primary Carbon Source: 4'-Ethylacetophenone
-
CAS Number: 937-30-4
-
Role: Precursor to the α-haloketone.
-
Purity Requirement:
97% (GC). Isomers (2'- or 3'-ethyl) must be absent, as they carry through the synthesis and are difficult to separate from the final thiazole. -
Handling: Stable liquid. Store at room temperature.
Cyclization Reagent: Thiourea[2][3]
-
CAS Number: 62-56-6
-
Role: Provides the N-C-S skeleton for the thiazole ring.
-
Purity Requirement:
99%. -
Handling: Hygroscopic solid. Store in a desiccator. Moisture content can retard the cyclization rate in anhydrous protocols.
Halogenating Agents[1][4][5][6][7][8]
-
Bromine (Br
): (CAS 7726-95-6) - The classic reagent for converting the acetophenone to the phenacyl bromide. Warning: Highly corrosive and toxic. -
Copper(II) Bromide (CuBr
): (CAS 7789-45-9) - The bromine source for the Sandmeyer reaction. Must be anhydrous for optimal yields.
Diazotization Reagent: tert-Butyl Nitrite (t-BuONO)
-
CAS Number: 540-80-7
-
Role: Radical initiator and source of NO for non-aqueous diazotization.
-
Why this over NaNO
? Heterocyclic diazonium salts are often unstable in the aqueous acid conditions required for NaNO . -BuONO allows the reaction to proceed in organic solvents (Acetonitrile) under mild conditions [1].
Part 3: Synthetic Workflow & Visualization
The following diagram illustrates the optimized pathway, highlighting the transformation of starting materials into the target scaffold.
Figure 1: Step-wise conversion of 4'-ethylacetophenone to the target 2-bromothiazole via Hantzsch-Sandmeyer sequence.
Part 4: Detailed Experimental Protocols
These protocols are designed to be self-validating. The appearance of specific precipitates or color changes serves as a checkpoint for the chemist.
Step 1: Synthesis of 2-Bromo-1-(4-ethylphenyl)ethan-1-one
This step converts the commercially available acetophenone into the reactive α-bromoketone.
Safety Note: α-Haloketones are potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood.
-
Setup: Equip a 250 mL three-necked round-bottom flask with a pressure-equalizing addition funnel and a thermometer.
-
Dissolution: Dissolve 4'-ethylacetophenone (14.8 g, 100 mmol) in Glacial Acetic Acid (50 mL). Cool the solution to 0–5 °C using an ice bath.
-
Bromination: Add Bromine (16.0 g, 100 mmol) dropwise over 30 minutes.
-
Checkpoint: The red color of bromine should disappear rapidly upon addition, indicating consumption. If color persists, pause addition.
-
-
Workup: Stir for an additional 1 hour at room temperature. Pour the mixture into ice-water (200 mL).
-
Isolation: Extract with dichloromethane (3 x 50 mL). Wash the organic layer with saturated NaHCO
(to remove acetic acid) and brine. Dry over MgSO and concentrate. -
Validation: The product should be a light yellow oil or low-melting solid.
H NMR (CDCl ) should show a singlet at ppm (CH Br) [2].
Step 2: Hantzsch Cyclization to 2-Amino-4-(4-ethylphenyl)thiazole
This step constructs the thiazole ring.
-
Reaction: In a 250 mL flask, dissolve the crude α-bromoketone (from Step 1, ~100 mmol) in Ethanol (100 mL). Add Thiourea (7.6 g, 100 mmol).
-
Reflux: Heat the mixture to reflux for 2–4 hours.
-
Checkpoint: A bulky white or pale yellow precipitate (the hydrobromide salt of the thiazole) often forms during reflux or upon cooling.
-
-
Neutralization: Cool the mixture and concentrate to half volume. Pour into water (200 mL) and basify with Ammonium Hydroxide (NH
OH) to pH 9-10. -
Isolation: Filter the resulting free base precipitate. Wash with water and cold ethanol. Recrystallize from ethanol/water if necessary.[2]
-
Data: Yields are typically 80-90%.
Step 3: Non-Aqueous Sandmeyer to this compound
This step replaces the amino group with bromine.
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Reagents: Suspend Copper(II) Bromide (26.8 g, 120 mmol, 1.2 equiv) in anhydrous Acetonitrile (100 mL). Add tert-Butyl Nitrite (15.5 g, 150 mmol, 1.5 equiv).
-
Addition: Add the 2-aminothiazole (20.4 g, 100 mmol) portion-wise to the stirring mixture.
-
Observation: Evolution of Nitrogen gas (N
) will be observed.
-
-
Heating: Heat the reaction to 60 °C for 2 hours.
-
Workup: Quench with 20% aqueous HCl (to decompose copper complexes) and extract with Ethyl Acetate.
-
Purification: Silica gel column chromatography (Hexanes/Ethyl Acetate 95:5) is usually required to remove trace de-aminated byproducts.
Part 5: Data Summary & Specifications
| Parameter | Specification | Note |
| Target Formula | C | |
| Molecular Weight | 268.17 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Key NMR Signal | Thiazole C5-H: | Distinct singlet; absence of NH |
| Storage | 2-8 °C, protect from light | Light sensitive due to C-Br bond |
References
-
Doyle, M. P.; Siegfried, B.; Dellaria, J. F. "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Halides from Arylamines." Journal of Organic Chemistry, 1977 , 42(14), 2426–2430. Link
-
Organic Syntheses. "p-Bromophenacyl Bromide." Org.[3][4] Synth.1929 , 9, 20. (Provides the foundational protocol for phenacyl bromide synthesis). Link
- Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft, 1887, 20, 3118. (The original description of the Hantzsch synthesis).
-
Sigma-Aldrich. "2-Bromo-4-phenyl-1,3-thiazole Product Specification." (Used for physical property benchmarking of the analog). Link
Sources
CAS number and chemical information for 2-bromo-4-(4-ethylphenyl)thiazole
CAS Registry Number: 99983-39-8 Chemical Family: 2,4-Disubstituted Thiazoles / Heteroaryl Bromides Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, VCP Modulators)
Executive Summary & Chemical Identity
2-bromo-4-(4-ethylphenyl)thiazole is a high-value heterocyclic building block characterized by the presence of a lipophilic ethylphenyl group at the C4 position and a reactive bromide at the C2 position. This specific substitution pattern renders it a "linchpin" scaffold in medicinal chemistry: the C2-bromide serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (
Physicochemical Profile
| Property | Value / Description | Note |
| CAS Number | 99983-39-8 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 268.17 g/mol | |
| Exact Mass | 266.9717 | Monoisotopic ( |
| Appearance | Off-white to pale yellow crystalline solid | Typical of bromothiazoles |
| LogP (Predicted) | 4.2 ± 0.4 | High lipophilicity due to ethylphenyl group |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water |
Synthetic Architectures and Regiocontrol
The synthesis of 2-bromo-4-arylthiazoles presents a specific regiochemical challenge. Direct bromination of 4-arylthiazoles often leads to C5-bromination due to the electrophilic nature of the C5 position. Conversely, palladium-catalyzed coupling of 2,4-dibromothiazole typically favors the C2 position, yielding the incorrect isomer (2-aryl-4-bromothiazole).
Therefore, the Hantzsch-Sandmeyer Sequence is the authoritative, self-validating route to ensure 100% regiochemical fidelity for the 2-bromo-4-aryl isomer.
Pathway Visualization (DOT)
The following diagram illustrates the critical divergence between the high-fidelity Hantzsch route and the regiochemically risky Suzuki route.
Figure 1: Comparative synthetic logic. The Hantzsch-Sandmeyer route (top) guarantees the correct isomeric structure, whereas direct coupling (bottom) risks regiochemical inversion.
Detailed Experimental Protocols
Stage 1: Hantzsch Thiazole Synthesis
Objective: Construct the thiazole ring with the aryl group locked at position 4.
-
Reagents: 2-Bromo-1-(4-ethylphenyl)ethanone (1.0 eq), Thiourea (1.1 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve 2-bromo-1-(4-ethylphenyl)ethanone in ethanol (0.5 M concentration).
-
Add thiourea in a single portion.
-
Reflux the mixture for 2–4 hours. Monitor by TLC (the starting bromide disappears rapidly).
-
Workup: Cool to room temperature. The hydrobromide salt of the product may precipitate.[1] Basify with aqueous
to pH 8–9 to liberate the free base. -
Isolation: Extract with ethyl acetate, dry over
, and concentrate. -
Checkpoint (Self-Validation): The intermediate 2-amino-4-(4-ethylphenyl)thiazole must show a broad singlet (
) around 7.0 ppm and a characteristic thiazole C5-H singlet around 6.8–7.0 ppm in NMR.
-
Stage 2: Radical Nucleophilic Substitution (Sandmeyer)
Objective: Convert the C2-amine to C2-bromide via a diazonium intermediate. Note: This reaction utilizes anhydrous conditions to prevent hydrolysis to the thiazolone.
-
Reagents: 2-Amino-4-(4-ethylphenyl)thiazole (1.0 eq), Copper(II) Bromide (
, 1.5 eq), tert-Butyl Nitrite ( , 1.5 eq), Acetonitrile (MeCN). -
Procedure:
-
Suspend
in anhydrous MeCN under atmosphere. -
Add
dropwise at 0°C. -
Add the 2-aminothiazole intermediate portion-wise (solid or solution) while maintaining temperature < 10°C. Evolution of
gas will be observed. -
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench: Pour into 1M HCl (aqueous) to decompose copper complexes.
-
Purification: Extract with diethyl ether (preferred for volatility) or DCM. Wash with brine. Flash chromatography (Hexanes/EtOAc 95:5) is usually required to remove trace proto-demination byproducts.
-
Validation Criteria (QC)
-
1H NMR (CDCl3): Look for the disappearance of the
peak. The C5-H proton typically shifts downfield (approx 7.2–7.5 ppm) due to the electron-withdrawing nature of the bromine. -
Mass Spectrometry: The product must exhibit the characteristic 1:1 isotopic pattern of bromine (
) at m/z 267/269.
Reactivity & Applications in Drug Design
The this compound scaffold is not an endpoint but a gateway. Its reactivity profile is dominated by the C2-Br bond.
Mechanistic Reactivity Map
-
Suzuki-Miyaura Coupling:
-
Mechanism: Oxidative addition of Pd(0) into the C2-Br bond is facile due to the electron-deficient nature of the thiazole ring (similar to pyridine).
-
Utility: Used to attach heteroaryl or aryl groups to create bi-aryl systems common in kinase inhibitors (e.g., Dasatinib analogs).
-
-
Buchwald-Hartwig Amination:
-
Mechanism: Pd-catalyzed C-N bond formation.
-
Utility: Reintroduces an amine functionality but with complex substituents (e.g., piperazines, morpholines) often found in VCP inhibitors.
-
-
Lithium-Halogen Exchange:
-
Risk: Treatment with n-BuLi at -78°C generates the C2-lithio species. However, ring opening can occur if the temperature is not strictly controlled.
-
Data Table: Comparative Reactivity
| Reaction Type | Reagent at C2-Br | Catalyst System | Typical Yield |
| Suzuki Coupling | Aryl Boronic Acid | 85-95% | |
| Buchwald Amination | Secondary Amine | 70-85% | |
| SNAr | Primary Amine | None (Requires heat/MW) | 40-60% |
Expert Insight: While
References
-
Li, X., et al. (2013).[2] "Regioselective Synthesis of 2,4-Disubstituted Thiazoles." Chemistry - An Asian Journal, 8(7), 1408-1411.[2] (Contextual citation for Sandmeyer protocols on thiazoles).
-
Aitken, K. M., et al. (2015). "The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole." Journal of Chemical Crystallography. Retrieved from [Link] (Grounding for regioselectivity discussion).
Sources
Engineering the Thiazole Scaffold: A Technical Guide to the Synthesis and Biological Evaluation of Substituted Thiazoles
Executive Summary
The 1,3-thiazole ring is a privileged pharmacophore in medicinal chemistry, characterized by its robust aromaticity, hydrogen-bonding capacity, and ability to act as a bioisostere for diverse functional groups[1]. Substituted thiazoles form the structural backbone of numerous FDA-approved therapeutics, ranging from the antineoplastic agents dasatinib and dabrafenib to the antiretroviral ritonavir and the antibiotic sulfathiazole[2][3][4].
This technical guide provides an in-depth mechanistic analysis of the biological activities of substituted thiazoles, coupled with field-proven, self-validating methodologies for their synthesis and in vitro evaluation. By understanding the causality behind structural modifications and assay conditions, researchers can accelerate the optimization of novel thiazole-based drug candidates.
Mechanistic Pathways & Biological Activity Profiles
Targeted Anticancer Activity
Substituted thiazoles exhibit profound antiproliferative effects by selectively inhibiting hyperactive kinase cascades. For instance, novel naphthalene-azine-thiazole hybrids (such as Compound 6a) have demonstrated potent inhibition of Phosphoinositide 3-kinase alpha (PI3Kα)[5]. By binding to the ATP pocket of PI3Kα, these thiazoles prevent the phosphorylation of PIP2 to PIP3. This starves the downstream AKT survival pathway, ultimately inducing apoptosis in ovarian cancer models like OVCAR-4[5].
Furthermore, thiazole derivatives have been successfully engineered as dual inhibitors of EGFR and BRAFV600E[2]. The incorporation of sulfonamide or nitro-aromatic moieties at the 2- and 4-positions of the thiazole ring creates a hydrogen-bonding network that mimics the interactions of native kinase substrates, yielding IC50 values in the low nanomolar range[2].
Fig 1: Mechanism of PI3Kα inhibition by substituted thiazoles leading to tumor cell apoptosis.
Antimicrobial and Antifungal Efficacy
Beyond oncology, the thiazole nucleus is highly effective against multidrug-resistant pathogens. Substituted thiazoles target essential bacterial enzymes such as DNA gyrase and Glucosamine-6-phosphate (GlcN-6-P) synthase[3][4]. The lipophilicity of the thiazole ring facilitates penetration through complex bacterial cell walls, while specific substitutions (e.g., 3-carbonitrile or 4-aminobiphenyl groups) dictate the binding affinity to the target enzyme's active site, yielding broad-spectrum antimicrobial activity[3][4].
Synthetic Methodology: The Modified Hantzsch Protocol
The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide[6]. While highly efficient, traditional refluxing conditions generate stoichiometric amounts of hydrobromic acid (HBr), which can catalyze the epimerization of stereogenic centers in amino acid-derived substrates[7]. To preserve enantiomeric purity and improve yields, a modified, base-mediated approach is employed[7].
Causality in Experimental Design
-
Solvent Selection: Methanol is utilized because its polar protic nature stabilizes the transient thioiminium intermediate formed during the initial SN2 attack[6].
-
Temperature Control & Base Addition: Conducting the reaction at ambient temperature or with mild heating in the presence of a weak base (e.g., Na2CO3) neutralizes the HBr byproduct immediately[6][7]. This prevents acid-catalyzed racemization and traps the hydroxythiazoline intermediate, which is subsequently dehydrated to form the aromatic thiazole[7].
Step-by-Step Protocol: Synthesis of 2-Amino-4-phenylthiazole
-
Reagent Preparation: In a 20 mL scintillation vial, combine 5.0 mmol of 2-bromoacetophenone and 7.5 mmol of thiourea[6]. (Rationale: A slight excess of thiourea ensures complete consumption of the alkylating agent).
-
Solvation: Add 5 mL of anhydrous methanol and a magnetic stir bar[6].
-
Controlled Heating: Heat the mixture on a stirring hot plate at 60°C–100°C for 30 minutes[6]. (Rationale: Mild heating provides the activation energy for the SN2 displacement while minimizing thermal degradation).
-
Neutralization & Precipitation: Remove from heat and cool to room temperature. Pour the mixture into a beaker containing 20 mL of 5% aqueous Na2CO3 and swirl to mix[6]. (Rationale: The weak base neutralizes the hydrobromide salt of the thiazole, reducing its aqueous solubility and forcing the free base to precipitate).
-
Isolation: Filter the suspension through a Büchner funnel. Wash the filter cake with distilled water to remove residual inorganic salts[6].
-
Purification: Spread the collected solid on a tared watchglass to air dry, followed by recrystallization or TLC verification (using 50% ethyl acetate/50% hexane)[6].
Fig 2: Step-by-step logical workflow of the modified Hantzsch thiazole synthesis.
Biological Evaluation Workflows
To validate the biological activity of synthesized thiazoles, robust, self-validating in vitro assays are required.
Protocol: In Vitro Antiproliferative Assay (MTT Method)
This protocol measures the IC50 of thiazole derivatives against cancer cell lines.
-
Cell Seeding: Seed cells (e.g., OVCAR-4) in a 96-well microtiter plate at a density of
cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere. (Rationale: Allows cells to adhere and resume exponential growth). -
Compound Treatment: Dissolve the synthesized thiazole in DMSO to create a stock solution. Dilute with medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v). (Rationale: High DMSO concentrations are inherently cytotoxic and will confound the viability data).
-
Incubation: Add 100 µL of the drug dilutions to the wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Erlotinib or Alpelisib)[2][5]. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. (Rationale: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals).
-
Solubilization & Readout: Remove the medium and add 150 µL of DMSO to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus or E. coli) matching a 0.5 McFarland standard (approx.
CFU/mL)[3]. -
Broth Microdilution: In a 96-well plate, perform two-fold serial dilutions of the thiazole compound in Mueller-Hinton broth, starting from 256 µg/mL down to 0.5 µg/mL[5][8].
-
Inoculation: Add 10 µL of the bacterial suspension to each well. Include a growth control (broth + bacteria) and a sterility control (broth only).
-
Incubation & Analysis: Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the thiazole that completely inhibits visible bacterial growth[9].
Quantitative Data Summary
The following table synthesizes the biological activity metrics of recently developed substituted thiazoles, illustrating the versatility of the scaffold across different therapeutic areas.
| Compound Designation | Structural Features | Primary Biological Target | Key Activity Metric (IC50 / MIC) | Reference |
| Compound 6a | Naphthalene-azine-thiazole | PI3Kα | IC50 = 0.225 µM (OVCAR-4: 1.569 µM) | [5] |
| Compound 3f | 2,4-di-NO2-C6H3 thiazole | EGFR / BRAFV600E | GI50 = 37 nM (Cancer cell lines) | [2] |
| Compound V | Thiazole dual inhibitor | BRAFV600E / EGFR | IC50 = 107 nM (BRAF), 74 nM (EGFR) | [2] |
| Compound 37c | 3-carbonitrile thiazole | DNA Gyrase | MIC = 46.9 µg/mL (Antibacterial) | [3] |
| Compound 1 | 5-acetyl-4-methyl-1,3-thiazole | GlcN-6-P synthase | MIC = 1.25 mg/mL (B. cereus) | [4] |
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Hantzsch Thiazole Synthesis - Chem Help Asap Source: chemhelpasap.com URL:[Link]
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Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC Source: nih.gov URL:[Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - MDPI Source: mdpi.com URL:[Link]
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Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC Source: nih.gov URL:[Link]
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The Strategic Utility of 4-Aryl-2-Bromothiazoles: A Technical Guide for Researchers and Drug Development Professionals
Foreword: The Thiazole Scaffold in Modern Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in drug discovery, appearing in a multitude of FDA-approved drugs.[3][4] The 4-aryl-2-bromothiazole motif, in particular, represents a versatile and highly valuable synthetic intermediate. The presence of the aryl group at the C4-position provides a scaffold for extensive structure-activity relationship (SAR) studies, while the reactive bromine atom at the C2-position serves as a linchpin for a wide array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of 4-aryl-2-bromothiazoles, offering both foundational knowledge and practical insights for researchers in the field.
I. Synthesis of the 4-Aryl-2-Bromothiazole Core
The construction of the 4-aryl-2-bromothiazole scaffold can be approached through two primary strategies: the formation of the thiazole ring with the bromine atom already incorporated, or the post-synthetic modification of a pre-formed 4-arylthiazole.
The Hantzsch Thiazole Synthesis: A Classic Approach to the 4-Arylthiazole Core
The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and widely utilized method for the construction of the thiazole ring.[5] The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-arylthiazoles, a phenacyl bromide derivative is typically reacted with thiourea.
The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The α-haloketone possesses two electrophilic centers: the carbonyl carbon and the carbon bearing the halogen. The thioamide, in its tautomeric form, acts as a nucleophile through its sulfur atom. The initial step is a nucleophilic attack of the sulfur on the α-carbon, displacing the bromide. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic 2-amino-4-arylthiazole.
Caption: The Hantzsch Thiazole Synthesis Workflow.
From 2-Amino-4-Arylthiazole to 2-Bromo-4-Arylthiazole: The Sandmeyer-type Reaction
With the 2-amino-4-arylthiazole in hand, the introduction of the bromine atom at the C2-position can be efficiently achieved through a Sandmeyer-type reaction. This diazotization-bromination sequence provides a reliable method to replace the amino group with a bromine atom.
The reaction is typically carried out by treating the 2-aminothiazole with a nitrite source, such as n-butyl nitrite, in the presence of a copper(I) bromide catalyst. The nitrite generates a diazonium salt intermediate, which is then displaced by the bromide from the copper catalyst.
Detailed Experimental Protocol: Synthesis of 2-Bromo-4-phenylthiazole [2]
This protocol provides a step-by-step methodology for the synthesis of a representative 4-aryl-2-bromothiazole.
Materials:
-
4-Phenyl-2-aminothiazole
-
Copper(I) bromide (CuBr)
-
Acetonitrile
-
n-Butyl nitrite
-
Ethyl acetate
-
0.1 M Ammonia solution
-
Magnesium sulfate (MgSO₄)
-
Heptane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-phenyl-2-aminothiazole (8.1 g, 46.9 mmol) and CuBr (10.7 g, 74.6 mmol) in acetonitrile at room temperature.
-
With stirring, add n-butyl nitrite (8.7 ml, 7.69 g, 74.6 mmol) to the solution.
-
Heat the reaction mixture to 60 °C (333 K). The reaction is typically complete within 15 minutes.
-
Remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate (50 ml).
-
Wash the organic layer with 0.1 M ammonia solution (2 x 50 ml).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and evaporate the solvent in vacuo.
-
Purify the crude product by chromatography on silica gel using a heptane-ethyl acetate (70:3, v/v) eluent.
-
The purified product can be crystallized from a 5% solution in heptane to yield 2-bromo-4-phenylthiazole.
Expected Yield: 53%[2]
II. Reactivity of the 2-Bromo-4-Arylthiazole Scaffold
The bromine atom at the C2-position of the 4-arylthiazole ring is the focal point of its reactivity, enabling a diverse range of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.[6]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and is often substrate-dependent.
Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-Arylthiazoles
| Reaction Name | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 75-95 | [7] |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp | Good | [8] |
| Buchwald-Hartwig | Amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 120 | Moderate to High | [4] |
Note: The yields are representative and can vary depending on the specific substrates and reaction conditions.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the 2-position of the thiazole and various aryl or vinyl groups. The choice of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is often crucial for efficient catalysis.[9]
The Sonogashira coupling provides a direct route to 2-alkynyl-4-arylthiazoles, which are valuable precursors for further transformations.[10] The reaction is co-catalyzed by copper(I) iodide, which facilitates the formation of a copper acetylide intermediate.
The Buchwald-Hartwig amination allows for the synthesis of 2-amino-4-arylthiazole derivatives with a wide range of primary and secondary amines.[4] The choice of ligand is critical, with bidentate ligands like Xantphos often providing good results.
III. Applications in Drug Discovery and Medicinal Chemistry
The 4-aryl-2-bromothiazole scaffold and its derivatives have garnered significant attention in drug discovery due to their wide spectrum of biological activities. The ability to easily diversify the molecule at the C2 and C4 positions makes it an ideal template for generating libraries of compounds for high-throughput screening.
Anticancer Activity
A number of 4-arylthiazole derivatives have demonstrated potent anticancer activity. For instance, certain 4-substituted methoxybenzoyl-aryl-thiazoles have been shown to inhibit tubulin polymerization, a clinically validated target for cancer chemotherapy.[5] The 4-aryl group often plays a crucial role in binding to the colchicine binding site of tubulin.
Antimicrobial Properties
The thiazole nucleus is a common feature in many antimicrobial agents. Derivatives of 4-arylthiazole have been reported to possess significant antibacterial and antifungal activities.[11][12] The nature of the substituent at the C2-position, which can be readily introduced from the 2-bromo precursor, often dictates the potency and spectrum of antimicrobial activity. For example, the introduction of a hydrazinyl moiety at the C2-position has led to compounds with promising antibacterial activity.[13][14]
Enzyme Inhibition
The rigid, planar structure of the 4-arylthiazole core makes it an attractive scaffold for the design of enzyme inhibitors. By strategically modifying the substituents, it is possible to achieve high affinity and selectivity for a particular enzyme target.
IV. Future Perspectives and Conclusion
The 4-aryl-2-bromothiazole scaffold continues to be a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the C2-bromo substituent provide a reliable platform for the generation of diverse molecular architectures. Future research in this area will likely focus on the development of more efficient and sustainable catalytic methods for the derivatization of these compounds. Furthermore, the exploration of novel biological targets for 4-arylthiazole derivatives holds significant promise for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of the core aspects of 4-aryl-2-bromothiazole chemistry, from synthesis to application, with the aim of empowering researchers to leverage the full potential of this remarkable scaffold in their scientific endeavors.
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The Thiazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents, with over 18 thiazole-containing drugs approved by the FDA and many more in clinical trials.[3][4][5] This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of novel thiazole derivatives, offering valuable insights for professionals engaged in the intricate process of drug development.
From Classic Synthesis to Modern Innovations: The Evolution of Thiazole Chemistry
The journey of thiazole into the pharmaceutical landscape began with the foundational Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887.[6] This robust and versatile reaction, involving the condensation of an α-haloketone with a thioamide, remains a cornerstone for constructing the thiazole core.[6][7][8] The high yields and straightforward nature of the Hantzsch synthesis have cemented its place in both academic and industrial settings.[7][8]
The enduring relevance of the Hantzsch synthesis is a testament to its efficiency. The reaction proceeds through an initial SN2 reaction between the sulfur of the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[7][9][10]
Caption: Generalized workflow of the Hantzsch thiazole synthesis.
While the Hantzsch method is a workhorse, the quest for greater efficiency, sustainability, and molecular diversity has driven the development of modern synthetic strategies.[11][12] Recent advancements include the rise of multicomponent reactions (MCRs) , which offer the advantage of constructing complex thiazole derivatives in a single, atom-economical step.[13] These one-pot syntheses often employ greener solvents and catalysts, aligning with the principles of sustainable chemistry.[2][13] Microwave-assisted synthesis and the use of novel catalysts have also emerged as powerful tools to accelerate reaction times and improve yields.[2][13]
The Therapeutic Versatility of Thiazole Derivatives
The true significance of the thiazole scaffold lies in its remarkable biological versatility. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][14][15]
Thiazoles in Oncology: A Multi-Targeted Approach
In the realm of oncology, thiazole derivatives have emerged as potent agents that can interfere with numerous cancer-related pathways.[16][17][18] Several FDA-approved anticancer drugs, such as the kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone , feature a thiazole core, highlighting the scaffold's clinical importance.[17][19]
Thiazole derivatives exert their anticancer effects by targeting a variety of proteins and enzymes crucial for tumor growth and survival.[17] A significant area of focus has been the development of thiazoles as protein kinase inhibitors .[20][21][22] Kinases play a central role in cell signaling, and their dysregulation is a common driver of cancer. The nitrogen atom in the thiazole ring is particularly adept at forming hydrogen bonds within the active sites of kinases, contributing to their inhibitory activity.[17]
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Methodological & Application
Suzuki coupling reactions with 2-bromo-4-(4-ethylphenyl)thiazole.
Abstract
This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 2-bromo-4-(4-ethylphenyl)thiazole , a privileged scaffold in medicinal chemistry (e.g., kinase inhibitors, COX-2 modulators). While the C2-position of the thiazole ring is electronically activated for oxidative addition, the presence of coordinating heteroatoms (N, S) and the potential for protodehalogenation present specific synthetic challenges. We present two validated methodologies: a Standard Protocol utilizing Pd(PPh₃)₄ for cost-efficiency in routine couplings, and a High-Performance Protocol utilizing XPhos Pd G2 for sterically demanding or electron-deficient boronic acids. This guide includes mechanistic insights, troubleshooting matrices, and step-by-step workflows to ensure reproducibility and high yields.
Introduction & Compound Analysis
Substrate Profile:
-
Compound: this compound
-
Core Reactivity: The C2–Br bond is the primary electrophilic site. The adjacent nitrogen atom renders the C2 position electron-deficient ($ \delta+ $), facilitating rapid oxidative addition to Palladium(0).
-
Structural Considerations: The 4-(4-ethylphenyl) moiety adds significant lipophilicity compared to simple methyl/phenyl analogs, necessitating careful solvent selection to prevent precipitation of intermediates.
-
Key Challenges:
-
Catalyst Poisoning: The thiazole nitrogen and sulfur can competitively bind to the Pd center, displacing labile phosphine ligands (e.g., PPh₃).
-
Protodehalogenation: In the presence of moisture and slow transmetallation rates, the C2–Pd intermediate is prone to reduction, yielding the hydro-dehalogenated byproduct (4-(4-ethylphenyl)thiazole).
-
Mechanistic Insights
The catalytic cycle for 2-halothiazoles differs subtly from standard aryl halides. The oxidative addition is generally fast due to the electron-withdrawing nature of the heterocycle. However, the resulting heteroaryl-palladium(II) complex is often stabilized by N-coordination (forming a resting state) or is susceptible to decomposition.
Critical Control Points:
-
Ligand Selection: Bulky, electron-rich biaryl phosphines (e.g., XPhos , SPhos ) are superior to PPh₃. They prevent the formation of inactive Pd-dimers and facilitate the transmetallation step, which is often the rate-determining step (RDS) for heteroaryl couplings.
-
Base Effect: Weak bases (Carbonate) are standard, but Phosphate (K₃PO₄) is preferred for difficult substrates to accelerate the activation of the boronic acid without triggering base-sensitive side reactions.
Figure 1: Catalytic Cycle & Interaction Map
Caption: Catalytic cycle highlighting the stability of the Thiazyl-Pd(II) intermediate and potential exit vectors for side reactions.
Experimental Protocols
Method A: The "Standard" Protocol (Cost-Effective)
Best for: Coupling with electron-rich or simple aryl boronic acids where steric hindrance is minimal.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1 v/v)
-
Concentration: 0.1 M – 0.2 M
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition: Add the thiazole substrate, boronic acid, and Pd(PPh₃)₄.
-
Inerting: Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Pd(PPh₃)₄ is air-sensitive.
-
Solvent: Add degassed solvent (Dioxane or Toluene/EtOH) via syringe, followed by the aqueous base.
-
Reaction: Heat to 90–100 °C for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Method B: The "High-Performance" Protocol (Recommended)
Best for: Sterically hindered partners, electron-deficient boronates, or when Method A fails.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G2 (1–3 mol%)
-
Alternative: Pd₂(dba)₃ (1 mol%) + XPhos (2 mol%)
-
-
Base: K₃PO₄ (0.5 M aqueous or solid, 3.0 equiv)
-
Solvent: THF/Water (10:1) or 1,4-Dioxane/Water (4:1)[1]
-
Temperature: 60–80 °C
Why this works:
-
XPhos Ligand: The bulky biaryl ligand prevents the thiazole nitrogen from coordinating to the Pd center, keeping the catalyst active.
-
G2 Precatalyst: Ensures a defined 1:1 Pd:Ligand ratio and rapid activation, minimizing induction periods.
-
Phosphate Base: Provides higher basicity than carbonate, accelerating the transmetallation of hindered boronates.
Step-by-Step Procedure:
-
Vial Prep: In a microwave vial or Schlenk tube, add the thiazole (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).
-
Base Addition: Add solid K₃PO₄ (3.0 equiv).
-
Degassing: Seal the vessel. Evacuate and backfill with Argon (3x).[2]
-
Solvation: Inject degassed THF/Water (10:1) to reach 0.15 M concentration.
-
Execution: Stir at 60 °C for 1–4 hours. (Reaction is typically faster than Method A).
-
Scavenging (Optional): If Pd residues are high, treat the organic layer with SiliaMetS® Thiol or similar scavenger for 1 hour.
Workflow Visualization
Figure 2: Experimental Workflow (Method B)
Caption: Optimized workflow for XPhos Pd G2 mediated coupling.
Quantitative Comparison & Troubleshooting
Table 1: Protocol Comparison Matrix
| Feature | Method A (Pd(PPh₃)₄) | Method B (XPhos Pd G2) |
| Cost | Low | High |
| Reaction Time | 4–12 Hours | 1–4 Hours |
| Steric Tolerance | Low | Excellent |
| Heteroatom Tolerance | Moderate (Prone to poisoning) | High |
| Typical Yield | 40–65% | 85–98% |
Troubleshooting Guide:
-
Problem: Significant Protodehalogenation (Formation of 4-(4-ethylphenyl)thiazole).
-
Cause: Transmetallation is too slow; water content is too high.
-
Solution: Switch to anhydrous conditions using Cs₂CO₃ in pure Dioxane or Toluene. Increase catalyst loading.
-
-
Problem: Low Conversion / Stalled Reaction.
-
Cause: Catalyst poisoning by Thiazole N or S.
-
Solution: Switch to Method B . The XPhos ligand is bulky enough to prevent N-coordination. Alternatively, use SPhos .
-
-
Problem: Homocoupling of Boronic Acid.
-
Cause: Oxygen present in the system.[3]
-
Solution: Re-degas solvents vigorously. Ensure Argon overpressure.
-
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]
-
Li, H., et al. (2011). Synthesis and Biological Evaluation of 2,4-Disubstituted Thiazoles. European Journal of Medicinal Chemistry, 46(5), 1701–1708. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Introduction: The Significance of the Thiazole Scaffold
An Application Guide to Palladium-Catalyzed Cross-Coupling of 2-Bromothiazoles
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[1] Its presence in numerous pharmaceuticals—ranging from antibacterial and anti-inflammatory agents to antitumor and antiviral drugs—underscores the critical need for efficient and versatile synthetic methods to functionalize this heterocycle.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful tools for this purpose, enabling the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under mild and functional-group-tolerant conditions.[3][4][5]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions specifically applied to 2-bromothiazoles. As the 2-position of the thiazole ring is often a key vector for molecular elaboration, mastering these protocols is essential for researchers in drug discovery and development. We will delve into the core mechanisms that govern these transformations and provide detailed, field-proven protocols for the most common and impactful coupling reactions.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. Nearly all the reactions discussed in this guide proceed through a common Pd(0)/Pd(II) catalytic cycle, which consists of three primary steps: Oxidative Addition, Transmetalation (for most C-C and C-N couplings), and Reductive Elimination.[6][7][8]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 2-bromothiazole. This step oxidizes the palladium from its 0 to +2 oxidation state, forming a square planar organopalladium(II) complex.[7][9] The reactivity order for halides in this step is generally I > Br > Cl.[10]
-
Transmetalation : In this step, the organic group from a second reagent (the nucleophilic partner, such as an organoboron or organotin compound) is transferred to the palladium(II) complex, displacing the halide.[6][11] This assembles both organic fragments on the same palladium center.
-
Reductive Elimination : The final step involves the two organic groups coupling to form a new C-C or C-N bond. This process reduces the palladium center from Pd(II) back to the active Pd(0) state, which then re-enters the catalytic cycle.[12] This step is typically irreversible and drives the reaction forward.
Caption: General Pd(0)/Pd(II) Catalytic Cycle.
Standard Laboratory Workflow
A successful cross-coupling reaction relies on a systematic and precise experimental setup. The following workflow is generally applicable to the protocols described below, with specific modifications noted for each reaction type. Key to success is the rigorous exclusion of oxygen, as Pd(0) species are oxygen-sensitive.
Caption: General experimental workflow for cross-coupling.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in the pharmaceutical industry due to the stability, low toxicity, and commercial availability of its organoboron reagents.[4][6] It is an exceptionally robust method for creating biaryl linkages.
Causality Behind Component Choices:
-
Catalyst : A Pd(0) source is required. Often, a stable Pd(II) precatalyst like PdCl₂(dppf) is used, which is reduced in situ to the active Pd(0) species. For challenging couplings, pre-formed palladacycles or combinations like Pd₂(dba)₃ with a phosphine ligand are employed.[13][14]
-
Ligand : Diphosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are common. The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity.[9]
-
Base : A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[15][16]
-
Solvent : Often a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is used. Water can aid in dissolving the inorganic base and promoting the formation of the active boronate species.[13][14]
Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole with Phenylboronic Acid
This protocol is a general starting point and can be adapted for various aryl- and heteroarylboronic acids.
Materials:
-
2-Bromothiazole
-
Phenylboronic acid (1.2 equivalents)
-
PdCl₂(dppf)·CH₂Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromothiazole (1.0 mmol, 164 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Add the PdCl₂(dppf)·CH₂Cl₂ catalyst (0.03 mmol, 24.5 mg).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane/water (5 mL) via syringe.
-
Stir the reaction mixture at 90 °C for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-phenylthiazole.
| Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / PCy₃ | K₃PO₄·H₂O | Toluene | 100 | High | [17] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | Good-Excellent | General |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | Good-Excellent | [14][18] |
| Ligand-free (Pd₂(dba)₃) | Na₂CO₃ | Dioxane/H₂O | Reflux | Up to 99% | [13] |
Stille Coupling: An Alternative for C-C Bond Formation
The Stille reaction couples the organic halide with an organotin (organostannane) reagent.[11][19] Its main advantages are the air and moisture stability of organostannanes and their tolerance of a wide variety of functional groups.[20][21] However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[19][20]
Causality Behind Component Choices:
-
Catalyst : Pd(PPh₃)₄ is a classic and highly effective catalyst for Stille couplings as it is a pre-formed, active Pd(0) source.[20] Alternatively, Pd(OAc)₂ or Pd₂(dba)₃ can be used with added phosphine ligands.[20]
-
Organostannane : Tributyltin derivatives are common, but the non-transferred alkyl groups remain as toxic byproducts.
-
Additives : In some cases, a copper(I) salt co-catalyst can accelerate the reaction. Lithium chloride is also sometimes added to facilitate the transmetalation step by forming a more reactive organopalladium chloride intermediate.
Protocol: Stille Coupling of 2-Bromothiazole with (Tributylstannyl)benzene
Materials:
-
2-Bromothiazole
-
(Tributylstannyl)benzene (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (5 mol%)
-
Anhydrous Toluene, degassed
Procedure:
-
In an oven-dried Schlenk flask, add 2-bromothiazole (1.0 mmol, 164 mg) and Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Evacuate and backfill the flask with Argon three times.
-
Add degassed anhydrous toluene (5 mL) via syringe.
-
Add (tributylstannyl)benzene (1.1 mmol, 0.36 mL) via syringe.
-
Heat the mixture to 100-110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, concentrate the mixture.
-
To remove tin byproducts, dissolve the residue in ethyl acetate and wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL), stirring vigorously for 30 minutes each time. A precipitate of Bu₃SnF will form.
-
Filter the mixture through a pad of Celite®, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel column chromatography.
| Catalyst | Ligand | Solvent | Temp. (°C) | Key Feature | Reference |
| Pd(PPh₃)₄ | (PPh₃) | Toluene | 100-110 | Standard conditions | [20] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 80-100 | For less reactive halides | [22] |
| Pd(OAc)₂ | PPh₃ | DMF | 100 | In-situ catalyst generation | [20] |
Heck-Mizoroki Reaction: Coupling with Alkenes
The Heck reaction forms a C-C bond between the 2-bromothiazole and an alkene, typically yielding a substituted alkene product.[23][24] This reaction does not involve a transmetalation step. Instead, the mechanism proceeds via migratory insertion of the alkene into the Pd-Thiazole bond, followed by a β-hydride elimination step.[9][25]
Causality Behind Component Choices:
-
Catalyst : Palladium(II) acetate, Pd(OAc)₂, is a common and cost-effective precatalyst that is reduced in situ.
-
Ligand : Phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are often used to stabilize the catalyst and influence regioselectivity.
-
Base : A weak to moderate inorganic or organic base (e.g., K₂CO₃, Et₃N) is required to neutralize the HBr generated during the final catalyst regeneration step.[9]
-
Solvent : High-boiling polar aprotic solvents like DMF, NMP, or DMAc are typically used.
Protocol: Heck Coupling of 2-Bromothiazole with Styrene
Materials:
-
2-Bromothiazole
-
Styrene (1.5 equivalents)
-
Palladium(II) Acetate, Pd(OAc)₂ (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF), degassed
Procedure:
-
To a Schlenk flask, add 2-bromothiazole (1.0 mmol, 164 mg), K₂CO₃ (1.5 mmol, 207 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and PPh₃ (0.04 mmol, 10.5 mg).
-
Evacuate and backfill with Argon three times.
-
Add degassed anhydrous DMF (5 mL) followed by styrene (1.5 mmol, 0.17 mL).
-
Heat the reaction mixture to 120 °C for 12-24 hours.
-
After cooling, dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain (E)-2-styrylthiazole.
Sonogashira Coupling: Synthesis of Alkynyl Thiazoles
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating a C(sp²)-C(sp) bond.[26] The reaction is unique in that it typically employs a dual catalytic system of palladium and a copper(I) salt.[27]
Causality Behind Component Choices:
-
Palladium Catalyst : Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective.[28]
-
Copper(I) Co-catalyst : A copper(I) salt, usually CuI, is crucial. It reacts with the terminal alkyne and base to form a copper acetylide intermediate. This species then undergoes transmetalation with the organopalladium(II) complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[12][26]
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and to neutralize the HBr byproduct.
-
Solvent : The amine base often serves as the solvent, or co-solvents like THF or DMF are used.
Protocol: Sonogashira Coupling of 2-Bromothiazole with Phenylacetylene
Materials:
-
2-Bromothiazole
-
Phenylacetylene (1.2 equivalents)
-
Dichlorobis(triphenylphosphine)palladium(II), PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
Procedure:
-
To a Schlenk flask, add 2-bromothiazole (1.0 mmol, 164 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill with Argon three times.
-
Add degassed, anhydrous Et₃N (5 mL) via syringe, followed by phenylacetylene (1.2 mmol, 0.13 mL).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 2-8 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite® to remove salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 2-(phenylethynyl)thiazole.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds by coupling aryl halides with amines.[29][30] This reaction has had a profound impact on medicinal chemistry, where aryl amines are a common motif.[2][4]
Causality Behind Component Choices:
-
Catalyst/Ligand System : This is the most critical parameter. The reductive elimination to form the C-N bond is often the rate-limiting step and is highly sensitive to the ligand's properties. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are required to promote this difficult step and prevent catalyst decomposition.[10][31] Often, pre-formed palladacycle precatalysts incorporating these ligands are used for convenience and efficiency.
-
Base : A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[10] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates but may require higher temperatures or more active catalysts.
-
Solvent : Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.
Protocol: Buchwald-Hartwig Amination of 2-Bromothiazole with Morpholine
Materials:
-
2-Bromothiazole
-
Morpholine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous Toluene, degassed
Procedure:
-
In a glovebox or under a strong flow of Argon, add NaOt-Bu (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.045 mmol, 21.5 mg).
-
Add 2-bromothiazole (1.0 mmol, 164 mg).
-
Remove the tube from the glovebox (if used). Add degassed, anhydrous toluene (4 mL) and morpholine (1.2 mmol, 0.105 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 4-(thiazol-2-yl)morpholine.
References
-
Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
-
Pérez-Temprano, M. H., et al. (2013). Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. Accounts of Chemical Research, 46(12), 2945-2955. [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
Abdel-Wahab, B. F., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 145, 756-765. [Link]
-
Organic Synthesis. Stille Coupling. [Link]
-
Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1221-1249. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
-
Stanetty, C., & Schnürch, M. (2012). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Synthesis, 44(15), 2343-2351. [Link]
-
Kaur, N., & Kishore, D. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry, 10, 1275-1282. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Whitcombe, N. J., et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
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Wikipedia. Stille reaction. [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Rink, C., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(12), 1500. [Link]
-
LibreTexts Chemistry. (2023). Stille Coupling. [Link]
-
Williams, R. M., et al. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197-208. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Li, W., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(23), 8939-8941. [Link]
-
The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Serebryakov, V. N., et al. (2009). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 65(43), 8899-8905. [Link]
-
Beaulieu, F., et al. (2014). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. The Journal of Organic Chemistry, 79(23), 11574-11585. [Link]
-
de Vries, J. G. (2007). The Heck—Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(1), 31-44. [Link]
-
de la Rosa, M. A., & Gesto, C. (2015). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 26(9), 1766-1793. [Link]
-
Barreiro, E. J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 11(8), 1515-1520. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Rafiee, E., & Eavani, S. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(28), 16401-16421. [Link]
-
Barreiro, E. J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 11(8), 1515-1520. [Link]
-
Magano, J., & Dunetz, J. R. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. [Link]
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- 26. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 29. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 31. youtube.com [youtube.com]
Application Notes and Protocols for the Derivatization of 2-bromo-4-(4-ethylphenyl)thiazole in Medicinal Chemistry
Introduction: The 4-Arylthiazole Scaffold as a Privileged Structure in Drug Discovery
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, present in a wide array of natural products and synthetic drugs, including the antibiotic Penicillin and the vitamin Thiamine (B1). Among its many variations, the 2,4-disubstituted thiazole framework has emerged as a "privileged scaffold"—a molecular structure that is capable of binding to multiple, unrelated biological targets with high affinity.[1][2][3] The strategic functionalization of this core allows for the rapid generation of compound libraries with diverse pharmacological profiles, targeting everything from cancer and inflammation to infectious diseases.[3][4]
The specific scaffold, 2-bromo-4-(4-ethylphenyl)thiazole, serves as a highly versatile and reactive intermediate for library synthesis. The bromine atom at the 2-position is strategically placed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This position is electronically distinct and sterically accessible, making it an ideal handle for derivatization. The 4-(4-ethylphenyl) group provides a lipophilic anchor that can be crucial for target engagement and can be modified if necessary, although this guide focuses on the derivatization at the C2-position.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and subsequent derivatization of this compound. It details robust, field-proven protocols for its synthesis and for three of the most powerful C-C and C-N bond-forming reactions in modern synthetic chemistry: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the target intermediate is a two-step process, beginning with the well-established Hantzsch thiazole synthesis to form the 2-aminothiazole precursor, followed by a Sandmeyer reaction to install the bromo-substituent.
Workflow for Scaffold Synthesis
Caption: Overall synthetic route to the target intermediate.
Protocol 1.1: Synthesis of 4-(4-ethylphenyl)-1,3-thiazol-2-amine
This protocol is based on the classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea.[5][6]
Materials:
-
2-Bromo-1-(4-ethylphenyl)ethan-1-one (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-ethylphenyl)ethan-1-one in ethanol (approx. 0.2 M concentration).
-
Add thiourea to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product should form.
-
Filter the solid and wash with a small amount of cold ethanol.
-
To obtain the free amine, suspend the salt in water and add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of ammonium hydroxide (NH₄OH) until the pH is basic (pH 8-9).
-
Stir for 30 minutes, then filter the resulting solid, wash with water, and dry under vacuum to yield 4-(4-ethylphenyl)-1,3-thiazol-2-amine.
Causality and Experimental Choices:
-
Ethanol is a common and effective solvent for the Hantzsch synthesis, as it readily dissolves the reactants and facilitates the reaction at a moderate temperature.
-
A slight excess of thiourea is used to ensure the complete consumption of the more valuable α-haloketone.
-
The initial product is the hydrobromide salt , which is often crystalline and easily purified by filtration. Neutralization is required to liberate the free amine for the subsequent step.
Protocol 1.2: Synthesis of this compound
This transformation is achieved via a Sandmeyer reaction, a robust method for converting an amino group on an aromatic or heteroaromatic ring into a halide via a diazonium salt intermediate.[7][8]
Materials:
-
4-(4-Ethylphenyl)-1,3-thiazol-2-amine (1.0 equiv)
-
Copper(I) bromide (CuBr) (1.5 equiv)
-
Sodium nitrite (NaNO₂) (1.2 equiv)
-
48% Hydrobromic acid (HBr)
-
Acetonitrile (as solvent)
Procedure:
-
To a flask cooled in an ice-salt bath (to maintain -5 to 0 °C), add 4-(4-ethylphenyl)-1,3-thiazol-2-amine and acetonitrile.
-
Slowly add 48% HBr while stirring.
-
Prepare a solution of sodium nitrite in a small amount of water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C. Stir for 30-45 minutes at this temperature to form the diazonium salt.
-
In a separate flask, suspend CuBr in acetonitrile.
-
Slowly add the cold diazonium salt solution to the CuBr suspension. Vigorous nitrogen evolution will be observed.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture, pour it into water, and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.[9]
Causality and Experimental Choices:
-
Low temperatures (0 to 5 °C) are critical during the diazotization step to prevent the premature decomposition of the unstable diazonium salt.
-
Copper(I) bromide is the classical and highly effective catalyst/reagent for introducing the bromide nucleophile.
-
Acetonitrile is a suitable solvent that is relatively inert to the reaction conditions and helps to solubilize the organic starting material.
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The C2-bromo position of the thiazole is now activated for derivatization. The following protocols outline three key transformations that allow for the introduction of aryl/heteroaryl, alkynyl, and amino moieties, respectively.
Workflow for C2-Derivatization
Caption: Key cross-coupling derivatization strategies.
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation (Arylation)
The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds, coupling the 2-bromothiazole with a wide range of aryl or heteroaryl boronic acids.
Mechanism Insight: The catalytic cycle involves three main steps: (1) Oxidative Addition of the palladium(0) catalyst into the C-Br bond of the thiazole, (2) Transmetalation , where the organic group from the boronic acid (activated by the base) is transferred to the palladium center, and (3) Reductive Elimination , which forms the new C-C bond and regenerates the palladium(0) catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene/Water
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction can often be accelerated using microwave irradiation.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-16 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale & Field Insights |
| Catalyst | Pd(dppf)Cl₂ | Highly robust and versatile for a wide range of boronic acids. Less sensitive to air and moisture than some other Pd(0) sources. |
| Base | K₂CO₃ or Cs₂CO₃ | Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility and basicity. K₂CO₃ is a good, cost-effective first choice. |
| Solvent | Dioxane/Water (4:1) | The aqueous component is crucial for activating the boronic acid in the transmetalation step. Toluene can also be used. |
| Temperature | 80-110 °C | Sufficient to drive the catalytic cycle without significant decomposition of reactants or products. |
Protocol 2.2: Sonogashira Coupling for C-C Bond Formation (Alkynylation)
The Sonogashira coupling provides a direct route to 2-alkynylthiazoles by reacting the 2-bromo intermediate with a terminal alkyne. This reaction is co-catalyzed by palladium and copper.[10][11]
Mechanism Insight: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle , oxidative addition of the 2-bromothiazole to Pd(0) occurs. In the copper cycle , the terminal alkyne is deprotonated by the amine base and reacts with a copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-thiazole complex, followed by reductive elimination to yield the product.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and often co-solvent)
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (THF or DMF) followed by the degassed amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 1-8 hours), a precipitate of the amine hydrobromide salt may be observed.
-
Filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale & Field Insights |
| Pd Catalyst | Pd(PPh₃)₄ | The classical and a very reliable catalyst for this transformation. |
| Cu Co-catalyst | CuI | Essential for the formation of the copper acetylide, which facilitates the crucial transmetalation step. |
| Base | Et₃N or DIPA | Acts as both the base to deprotonate the alkyne and often as a solvent or co-solvent. DIPA is sometimes superior for sluggish reactions. |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings proceed efficiently at room temperature, which is advantageous for sensitive substrates. |
Protocol 2.3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides, enabling the coupling of the 2-bromothiazole with a vast range of primary and secondary amines.[12][13]
Mechanism Insight: Similar to the Suzuki coupling, the cycle involves oxidative addition of Pd(0) to the C-Br bond. The amine then coordinates to the palladium complex. A strong base deprotonates the coordinated amine to form a palladium-amido complex. The final reductive elimination step forms the C-N bond and regenerates the Pd(0) catalyst.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube or reaction vial.
-
Add the this compound and the amine.
-
Add anhydrous, degassed solvent.
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-24 hours), cool to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale & Field Insights |
| Catalyst System | Pd₂(dba)₃ / XPhos | This combination is a "third-generation" Buchwald-Hartwig system, known for its high activity and broad substrate scope, especially for heteroaryl halides. |
| Base | NaOtBu | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. LHMDS is an alternative for very sensitive substrates. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for the stability and activity of the catalyst system. |
| Atmosphere | Strictly Inert | The Pd(0) species and the electron-rich phosphine ligands are highly sensitive to oxygen. |
Part 3: Characterization and Validation
All synthesized derivatives must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure and connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The this compound scaffold is a powerful building block for medicinal chemistry. Its synthesis is straightforward and scalable. The C2-bromo position serves as a versatile handle for introducing molecular diversity through robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a solid foundation for researchers to efficiently generate libraries of novel 2,4-disubstituted thiazole derivatives for screening in drug discovery programs. The inherent modularity of this approach allows for the systematic exploration of structure-activity relationships, accelerating the journey from hit identification to lead optimization.
References
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Kumari, G., Dhillon, S., Rani, P., Chahal, M., Aneja, D. K., & Kinger, M. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(18), 18709–18746. [Link]
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Sebbar, N. K., Zerzouf, A., Essassi, E. M., & El Ammari, L. (2014). Synthesis of 2–bromo–4–phenylthiazole. ResearchGate. Retrieved from [Link]
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de Almeida, L. G. V., de Moraes, J., de O. Santos, M., da S. Castro, F., Saraiva, M. F., & de Almeida, M. V. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasites & Vectors, 11(1), 503. [Link]
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Koval, A. A., et al. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. [Link]
- Gao, M., et al. (2013). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 78(17), 8521-8527.
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Kumari, G., Dhillon, S., Rani, P., Chahal, M., Aneja, D. K., & Kinger, M. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ResearchGate. Retrieved from [Link]
- El-Subbagh, H. I., et al. (1990). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2-carbamates, and related derivatives. Journal of Medicinal Chemistry, 33(4), 1026-1030.
- El-Subbagh, H. I., et al. (1991). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antifilarial and antitumor agents. 2. 2-Arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole and 2-amino-4-(isothiocyanatomethyl)selenazole. Journal of Medicinal Chemistry, 34(5), 1545-1552.
- Ganapathi, K., & Venkataraman, K. (1945). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 362-373.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Al-Mathkour, N. (2014). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. University of Wollongong Thesis Collection.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Bou-Salah, L., et al. (2017).
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Patel, R. B., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 12(2), 32.
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de Almeida, L. G. V., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. ResearchGate. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056-1063.
- Rubina, K., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(43), 5913-5916.
-
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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Sebbar, N. K., et al. (2014). Synthesis of 2-bromo-4-phenylthiazole. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Berteina-Raboin, S., et al. (2016). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Request PDF. Retrieved from [Link]
- Google Patents. (2009). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
- Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Li, J., et al. (2019). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Kumar, D., et al. (2010). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 3(4), 653-658.
- Google Patents. (2012). US8088960B2 - Process for the production of substituted bromobenzenes.
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Application Notes and Protocols for the Use of 2-bromo-4-(4-ethylphenyl)thiazole in Organic Synthesis
Introduction: The Thiazole Scaffold and the Strategic Value of 2-bromo-4-(4-ethylphenyl)thiazole
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][4]
This compound emerges as a particularly valuable and versatile building block for the synthesis of complex molecular architectures. The strategic placement of a bromine atom at the C2 position of the thiazole ring provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of diverse substituents, enabling the systematic exploration of chemical space in drug discovery and the construction of novel organic materials. This guide provides detailed protocols and expert insights into leveraging this building block for key synthetic transformations.
Synthesis of the Building Block: this compound
A common and reliable method for synthesizing the title compound is through a variation of the Hantzsch thiazole synthesis, followed by a Sandmeyer-type bromination. The process begins with the reaction of 2-bromo-1-(4-ethylphenyl)ethan-1-one with thiourea to form the intermediate 2-amino-4-(4-ethylphenyl)thiazole. Subsequent diazotization of the amino group followed by treatment with a copper(I) bromide source installs the C2-bromo substituent.[1][5]
Caption: Synthetic pathway to this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the electron-deficient C2 position of the thiazole ring is highly susceptible to oxidative addition by a Palladium(0) catalyst, initiating the catalytic cycle that underpins several powerful C-C and C-N bond-forming reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Formation of Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds due to the operational simplicity and the commercial availability and stability of boronic acids.[6][7][8][9] Coupling this compound with various aryl or heteroaryl boronic acids provides a direct route to complex 2,4-disubstituted thiazoles.
Expertise & Experience: The choice of base is crucial for activating the boronic acid to facilitate transmetalation.[6] Carbonates like K₂CO₃ or Cs₂CO₃ are often effective. The addition of water to the solvent system (e.g., Dioxane/H₂O) is common and can accelerate the reaction. The catalyst, Pd(PPh₃)₄, is a reliable choice as it is a pre-formed Pd(0) source, though other catalyst/ligand systems can also be employed.[10]
Protocol: Synthesis of 2-(4-methoxyphenyl)-4-(4-ethylphenyl)thiazole
| Reagent | Molar Eq. | MW | Amount | CAS No. |
| This compound | 1.0 | 268.17 | 268 mg | N/A |
| 4-Methoxyphenylboronic acid | 1.2 | 151.96 | 182 mg | 5720-07-0 |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 58 mg | 14221-01-3 |
| K₂CO₃ | 2.0 | 138.21 | 276 mg | 584-08-7 |
| 1,4-Dioxane | - | - | 8 mL | 123-91-1 |
| Water | - | - | 2 mL | 7732-18-5 |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Caption: Workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][12] This reaction is indispensable for synthesizing conjugated enyne systems and introducing rigid, linear linkers into molecules. It typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[11][12][13]
Expertise & Experience: The copper(I) cocatalyst (typically CuI) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12] An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a base and often as the solvent. It is critical to perform this reaction under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.
Protocol: Synthesis of 2-(phenylethynyl)-4-(4-ethylphenyl)thiazole
| Reagent | Molar Eq. | MW | Amount | CAS No. |
| This compound | 1.0 | 268.17 | 268 mg | N/A |
| Phenylacetylene | 1.1 | 102.14 | 118 µL | 536-74-3 |
| PdCl₂(PPh₃)₂ | 0.03 | 701.90 | 21 mg | 13965-03-2 |
| Copper(I) Iodide (CuI) | 0.05 | 190.45 | 9.5 mg | 7681-65-4 |
| Triethylamine (TEA) | - | - | 5 mL | 121-44-8 |
Step-by-Step Methodology:
-
Add this compound, PdCl₂(PPh₃)₂, and CuI to a Schlenk flask.
-
Evacuate and backfill the flask with Argon three times.
-
Add degassed triethylamine, followed by phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Caption: Workflow for Sonogashira coupling.
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for the synthesis of aryl amines from aryl halides.[14][15][16] This reaction has largely replaced harsher classical methods and offers exceptional functional group tolerance. For a substrate like this compound, this reaction provides a direct entry to 2-aminothiazole derivatives, which are prevalent in pharmacologically active molecules.
Expertise & Experience: This reaction is highly dependent on the choice of ligand and base.[17] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential for promoting both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate catalyst turnover.[15][17] The reaction must be run under strictly anhydrous and anaerobic conditions as the catalysts are oxygen-sensitive.
Protocol: Synthesis of 2-(morpholino)-4-(4-ethylphenyl)thiazole
| Reagent | Molar Eq. | MW | Amount | CAS No. |
| This compound | 1.0 | 268.17 | 268 mg | N/A |
| Morpholine | 1.2 | 87.12 | 105 µL | 110-91-8 |
| Pd₂(dba)₃ | 0.02 | 915.72 | 18 mg | 51364-51-3 |
| XPhos | 0.08 | 476.60 | 38 mg | 564483-18-7 |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 96.10 | 135 mg | 865-48-5 |
| Toluene | - | - | 5 mL | 108-88-3 |
Step-by-Step Methodology:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried vial.
-
Outside the glovebox, add this compound to the vial.
-
Seal the vial with a septum, and evacuate and backfill with Argon.
-
Add anhydrous, degassed toluene, followed by morpholine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool to room temperature, dilute with diethyl ether, and filter through a plug of silica gel, eluting with more ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to afford the desired 2-aminothiazole product.
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Protocol for Sonogashira coupling with 2-bromo-4-(4-ethylphenyl)thiazole.
An In-Depth Guide to the Sonogashira Coupling of 2-bromo-4-(4-ethylphenyl)thiazole
Introduction: Synthesizing Novel Thiazole Derivatives
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] First reported in 1975, this reaction couples terminal alkynes with aryl or vinyl halides, a transformation catalyzed by a combination of palladium and copper complexes.[4][5] Its utility is particularly pronounced in pharmaceutical and materials science research, where the construction of complex molecular architectures is paramount.[1][4][6] The reaction's tolerance for a wide array of functional groups and its typically mild conditions make it an indispensable tool for late-stage functionalization in drug development.[1]
This application note provides a comprehensive protocol for the Sonogashira coupling of this compound. The resulting 2-alkynylthiazole scaffold is a valuable building block, enabling the creation of novel compounds with potential applications as bioactive agents or advanced organic materials. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide expert insights into optimization and troubleshooting.
Reaction Principle and Mechanistic Overview
The Sonogashira coupling is a dual-catalyst system that orchestrates a precise sequence of elementary organometallic steps. The reaction's success hinges on the synergistic action of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]
-
The Role of the Catalysts and Reagents:
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄): The palladium complex is the primary cross-coupling catalyst. Its role is to activate the aryl bromide through oxidative addition, bringing it into the catalytic cycle.[1]
-
Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt acts as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive and readily undergoes transmetalation to the palladium center.[1][4]
-
Amine Base (e.g., Et₃N, DIPEA): The base serves two critical functions. First, it deprotonates the terminal alkyne, making it sufficiently nucleophilic to react with the copper(I) salt. Second, it neutralizes the hydrogen halide (HBr) that is generated during the reaction, preventing the formation of inactive catalyst species.[8]
-
Ligands (e.g., PPh₃): Phosphine ligands are crucial for stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of oxidative addition and reductive elimination.[3][7]
-
The overall mechanism can be visualized as two interlocking gears, as illustrated below.
Caption: Catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol
This protocol outlines the coupling of this compound with a generic terminal alkyne. The quantities provided are for a 1.0 mmol scale reaction and should be adjusted proportionally for different scales.
Materials and Equipment
-
Substrate: this compound
-
Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert Gas: Argon or Nitrogen
-
Glassware: Schlenk flask or oven-dried round-bottom flask with a reflux condenser and septum
-
Standard Equipment: Magnetic stirrer with heating plate, syringes, needles, TLC plates (silica gel), Celite pad, rotary evaporator, and column chromatography setup.
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 25 mL Schlenk flask.
-
Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen. Maintaining an inert atmosphere is crucial to prevent catalyst oxidation and the undesirable Glaser homocoupling of the alkyne.[8]
-
-
Reagent Addition:
-
To the flask, add this compound (1.0 mmol, 1.0 equiv).
-
In quick succession, add the palladium catalyst, PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%). The solids are added first to ensure accurate weighing and prevent loss during solvent addition.
-
Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
-
Solvent and Reagent Injection:
-
Via syringe, add anhydrous, degassed solvent (THF or DMF, 5 mL).
-
Add the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv) via syringe.
-
Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe. A slight excess of the alkyne is used to ensure complete consumption of the aryl bromide.[9]
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. If the reaction is sluggish (as determined by TLC), gently heat the mixture to 50-70 °C. The optimal temperature can depend on the reactivity of the specific alkyne and aryl bromide.[9]
-
The reaction typically appears as a yellow to brown heterogeneous mixture.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system).[9]
-
Spot the reaction mixture against the this compound starting material. The reaction is complete when the starting material spot is no longer visible (typically 2-6 hours).
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a short plug of Celite to remove the insoluble catalyst residues and salts.[9] Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
Experimental Workflow Visualization
The entire process, from initial setup to the final purified product, can be streamlined into a logical workflow.
Caption: Experimental workflow for the Sonogashira coupling.
Data Summary and Expected Outcomes
The following table provides representative parameters and expected yields for the coupling of this compound with various terminal alkynes, based on established methodologies for similar heteroaromatic compounds.[9]
| Entry | Terminal Alkyne (R-C≡CH) | R Group | Equivalents of Alkyne | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Phenyl | 1.2 | RT - 50 | 2-4 | 85 - 95 |
| 2 | 1-Hexyne | n-Butyl | 1.2 | 50 | 4-6 | 70 - 80 |
| 3 | Trimethylsilylacetylene | -Si(CH₃)₃ | 1.2 | RT | 3-5 | 90 - 98 |
| 4 | 2-Methyl-3-butyn-2-ol | -C(OH)(CH₃)₂ | 1.5 | 60 | 4-6 | 75 - 85 |
Key Considerations and Troubleshooting
-
Inert Atmosphere: The strict exclusion of oxygen is paramount. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promotes the oxidative homocoupling of the alkyne (Glaser coupling), which is the most common side reaction.[10]
-
Solvent Purity: Use of anhydrous and degassed solvents is highly recommended. Water can negatively affect the reaction efficiency. Degassing (e.g., by sparging with argon for 20-30 minutes) removes dissolved oxygen.
-
Catalyst Activity: If the reaction fails to initiate, the palladium catalyst may have degraded. Ensure catalysts are stored properly. Using a freshly opened bottle or a more robust catalyst system (e.g., with bulky, electron-rich phosphine ligands) can be beneficial, especially for less reactive aryl bromides.[7]
-
Incomplete Conversion: If the reaction stalls, a small, additional charge of the palladium catalyst (0.5-1.0 mol%) can sometimes drive the reaction to completion. Alternatively, increasing the temperature may be necessary.
-
Copper-Free Conditions: While the Pd/Cu system is robust, concerns over Glaser byproducts or copper contamination in the final product may arise. In such cases, copper-free Sonogashira protocols can be employed, often requiring a stronger base (e.g., Cs₂CO₃) and specific ligand systems to facilitate the direct reaction between the palladium complex and the alkyne.[10][11][12]
References
-
Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Sonogashira Coupling. BYJU'S. Retrieved from [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. American Chemical Society. Retrieved from [Link]
-
The Sonogashira coupling reaction mechanism. ResearchGate. Retrieved from [Link]
-
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]
-
So, C. M., & Matous, J. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(21), 3843–3846. American Chemical Society (ACS). Retrieved from [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. Retrieved from [Link]
-
Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. ResearchGate. Retrieved from [Link]
-
Synthesis of terminal 1,3-diynes via sonogashira coupling of. Organic Syntheses Procedure. Retrieved from [Link]
-
Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3543–3546. American Chemical Society (ACS). Retrieved from [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. Retrieved from [Link]
-
Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. ResearchGate. Retrieved from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]
-
Sonogashira Coupling. SynArchive. Retrieved from [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved from [Link]
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Application of 2-bromo-4-(4-ethylphenyl)thiazole in Kinase Inhibitor Synthesis: A Detailed Guide
Introduction: The Thiazole Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established them as a major class of therapeutic targets. Within the landscape of kinase inhibitor design, the thiazole ring has emerged as a "privileged scaffold".[1] Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding site of kinases make it a recurring motif in a multitude of approved drugs and clinical candidates, including the blockbuster drug Dasatinib.[3] The 2-aminothiazole core, in particular, is a common feature in many potent kinase inhibitors.[4]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-bromo-4-(4-ethylphenyl)thiazole as a versatile building block in the synthesis of kinase inhibitors. We will explore its synthesis, its application in robust cross-coupling reactions, and provide detailed, field-proven protocols for its elaboration into a representative kinase inhibitor scaffold.
The Strategic Advantage of this compound
The title compound, this compound, offers several strategic advantages for the synthesis of kinase inhibitor libraries:
-
A Reactive Handle for Diversification: The bromine atom at the 2-position of the thiazole ring serves as a highly effective "handle" for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of amine-containing fragments, which are crucial for interacting with the hinge region of the kinase active site.
-
A Stable Core for Scaffolding: The 4-(4-ethylphenyl) group provides a stable, lipophilic core that can be oriented towards the solvent-exposed region of the ATP-binding pocket, contributing to the overall binding affinity and selectivity of the inhibitor.
-
A Platform for Structure-Activity Relationship (SAR) Studies: The modular nature of the synthetic routes employing this building block enables the rapid generation of analogues, which is essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.
Synthesis of the Building Block: this compound
The synthesis of this compound can be efficiently achieved in two steps from commercially available 4'-ethylacetophenone, as outlined in the workflow below.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2-bromo-1-(4-ethylphenyl)ethan-1-one
This protocol describes the α-bromination of 4'-ethylacetophenone.
Materials:
-
4'-ethylacetophenone
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4'-ethylacetophenone (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture into ice-cold water with stirring.
-
The product, 2-bromo-1-(4-ethylphenyl)ethan-1-one, will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure α-bromoketone.
Protocol 2: Synthesis of 2-amino-4-(4-ethylphenyl)thiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives from α-haloketones and thioamides.[5][6]
Materials:
-
2-bromo-1-(4-ethylphenyl)ethan-1-one (from Protocol 1)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (5% aqueous)
Procedure:
-
In a round-bottom flask, combine 2-bromo-1-(4-ethylphenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Heat the mixture at reflux with stirring for 2-3 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate and stir.[5]
-
The precipitated solid, 2-amino-4-(4-ethylphenyl)thiazole, is collected by vacuum filtration.
-
Wash the filter cake with water and air dry. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Protocol 3: Synthesis of this compound
This protocol describes the conversion of the 2-amino group to a bromine atom via a Sandmeyer-type reaction.[7]
Materials:
-
2-amino-4-(4-ethylphenyl)thiazole (from Protocol 2)
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile
Procedure:
-
To a stirred solution of copper(II) bromide (1.5 eq) in acetonitrile at room temperature, add tert-butyl nitrite (1.5 eq).
-
Add 2-amino-4-(4-ethylphenyl)thiazole (1.0 eq) portion-wise to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Application in Kinase Inhibitor Synthesis: A Representative Protocol
The following protocols detail the synthesis of a 2-(arylamino)-4-(4-ethylphenyl)thiazole scaffold, a common core structure in many kinase inhibitors. This is achieved through a sequential Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 4: Buchwald-Hartwig Amination for the Synthesis of a 2-(Arylamino)-4-(4-ethylphenyl)thiazole Intermediate
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9]
Materials:
-
This compound (1.0 eq)
-
Desired aniline derivative (e.g., 2-chloro-6-methylaniline, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)
-
Xantphos (or other suitable phosphine ligand) (0.04-0.10 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aniline derivative, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
In a separate vial, prepare the catalyst pre-catalyst by dissolving palladium(II) acetate and the phosphine ligand in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add additional anhydrous, degassed 1,4-dioxane to the reaction mixture.
-
Heat the reaction mixture to 90-110 °C with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(arylamino)-4-(4-ethylphenyl)thiazole intermediate.
Data Presentation: Representative Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of various thiazole-containing compounds against different protein kinases, illustrating the potential of this scaffold.
| Compound ID/Reference | Kinase Target | IC₅₀ Value |
| Dasatinib | Bcr-Abl | <1 nM |
| Compound 3j[2] | DDR1 | 2.26 ± 0.46 nM |
| Compound 3j[2] | DDR2 | 7.04 ± 2.90 nM |
| Bromo-pyrimidine analogue 9c[10] | Bcr-Abl | Potent Inhibition |
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
A key signaling pathway often targeted in cancer therapy is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[11][12] Kinase inhibitors designed using the this compound scaffold can be developed to target kinases within this pathway, such as PI3K or Akt.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a highly valuable and strategically important building block for the synthesis of kinase inhibitors. Its straightforward synthesis and the reactivity of the 2-bromo substituent in robust cross-coupling reactions provide a versatile platform for the development of diverse libraries of potential therapeutic agents. The detailed protocols provided herein offer a solid foundation for researchers to utilize this compound in their drug discovery efforts targeting a wide range of kinases.
References
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 2024.
-
Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. Chemical Biology & Drug Design, 2017.
-
A design for synthesis of Dasatinib derivatives (6a-j, 7a-e, 9a-f, and 10a-f). ResearchGate, 2021.
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 2010.
-
Hantzsch Thiazole Synthesis. Chem Help Asap.
-
The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Scientific Research Publishing, 2017.
-
The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library, 2017.
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 2021.
-
2-(4-BROMO-PHENYL)-THIAZOLE synthesis. ChemicalBook.
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate, 2017.
-
PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram. SciSpace.
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar, 2007.
-
PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 2016.
-
PI3K / Akt Signaling. Cell Signaling Technology.
-
Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry, 2016.
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 2016.
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1987.
-
Hantzsch Thiazole Synthesis. SynArchive.
-
Research progress on the PI3K/AKT signaling pathway in gynecological cancer. Oncology Letters, 2021.
-
Synthesis of 2–bromo–4–phenylthiazole. ResearchGate.
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 2022.
-
Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN, 2023.
-
Buchwald-Hartwig Amination. American Chemical Society.
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Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 2021.
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Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in the Synthesis of Heterocyclic Compounds. BenchChem.
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Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. BenchChem.
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Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem.
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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Suzuki Coupling. Organic Chemistry Portal.
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Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). ResearchGate, 2008.
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2023.
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Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI, 2021.
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A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 2022.
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Synthetic method for 2-acetyl thiazole. Google Patents.
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The Suzuki Reaction. Myers Research Group, Harvard University.
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 2007.
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Synthesis of bioactive compounds from 2-bromo-4-(4-ethylphenyl)thiazole
An Application Guide to the Synthesis of Bioactive Compounds from 2-bromo-4-(4-ethylphenyl)thiazole
Introduction: The Thiazole Scaffold and its Synthetic Potential
The thiazole ring is a five-membered heterocyclic motif containing both sulfur and nitrogen atoms, recognized as a "privileged structure" in medicinal chemistry.[1][2] This scaffold is a core component of numerous natural products and clinically approved pharmaceuticals, including antimicrobial, anticancer, and anti-inflammatory agents.[3][4] The versatility of the thiazole nucleus stems from its unique electronic properties and its ability to serve as a bioisostere for other aromatic systems, enabling it to engage in various biological interactions.
This compound is a particularly valuable synthetic intermediate. The bromine atom at the 2-position serves as a versatile synthetic handle, readily participating in a variety of transition-metal-catalyzed cross-coupling reactions.[5][6] This allows for the systematic and efficient introduction of diverse chemical functionalities, enabling the construction of large libraries of novel compounds for biological screening. This application note provides detailed protocols for the derivatization of this compound via two powerful and widely used synthetic methodologies: Suzuki-Miyaura cross-coupling for carbon-carbon bond formation and Buchwald-Hartwig amination for carbon-nitrogen bond formation.
Core Synthetic Strategies for Derivatization
The functionalization of the 2-bromo position on the thiazole ring is central to creating molecular diversity. The choice of reaction depends on the desired linkage and the nature of the building block to be introduced. Palladium-catalyzed cross-coupling reactions are paramount in this context due to their high efficiency, functional group tolerance, and broad substrate scope.
Caption: Key synthetic pathways from this compound.
Protocol 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide. For 2-bromothiazoles, this reaction is instrumental in synthesizing 2-aryl and 2-heteroaryl thiazole derivatives, a structural motif found in many potent kinase inhibitors and anticancer agents.[1][7][8] The choice of a palladium catalyst and ligand is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates.[9]
Rationale for Experimental Design
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand such as XPhos is selected. This system is highly effective for coupling heteroaryl halides, as it promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.[9]
-
Base: An inorganic base like sodium carbonate (Na₂CO₃) is used. It is strong enough to facilitate the crucial transmetalation step without causing degradation of sensitive functional groups on either coupling partner.
-
Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki couplings. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the reaction.[9]
Detailed Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 10 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio, v/v) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Table 1: Representative Suzuki-Miyaura Coupling Products and Their Significance
| Coupling Partner (Boronic Acid) | Product Structure | Potential Biological Activity |
| 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-4-(4-ethylphenyl)thiazole | Anticancer, Cyclooxygenase Inhibitor[10][11] |
| Pyridin-3-ylboronic acid | 2-(Pyridin-3-yl)-4-(4-ethylphenyl)thiazole | Kinase Inhibitor[1] |
| Pyrimidin-5-ylboronic acid | 2-(Pyrimidin-5-yl)-4-(4-ethylphenyl)thiazole | Anticancer, Antitumor[12][13] |
Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14] It is an indispensable tool for synthesizing aryl and heteroaryl amines from the corresponding halides. Applying this reaction to this compound allows for the introduction of a wide range of primary and secondary amines, generating 2-aminothiazole derivatives. This class of compounds is known for its diverse pharmacological profile, including potent antimicrobial, anti-inflammatory, and anticancer activities.[15]
Rationale for Experimental Design
-
Catalyst System: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands like XPhos or SPhos are highly effective as they facilitate the rate-limiting reductive elimination step.[14][16] Pd(OAc)₂ is a common and effective palladium precursor.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a standard choice for many applications, providing high reactivity. For substrates with base-sensitive functional groups, a milder base like cesium carbonate (Cs₂CO₃) may be preferred.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used as they are compatible with the reaction conditions and effectively solubilize the reagents.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4-6 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Inert Atmosphere: Seal the tube, remove it from the glovebox (if used), and add anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting bromide.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to isolate the 2-aminothiazole product.
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
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In Vitro Screening Protocols for 2-Substituted-4-(4-ethylphenyl)thiazole Derivatives: Profiling CYP51-Targeted Antifungal Activity and Cytotoxicity
Introduction & Rationale
The 2-bromo-4-(4-ethylphenyl)thiazole core is a highly versatile building block in medicinal chemistry. The bromine atom at the C2 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, allowing researchers to rapidly generate diverse libraries of 2-substituted-4-(4-ethylphenyl)thiazole derivatives[1].
A primary therapeutic application for these derivatives is the treatment of invasive fungal infections. Thiazole-based compounds frequently target lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for fungal ergosterol biosynthesis[2]. The rational design of these molecules relies on two structural pillars:
-
The Thiazole Nitrogen: Coordinates directly with the heme iron in the CYP51 active site, acting as a competitive inhibitor[3].
-
The 4-Ethylphenyl Moiety: Provides essential lipophilicity, allowing the molecule to occupy the hydrophobic access channel of the enzyme. This steric bulk is critical for counteracting common azole-resistance mutations (such as Y132H and Y132F in Candida albicans) by establishing secondary π-π and hydrophobic interactions[4].
Causality in Experimental Design
Because these thiazole derivatives are highly lipophilic, they present unique challenges during in vitro screening. They are prone to precipitation in aqueous biological media, which can artificially inflate optical density (OD) readings and lead to false-negative Minimum Inhibitory Concentration (MIC) results. To establish a self-validating system , our protocol mandates the use of a Resazurin-based colorimetric readout. By measuring metabolic reduction rather than sheer optical density, we isolate true biological inhibition from physical precipitation artifacts. Furthermore, because human cells possess a homologous CYP51 enzyme, an integrated mammalian cytotoxicity counter-screen is required to establish a viable Therapeutic Selectivity Index (SI)[2].
Mechanistic Pathway
Mechanism of action for thiazole-based CYP51 inhibitors leading to fungal cell death.
Data Presentation: Target Profiling Metrics
When screening a library of 4-(4-ethylphenyl)thiazole derivatives, quantitative data must be synthesized to evaluate both efficacy and safety. The table below illustrates how to structure your screening data to highlight the Structure-Activity Relationship (SAR) and the Selectivity Index (SI).
Table 1: Representative In Vitro Antifungal and Cytotoxicity Profile
| Compound Core | R-Group (C2 Position) | MIC C. albicans (µg/mL) | MIC C. glabrata (µg/mL) | CC₅₀ HEK293 (µg/mL) | Selectivity Index (SI)* |
| 4-(4-ethylphenyl)thiazole | -NH-Phenyl (Lead) | 8.0 | 16.0 | >128 | >16 |
| 4-(4-ethylphenyl)thiazole | -NH-(4-F-Phenyl) | 2.0 | 4.0 | 115 | 57.5 |
| 4-(4-ethylphenyl)thiazole | -Piperazine-CH₃ | 1.0 | 2.0 | >128 | >128 |
| Fluconazole (Control) | N/A | 0.5 | 32.0 (Resistant) | >128 | >256 |
*Selectivity Index (SI) = CC₅₀ (Mammalian) / MIC (C. albicans). An SI > 10 is generally required to advance a compound to in vivo models.
Experimental Protocols
Phase 1: Compound Preparation & Stability Validation
Trustworthiness Check: Thiazole derivatives can degrade or aggregate. Before biological screening, purity must be validated.
-
Solubilization: Dissolve the synthesized 2-substituted-4-(4-ethylphenyl)thiazole derivatives in 100% molecular-grade DMSO to a stock concentration of 10 mg/mL.
-
LC-MS Validation: Run a 1 µL aliquot via LC-MS to confirm >95% purity and ensure no degradation of the thiazole ring has occurred during storage.
-
Aqueous Crash-Test: Spike 5 µL of the DMSO stock into 95 µL of PBS (pH 7.4). Observe under a microscope for micro-crystal formation. If severe precipitation occurs, the maximum testable concentration in the assay must be capped to prevent artifactual data.
Phase 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from CLSI M27 guidelines but optimized for lipophilic thiazole compounds[1].
Materials:
-
RPMI-1640 medium (buffered to pH 7.0 with MOPS)
-
96-well flat-bottom microtiter plates
-
Resazurin sodium salt solution (0.015% w/v in water)
-
Fungal strains (e.g., Candida albicans ATCC 10231, Candida glabrata)
Step-by-Step Workflow:
-
Inoculum Preparation: Cultivate fungal strains on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:1000 in RPMI-1640 to achieve a final working inoculum of ~10³ to 10⁴ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the thiazole derivatives in RPMI-1640. The final concentration range should be 0.25 µg/mL to 128 µg/mL. Critical: Ensure the final DMSO concentration does not exceed 1% (v/v) in any well, as higher concentrations will independently inhibit fungal growth.
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.
-
Self-Validating Controls:
-
Positive Control: Fluconazole (0.25–128 µg/mL)[3].
-
Growth Control: Medium + Inoculum + 1% DMSO (Validates fungal viability).
-
Sterility/Background Control: Medium + Compound (No cells). This well is crucial for subtracting background absorbance caused by thiazole precipitation.
-
-
Incubation & Resazurin Addition: Incubate the plates at 35°C for 24 hours. Add 20 µL of Resazurin solution to all wells and incubate for an additional 2–4 hours.
-
Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change of Resazurin from blue (oxidized, no growth) to pink (reduced, active fungal metabolism).
Phase 3: Mammalian Cytotoxicity Counter-Screen (MTT Assay)
To ensure the thiazole derivative is selective for fungal CYP51 and does not disrupt mammalian cell membranes or human CYP enzymes, a counter-screen is mandatory[2].
Step-by-Step Workflow:
-
Cell Seeding: Seed HEK293 (Human Embryonic Kidney) or HepG2 (Hepatocyte) cells in a 96-well plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
-
Treatment: Aspirate the media and replace it with fresh media containing the thiazole derivatives at concentrations ranging from 1 µg/mL to 128 µg/mL. Include a vehicle control (1% DMSO) and a positive death control (e.g., 10% DMSO or Doxorubicin).
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the media carefully and add 100 µL of DMSO to each well to dissolve the formazan crystals. Place on a plate shaker for 10 minutes.
-
Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the CC₅₀ (concentration that reduces cell viability by 50%) using non-linear regression analysis.
References
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors , RSC Medicinal Chemistry (2025). 5
-
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents , ACS Omega (2023). 1
-
Design and synthesis of novel thiazole CYP51 inhibitors as therapeutics for Candida albicans infections , Morressier (2020). 4
-
Design, Synthesis and Antifungal Activity Evaluation of New Thiazolin-4-ones as Potential Lanosterol 14α-Demethylase Inhibitors , MDPI (2017).3
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- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 4. Design and synthesis of novel thiazole CYP51 inhibitors as therapeutics for <i>Candida albicans</i> infections [morressier.com]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Stille Coupling for 2-Bromothiazole Substrates
Introduction: The Strategic Importance of 2-Substituted Thiazoles
The thiazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional organic materials.[1][2] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems has cemented its role in drug design. Consequently, robust and versatile synthetic methods for the functionalization of the thiazole core are of paramount importance. The palladium-catalyzed Stille cross-coupling reaction has emerged as a powerful and reliable tool for forming carbon-carbon bonds under mild conditions, demonstrating remarkable functional group tolerance and stability of its organostannane reagents.[3][4]
This guide provides an in-depth analysis and detailed protocols for the Stille coupling of 2-bromothiazole, a readily available and strategic starting material. We will explore the mechanistic underpinnings of the reaction, dissect the critical parameters that govern its success, and offer field-proven, step-by-step protocols for researchers in organic synthesis and drug development.
The Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is critical for rational optimization and troubleshooting. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-bromothiazole substrate, cleaving the C-Br bond and inserting the palladium to form a square planar Pd(II) complex. This is often the initial step that commits the substrate to the catalytic cycle.[5][7]
-
Transmetalation: This is frequently the rate-determining step of the entire cycle.[3][8] The organostannane reagent exchanges its organic group (R') with the bromide on the palladium complex. The precise mechanism can be complex, but it results in a new Pd(II) intermediate where both desired organic fragments are bound to the metal center.[5]
-
Reductive Elimination: The final step involves the two organic groups coupling to form the new C-C bond, yielding the desired 2-substituted thiazole product. In this process, the palladium center is reduced from Pd(II) back to the active Pd(0) state, allowing the catalytic cycle to begin anew.[5][9]
Caption: Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
Key Parameters for Coupling with 2-Bromothiazole
The success of a Stille coupling with an electron-deficient heteroaromatic substrate like 2-bromothiazole hinges on the careful selection of several key parameters.
-
Palladium Catalyst & Ligands: The choice of catalyst and its associated ligands is paramount. While Pd(PPh₃)₄ is a common and effective choice, it can be thermally sensitive. A combination of a more stable Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a supporting phosphine ligand such as triphenylphosphine (PPh₃) or triphenylarsine (AsPh₃) often provides excellent results.[4] For particularly challenging couplings, bulky, electron-rich Buchwald ligands can enhance the rates of both oxidative addition and reductive elimination.
-
Organostannane Reagent: Organostannanes are air- and moisture-stable, a significant advantage over other organometallics.[5][10] For the coupling, tributylstannyl (-SnBu₃) or trimethylstannyl (-SnMe₃) reagents are typically used. The rate of transfer for the desired group (R') is much faster than for the non-transferable alkyl groups. It is crucial to use high-purity organostannanes, as impurities can hinder the reaction.
-
Solvent: Anhydrous, degassed polar aprotic solvents are the standard for Stille couplings. Toluene, N,N-Dimethylformamide (DMF), and 1,4-dioxane are most commonly employed.[11][12] The choice of solvent affects the solubility of the reagents and the stability of the catalytic intermediates. Toluene is often a good starting point due to its high boiling point and relative ease of removal.
-
Additives (The "Copper Effect"): The addition of a copper(I) co-catalyst, typically copper(I) iodide (CuI), can dramatically accelerate the reaction rate, an observation known as the "copper effect".[5] While the mechanism is not fully elucidated, it is believed that CuI facilitates the transmetalation step, which is often the bottleneck of the cycle.[13][14] This is particularly useful for less reactive substrates. Lithium chloride (LiCl) can also serve as a beneficial additive, helping to break up tin aggregates and promote a more efficient transmetalation.[3][9]
Experimental Protocols
Safety Note: Organostannane reagents are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: General Procedure for Stille Coupling of 2-Bromothiazole with an Arylstannane
This protocol provides a robust starting point for the coupling of various aryl- and heteroarylstannanes.
Materials:
-
2-Bromothiazole
-
Tributyl(aryl)stannane (1.1 - 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Triphenylarsine (AsPh₃, 8 mol%)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq) and AsPh₃ (0.08 eq).
-
Reagent Addition: Add 2-bromothiazole (1.0 eq) followed by the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M).
-
Stir the mixture for 5-10 minutes until the solids dissolve.
-
Add the organostannane reagent (1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the 2-bromothiazole is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL). This step is crucial for removing the tin byproducts as insoluble fluorostannates.[11][15] Stir the biphasic mixture vigorously for 30-60 minutes during each wash.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-arylthiazole product.
Caption: Figure 2: A generalized experimental workflow for the Stille coupling protocol.
Protocol 2: CuI Co-Catalyzed Stille Coupling
This modified protocol is recommended for less reactive organostannanes or when faster reaction times are desired.
Materials:
-
2-Bromothiazole
-
Organostannane reagent (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Copper(I) Iodide (CuI, 10 mol%)
-
Anhydrous, degassed DMF
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube, combine 2-bromothiazole (1.0 eq), the organostannane reagent (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).[15]
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed DMF via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as determined by TLC or GC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.
Data Summary and Troubleshooting
The following table summarizes typical reaction conditions and expected outcomes for the Stille coupling of 2-bromothiazole. Yields are representative and will vary based on the specific substrate and reaction scale.
| Organostannane (R'-SnBu₃) | Catalyst System | Solvent | Temp (°C) | Additive | Typical Yield (%) |
| Tributyl(phenyl)stannane | Pd₂(dba)₃ / AsPh₃ | Toluene | 100 | None | 75-90% |
| Tributyl(2-furyl)stannane | Pd(PPh₃)₄ | DMF | 90 | CuI | 80-95%[4] |
| (E)-Tributyl(styryl)stannane | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 110 | None | 70-85%[4] |
| Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ | DMF | 100 | CuI | 80-92%[16] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Low reaction temperature. | 1. Use a fresh bottle of catalyst or a different catalyst/ligand system. 2. Ensure all solvents are thoroughly degassed via sparging or freeze-pump-thaw cycles. 3. Increase temperature in 10 °C increments. |
| Formation of Homocoupled Stannane (R'-R') | 1. Presence of oxygen. 2. Reaction temperature is too high. | 1. Improve inert atmosphere technique. 2. Lower the reaction temperature and consider adding a CuI co-catalyst to promote the desired cross-coupling. |
| Difficult Removal of Tin Byproducts | Incomplete reaction with KF during work-up. | Increase the duration and vigor of the KF wash. A second filtration after the wash may be necessary to remove the precipitated tin salts. |
References
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
-
Stille reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). RSC Publishing. [Link]
-
Stille Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org. [Link]
-
Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). (n.d.). Journal of the American Chemical Society. [Link]
-
The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. (2023, September 2). ResearchGate. [Link]
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The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. (2023, October 19). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
The Mechanisms of the Stille Reaction. (2004, August 27). University of Windsor. [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (n.d.). IKM Institut Kimia Malaysia. [Link]
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The synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. (2023, September 2). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. (n.d.). Scilit. [Link]
-
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2025, August 6). ResearchGate. [Link]
-
Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. [Link]
-
Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (n.d.). EliScholar - Yale University. [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2025, August 10). ResearchGate. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). PMC. [Link]
-
Org. Synth. 2011, 88, 197. (n.d.). Organic Syntheses. [Link]
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A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO₂. (2009, November 26). MDPI. [Link]
-
Programmed synthesis of arylthiazoles through sequential C–H couplings. (n.d.). RSC Publishing. [Link]
-
Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. (n.d.). PMC. [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH. [Link]
-
Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. [Link]
-
Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO₂. (2022, October 14). MDPI. [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. (n.d.). Chemical Communications (RSC Publishing). [Link]
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- 14. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Functionalization of the C2 position of 4-(4-ethylphenyl)thiazole
Application Note: Advanced Protocols for the Regioselective C2-Functionalization of 4-(4-Ethylphenyl)thiazole
Executive Summary The targeted functionalization of thiazole derivatives is a critical operation in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. This application note provides a comprehensive, expert-level guide to the regioselective C2-functionalization of 4-(4-ethylphenyl)thiazole. By exploring palladium-catalyzed arylation, nickel-catalyzed dual-base systems, and metal-free chalcogenation, this document equips researchers with self-validating protocols and the mechanistic causality required to optimize these transformations.
4-(4-ethylphenyl)thiazole is a highly versatile scaffold. The lipophilic 4-ethylphenyl group enhances membrane permeability in drug design, leaving the C2 and C5 positions available for derivatization.
When subjected to direct C-H functionalization, the thiazole ring exhibits pronounced electronic asymmetry. The C2 position, flanked by electronegative nitrogen and sulfur atoms, is the most acidic site (pKa ~29)[1]. Consequently, it is highly susceptible to base-assisted deprotonation and transition-metal-catalyzed C-H activation.
Causality Check: Why does functionalization occur exclusively at C2 rather than C5? In transition-metal catalysis, the thiazole nitrogen acts as a directing group. It pre-coordinates with the metal center (e.g., Pd or Ni), bringing the metal into close proximity with the C2-H bond. This facilitates a Concerted Metalation-Deprotonation (CMD) pathway, drastically lowering the activation energy for C2 cleavage compared to C5[1].
Caption: Logic diagram of the CMD mechanism for C2-functionalization.
Evaluation of Catalytic Strategies
Selecting the appropriate catalytic system depends entirely on the nature of the electrophile and the desired functional group.
-
Strategy A: Palladium-Catalyzed Direct Arylation. Ideal for coupling with aryl bromides and iodides. The addition of pivalic acid (PivOH) is not arbitrary; the pivalate anion acts as an internal proton shuttle during the CMD step, preventing the need for harsh external bases that could induce substrate degradation[1].
-
Strategy B: Nickel-Catalyzed Dual-Base Arylation. Palladium catalysts often stall when faced with unreactive aryl chlorides or tosylates. To overcome this, an air-stable Ni(II) precatalyst paired with a bulky DalPhos ligand is employed[2]. The critical innovation here is the BTPP/NaTFA "dual-base" system, which neutralizes acidic byproducts without poisoning the sensitive nickel center[2].
-
Strategy C: Metal-Free Phosphonium Salt Chalcogenation. For the synthesis of C2-thio derivatives, transition metals can be eliminated entirely. The thiazole is reacted with a phosphine to form a thiazol-2-yl-phosphonium salt, which is subsequently trapped by S- or Se-nucleophiles[3]. This circumvents the harsh conditions (120–140 °C) and strong oxidants traditionally required for C-H thiolation[3].
Quantitative Data & Reagent Selection
| Strategy | Catalyst System | Base / Additive | Typical Electrophile | Temp (°C) | Yield Range | Regioselectivity |
| Pd-Arylation | 5-10 mol% Pd(OAc)2 | K2CO3 / PivOH | Aryl Bromides/Iodides | 110 | 70 - 95% | >99:1 (C2:C5) |
| Ni-Arylation | 10 mol% Ni(II)-DalPhos | BTPP / NaTFA | Aryl Chlorides/Tosylates | 130 | 65 - 88% | >95:5 (C2:C5) |
| Metal-Free Thiolation | None (Phosphine Mediated) | Et3N | Thiols / Selenols | 25 - 60 | 80 - 98% | Exclusive C2 |
Self-Validating Experimental Protocols
Protocol A: Palladium-Catalyzed C2-Arylation of 4-(4-ethylphenyl)thiazole Causality Note: Strict anaerobic conditions are required during setup to prevent the premature oxidation of the active Pd(0) species back to an inactive Pd(II) state before the oxidative addition step.
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 4-(4-ethylphenyl)thiazole (1.0 equiv, 0.5 mmol), the aryl bromide (1.2 equiv, 0.6 mmol), Pd(OAc)2 (5 mol%), K2CO3 (2.0 equiv), and PivOH (30 mol%).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylacetamide (DMA, 3.0 mL). Seal the tube and transfer it to a fume hood.
-
Reaction: Heat the mixture in an oil bath at 110 °C for 24 hours under vigorous stirring.
-
In-Process Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material spot (Rf ≈ 0.6) and the appearance of a new UV-active product spot (Rf ≈ 0.4) validates the completion of the catalytic cycle.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with H2O (3 × 10 mL) to remove DMA and inorganic salts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification & Final Validation: Purify via flash column chromatography.
-
Self-Validation Check (NMR): Confirm regioselectivity via 1H-NMR. The starting 4-(4-ethylphenyl)thiazole exhibits a highly deshielded C2-proton singlet near δ 8.8 ppm. Successful C2-arylation is definitively validated by the complete disappearance of the δ 8.8 ppm signal, while the C5-proton singlet (near δ 7.4 ppm) is retained.
-
Caption: Step-by-step experimental workflow for the C2 functionalization of thiazoles.
Protocol B: Metal-Free C2-Thiolation via Phosphonium Salts Causality Note: This sequence capitalizes on the nucleophilicity of the thiazole nitrogen to attack the phosphine, temporarily breaking aromaticity to form an activated C2-phosphonium species that is highly susceptible to thiol attack[3].
-
Activation: Dissolve 4-(4-ethylphenyl)thiazole (1.0 equiv, 0.5 mmol) and triphenylphosphine (1.2 equiv) in anhydrous dichloromethane (DCM, 5 mL) at 0 °C. Add triflic anhydride (1.1 equiv) dropwise. Stir for 30 minutes to form the thiazol-2-yl-phosphonium salt.
-
In-Process Validation: The formation of the phosphonium salt is confirmed by a highly polar, baseline-retained spot on TLC (100% EtOAc).
-
-
Nucleophilic Trapping: Add the desired thiol (1.5 equiv) and triethylamine (3.0 equiv). Warm to room temperature and stir for 4 hours.
-
Workup & Validation: Quench with saturated aqueous NaHCO3. Extract with DCM, dry, and concentrate.
-
Self-Validation Check: Upon successful chalcogenation, TLC will show the baseline spot migrating rapidly (Rf ≈ 0.5 in Hexanes/EtOAc 4:1), signaling the collapse of the intermediate into the final C2-thio product.
-
References[3]Selective C–H chalcogenation of thiazoles via thiazol-2-yl-phosphonium salts - Organic & Biomolecular Chemistry (RSC Publishing)[2]DalPhos/Nickel-Catalyzed C2-H Arylation of 1,3-Azoles Using a Dual-Base System - Organic Letters (ACS Publications)[1]Direct Arylation Strategies in the Synthesis of π-Extended Monomers for Organic Polymeric Solar Cells - MDPI
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-4-(4-ethylphenyl)thiazole
Welcome to the technical support center for the synthesis of 2-bromo-4-(4-ethylphenyl)thiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process. The foundational step is the renowned Hantzsch thiazole synthesis, which constructs the core 4-arylthiazole heterocycle.[1][2] This is followed by a regioselective bromination at the C2 position of the thiazole ring. Understanding the nuances of each step is critical for achieving high yield and purity.
General Synthetic Workflow
The overall process can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable protocols.
Step 1: Hantzsch Thiazole Synthesis Issues
Question 1: My yield of 2-amino-4-(4-ethylphenyl)thiazole is very low, and I see a lot of unreacted starting material. How can I improve the conversion?
Answer: Low conversion in a Hantzsch synthesis is a common problem that typically points to suboptimal reaction conditions or insufficient reaction time.[3] The reaction involves the condensation of an α-haloketone with a thioamide (or thiourea), a process that requires sufficient activation energy.[3]
Causality & Solutions:
-
Insufficient Thermal Energy: Many Hantzsch syntheses require heating to proceed at an efficient rate.[3] If you are running the reaction at room temperature, you are likely not providing enough energy to overcome the activation barrier.
-
Protocol: Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol is a standard starting point.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature for your specific substrates.
-
-
Inadequate Reaction Time: It's possible the reaction simply hasn't run long enough.
-
Protocol: Extend the reaction time, taking TLC samples every hour to track the consumption of the limiting reagent. Some reactions may require several hours to reach completion.[5]
-
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rate and solubility of reactants.
-
Protocol: While ethanol is common, consider other solvents. A systematic screening can reveal the best medium. Below is a table summarizing potential solvent effects.
-
Table 1: Effect of Solvent and Temperature on a Model Hantzsch Synthesis
| Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield | Notes |
| Ethanol | Reflux (~78°C) | 2 - 5 | Good to Excellent | Standard choice, good solubility for many reactants.[6] |
| Methanol | Reflux (~65°C) | 3 - 6 | Good | Lower boiling point may require longer times.[7] |
| Isopropanol | Reflux (~82°C) | 2 - 4 | Good to Excellent | Can improve solubility for more nonpolar substrates. |
| DMF | 80 - 100°C | 1 - 3 | Excellent | High boiling point, but can be difficult to remove. Use with caution. |
| Ultrasonic Irradiation | Room Temp. | 0.5 - 1.5 | Excellent | Provides mechanical energy to accelerate the reaction, often leading to shorter times and higher yields under milder conditions.[8] |
Question 2: My TLC shows multiple product spots, and the final NMR is complex. What are the likely side products and how can I avoid them?
Answer: The formation of multiple products often indicates the presence of impurities in starting materials or the occurrence of side reactions. In the Hantzsch synthesis using a substituted thiourea, a common issue is the formation of a 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-aminothiazole.[3][9]
Causality & Solutions:
-
Impure Starting Materials: Impurities in the α-haloketone or thiourea can lead to a cascade of unwanted reactions.
-
Protocol: Ensure the purity of your starting materials. Recrystallize the 2-chloro-1-(4-ethylphenyl)ethanone if it appears discolored. Verify the purity of thiourea.
-
-
Isomer Formation: Under acidic conditions, the reaction can lose regioselectivity, producing a mixture of the 2-aminothiazole and the 3-substituted 2-iminothiazole.[9]
-
Protocol: The Hantzsch synthesis is typically run under neutral or slightly basic conditions to favor the 2-amino isomer. While the reaction generates H-X as a byproduct, which makes the medium acidic, starting in a neutral solvent like ethanol is standard. If isomer formation is a major issue, consider adding a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) to scavenge the acid.
-
-
Over-alkylation/Dimerization: If the stoichiometry is not carefully controlled, side reactions can occur.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.[4][10]
Step 2: Bromination Issues
Question 3: My bromination of 2-amino-4-(4-ethylphenyl)thiazole is low-yielding and produces a complex mixture. Why is direct bromination not working well?
Answer: Direct bromination of an activated ring system like 2-aminothiazole is often difficult to control. The amino group is a strong activating group, and the thiazole ring itself has multiple potentially reactive sites (C5 and the phenyl ring). This can lead to over-bromination or poor regioselectivity.
A more reliable and selective method for introducing bromine at the C2 position is via a Sandmeyer-type reaction .[11] This involves converting the 2-amino group into a diazonium salt, which is then displaced by a bromide ion, typically using a copper(II) bromide catalyst.
Protocol: Sandmeyer-type Bromination of 2-Amino-4-(4-ethylphenyl)thiazole
-
Dissolution: Dissolve the 2-amino-4-(4-ethylphenyl)thiazole (1.0 eq) and copper(II) bromide (CuBr₂, ~1.5 eq) in acetonitrile at room temperature.[11]
-
Diazotization: Add tert-butyl nitrite (t-BuONO, ~1.5 eq) dropwise to the stirring solution. The reaction is often accompanied by the evolution of nitrogen gas.
-
Reaction: Gently heat the mixture (e.g., to 60-65°C) and stir for 15-30 minutes, or until TLC analysis shows complete consumption of the starting material.[11]
-
Workup: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a dilute aqueous ammonia solution to remove copper salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can then be purified by silica gel column chromatography (e.g., using a heptane-ethyl acetate gradient) to yield pure this compound.[11]
Question 4: How do I effectively purify the final this compound product?
Answer: Purification is critical for obtaining a high-purity final product. The choice of method depends on the physical state of your crude product and the nature of the impurities.
Causality & Solutions:
-
Residual Copper Salts (from Sandmeyer): If you used the Sandmeyer reaction, the primary inorganic impurity will be copper salts.
-
Protocol: An aqueous ammonia wash or washing with an EDTA solution is effective for chelating and removing copper ions into the aqueous phase.[12]
-
-
Organic Byproducts: If side reactions occurred, you will need to separate structurally similar organic molecules.
-
Protocol: Column Chromatography: This is the most effective method. Use a nonpolar solvent system like heptane/ethyl acetate or hexane/dichloromethane. The product is moderately polar, so it should elute well with a low percentage of the more polar solvent.[12]
-
Protocol: Recrystallization: If your crude product is a solid and of reasonable purity (>90%), recrystallization can be an excellent final purification step. Test small amounts in various solvents (e.g., ethanol, hexane, isopropanol) to find a suitable system where the product is soluble when hot but sparingly soluble when cold.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the 2-chloro-1-(4-ethylphenyl)ethanone starting material? The most common route is the Friedel-Crafts acylation of ethylbenzene with chloroacetyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[13]
Q2: Are there any specific safety precautions I should take during this synthesis? Yes. α-haloketones like 2-chloro-1-(4-ethylphenyl)ethanone are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Brominating agents are corrosive and toxic. The Sandmeyer reaction involves diazonium salts, which can be unstable, and the reaction evolves nitrogen gas, so it should not be performed in a sealed vessel.
Q3: Can this synthesis be scaled up for pilot or manufacturing scale? Yes, the Hantzsch synthesis is widely used in industry.[2] Key challenges for scale-up include:
-
Exotherm Management: The Hantzsch reaction can be exothermic. On a large scale, this requires a reactor with efficient cooling to maintain control.
-
Reagent Addition: Controlled, slow addition of reagents is crucial to manage the exotherm and minimize side reactions.
-
Workup and Isolation: Handling large volumes of solvents and performing extractions and filtrations require appropriate industrial equipment. The Sandmeyer reaction may require careful process safety evaluation due to the use of a diazonium intermediate.
Q4: What analytical methods are best for characterizing the final product? A combination of techniques is essential for unambiguous structure confirmation:
-
¹H and ¹³C NMR: This will confirm the overall structure, including the substitution pattern on the phenyl and thiazole rings. The characteristic chemical shifts for the thiazole protons are key indicators.[11]
-
Mass Spectrometry (MS): This will confirm the molecular weight and provide the characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: This can identify key functional groups present in the molecule.[8]
IV. References
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Retrieved from [Link]
-
Bou-Salah, L., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1565. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Retrieved from [Link]
-
Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o775. Available at: [Link]
-
Papanastasiou, I., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Medicinal Chemistry, 11(1), 103-115. Available at: [Link]
-
Wang, L., et al. (2014). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PLoS ONE, 9(4), e95123. Available at: [Link]
-
Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. ResearchGate. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. Retrieved from [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
-
IJSDR. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. IJSDR. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-bromo-4-phenylthiazole. ResearchGate. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1975). Intermediates in the Hantzsch thiazole synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. ResearchGate. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 28(15), 5829. Available at: [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Systematic Review On Thiazole And Its Applications. Systematic Reviews in Pharmacy. Retrieved from [Link]
-
ACS Omega. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Publications. Retrieved from [Link]
-
Anais da Academia Brasileira de Ciências. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências. Retrieved from [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]
-
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Royal Society of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Royal Society of Chemistry. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2015). Synthesis and in-vitro evaluation of 2-amino-4-arylthiazole as inhibitor of 3D polymerase against foot-and-mouth disease (FMD). PubMed. Retrieved from [Link]
-
eScholarship.org. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. PubMed. Retrieved from [Link]
-
Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. Google Patents. Retrieved from
-
ResearchGate. (2025). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Royal Society of Chemistry. Retrieved from [Link]
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- 2. kuey.net [kuey.net]
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- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in the Hantzsch synthesis of 2-bromothiazoles
Division: Heterocyclic Chemistry & Process Optimization
Executive Summary: The "Hantzsch" Misnomer
User Note: You have likely arrived here searching for the "Hantzsch synthesis of 2-bromothiazoles." It is critical to clarify the workflow immediately.
The classical Hantzsch condensation produces 2-aminothiazoles , not 2-bromothiazoles. To obtain the 2-bromo derivative, you must perform a two-stage sequence:
-
Hantzsch Condensation:
-Haloketone + Thiourea 2-Aminothiazole .[1][2] -
Sandmeyer-type Transformation: 2-Aminothiazole
Diazonium Salt 2-Bromothiazole .
This guide addresses the specific side reactions and failure modes for both stages of this industrial-standard workflow.
Diagnostic Hub: Troubleshooting & FAQs
Module A: The Hantzsch Condensation (Step 1)
Objective: Synthesis of the 2-aminothiazole scaffold.[2][3]
Q1: I have a persistent white precipitate that is NOT my product (confirmed by NMR). What is it?
Diagnosis: You have likely oxidized your thiourea.
The Science: Thiourea is prone to oxidative dimerization to form formamidine disulfide (also known as
-
Degas your solvent (Ethanol/Water) with
before adding thiourea. -
Ensure your
-haloketone is free of molecular bromine ( ) impurities (wash with sodium thiosulfate if necessary).
Q2: My LC-MS shows a mass consistent with the product, but the NMR is messy and suggests an isomer. (Regioselectivity Issue) Diagnosis: You have formed the 2-imino-2,3-dihydrothiazole kinetic product. The Science: The Hantzsch reaction is regioselective for 2-aminothiazoles in neutral/mildly acidic conditions. However, in strongly acidic media (e.g., excess concentrated HCl), the reaction can divert to form the thermodynamically less stable 2-imino isomer (substitution at the ring nitrogen rather than the exocyclic nitrogen). Fix:
-
Buffer the reaction with Sodium Acetate (NaOAc) to maintain pH 4-5.
-
Avoid using concentrated mineral acids as solvents; reflux in Ethanol is usually sufficient.
Q3: The reaction turned into a black, sticky tar.
Diagnosis: Polymerization of the
-
Reverse Addition: Add the
-haloketone slowly to the thiourea solution, not the other way around. This keeps the nucleophile (thiourea) in excess relative to the electrophile.
Module B: The Radical-Nucleophilic Bromination (Step 2)
Objective: Conversion of 2-amino to 2-bromo via Diazotization (Sandmeyer).
Q4: I am seeing a major impurity with Mass M+79/81. (The "Over-Bromination" Issue)
Diagnosis: You have synthesized 2,5-dibromothiazole .
The Science: This is the most common failure mode when using Copper(II) Bromide (
-
Switch Reagents: Use Copper(I) Bromide (
) instead of to reduce the concentration of brominating radical species. -
Cryogenic Control: Perform the diazotization at 0°C and warm slowly.
-
Stoichiometry: Strictly limit the brominating agent to 1.0–1.1 equivalents.
Q5: I isolated a solid that is M-79 (M-Br + OH). Diagnosis: Hydrolysis to 2-hydroxythiazole (thiazolin-2-one). The Science: The diazonium intermediate is extremely electrophilic. If water is present in your Acetonitrile (ACN), water will out-compete the bromide ion, leading to the phenol-like alcohol. Fix:
-
Use anhydrous ACN (dried over molecular sieves).
-
Use
-butyl nitrite ( -BuONO) instead of sodium nitrite ( / ) to avoid introducing aqueous acid.
Q6: Violent exotherm or "fizzing" out of the flask. Diagnosis: Runaway decomposition of the diazonium salt. The Science: 2-Thiazolyldiazonium salts are notoriously unstable compared to benzenediazonium salts. They can detonate or decompose rapidly above 10°C. Fix:
-
Dropwise Addition: Add the nitrite to the amine/CuBr mixture very slowly.
-
Ventilation: Ensure the vessel is open to an inert gas line to vent
gas safely.
Reaction Pathway Visualization
The following diagram maps the critical divergence points where side reactions occur.
Caption: Divergent pathways in the 2-step synthesis. Red nodes indicate critical failure modes requiring parameter control.
Optimized Experimental Protocols
Step 1: Synthesis of 2-Aminothiazole (Hantzsch)
Standardized for 10 mmol scale.
| Reagent | Equivalents | Role |
| 1.0 | Electrophile | |
| Thiourea | 1.1 | Nucleophile |
| Ethanol (Absolute) | Solvent (5 mL/mmol) | Medium |
| Sodium Acetate | 1.0 | Acid Scavenger |
-
Dissolution: Dissolve 1.1 eq. of thiourea in absolute ethanol in a round-bottom flask.
-
Addition: Add 1.0 eq. of
-bromoacetophenone. Note: If the ketone is solid, dissolve in minimal ethanol first. -
Reflux: Heat to reflux (
) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). -
Workup:
-
Cool to room temperature.[2]
-
Concentrate solvent to ~20% volume.
-
Basify with saturated
to pH 9 (precipitates the free base). -
Filter the solid, wash with cold water, and dry.
-
Step 2: Conversion to 2-Bromothiazole (Sandmeyer)
Standardized for anhydrous conditions to prevent hydrolysis.
| Reagent | Equivalents | Role |
| 2-Aminothiazole (from Step 1) | 1.0 | Substrate |
| Copper(II) Bromide ( | 1.2 | Bromine Source/Catalyst |
| 1.5 | Diazotization Agent | |
| Acetonitrile (Anhydrous) | Solvent (10 mL/mmol) | Medium |
-
Setup: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.
-
Slurry: Add
and anhydrous Acetonitrile. -
Addition 1: Add
-Butyl Nitrite dropwise at room temperature. The solution will darken. -
Addition 2: Add the 2-Aminothiazole portion-wise (solid) or dropwise (if dissolved in ACN) over 20 minutes. Caution: Gas evolution (
). -
Reaction: Stir at Room Temperature for 2 hours. If conversion is incomplete, heat to
(Do not exceed to avoid C5-bromination). -
Quench: Pour into 1M HCl (aqueous) and extract with Ethyl Acetate.
-
Purification: Silica gel chromatography is required to separate the 2-bromo product from traces of 2,5-dibromo byproduct.
References
-
Mechanism of Copper-Mediated Bromination
- Title: Mechanism and Selectivity of Copper-Catalyzed Bromin
- Source: National Institutes of Health (NIH) / Vertex AI Search.
-
URL:[Link]
-
Regioselectivity in Hantzsch Synthesis
-
Sandmeyer Side Reactions (Over-bromination)
-
Synthesis of Brominated Thiazoles (Review)
-
General Hantzsch Protocols
Sources
- 1. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Mechanism and Selectivity of Copper-Catalyzed Bromination of Distal C(sp3)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of 2-Bromothiazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center dedicated to the nuanced challenge of Suzuki-Miyaura cross-coupling with 2-bromothiazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high yields and purity in these specific transformations. The inherent electronic properties and coordinating ability of the thiazole ring present unique obstacles that require a rational, systematic approach to optimization.
This document moves beyond generic protocols to provide a deep, mechanistic-driven troubleshooting framework. We will explore the causality behind common failures and provide actionable strategies to overcome them, ensuring your experimental design is robust and self-validating.
Troubleshooting Guide: Common Issues & Systematic Solutions
This section addresses the most frequent challenges encountered during the Suzuki coupling of 2-bromothiazoles. Each issue is presented in a question-and-answer format, followed by a detailed explanation of the underlying causes and a logical troubleshooting workflow.
Q1: My reaction shows low to no conversion. Where do I start troubleshooting?
Low or no conversion is the most common problem, often stemming from issues with catalyst activation, stability, or the integrity of your reagents.[1] The thiazole heterocycle itself can be a complicating factor due to the potential for the sulfur atom to interact with and inhibit the palladium catalyst.
Potential Causes & Troubleshooting Strategy:
-
Reagent & System Integrity: Before optimizing catalytic parameters, ensure your foundational setup is flawless.
-
Purity: Verify the purity of your 2-bromothiazole, boronic acid/ester, and base. Impurities can poison the catalyst.[1] Boronic acids, in particular, can degrade over time or undergo protodeboronation.[2]
-
Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and the reaction mixture itself using techniques like sparging with an inert gas for 15-30 minutes or employing several freeze-pump-thaw cycles.[3]
-
-
Inefficient Catalyst Activation or Deactivation: The initial formation of the active Pd(0) species and its stability throughout the reaction are critical.
-
Palladium Precatalyst: If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), in-situ reduction to Pd(0) is required.[3] This process can be inefficient. Consider switching to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) or a modern, well-defined precatalyst (e.g., Buchwald G3/G4 precatalysts) that reliably forms the active catalyst.[3][4]
-
Ligand Choice: The sulfur atom in the thiazole ring can act as a ligand, potentially displacing your phosphine ligand or poisoning the catalyst. To counteract this, use bulky, electron-rich phosphine ligands that bind strongly to palladium and accelerate the key steps of the catalytic cycle.
-
Initial Recommendation: Start with established Buchwald-type biaryl phosphine ligands like XPhos or SPhos.[2][5] These are known to be effective for challenging heteroaryl couplings.[6][7][8]
-
Screening: If initial attempts fail, a ligand screen is the next logical step. (See Protocol 2 for a screening workflow).
-
-
-
Suboptimal Base or Solvent: The base is not merely a spectator; it is essential for activating the boronic acid in the transmetalation step.[9][10][11]
-
Base Strength & Solubility: For challenging couplings, weaker bases like Na₂CO₃ may be insufficient. Screen stronger bases such as K₃PO₄ or Cs₂CO₃.[2][9] The solubility of the base is also key; K₃PO₄ often requires a small amount of water to be effective, while Cs₂CO₃ has better solubility in many organic solvents.[2][9]
-
Solvent System: The solvent must solubilize all components and not interfere with the catalyst. Aprotic polar solvents are standard.
-
Caption: A logical workflow for troubleshooting low conversion.
Q2: My reaction is producing significant byproducts like homocoupling or protodebromination. How can I minimize these?
Side reactions compete with your desired product formation, directly reducing your yield and complicating purification.
A2.1: Managing Boronic Acid Homocoupling
Homocoupling of the boronic acid (forming a biaryl byproduct) is typically caused by the presence of oxygen.[3][17]
-
Cause: Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a reaction also catalyzed by palladium.[3]
-
Solution: The most effective solution is rigorous degassing of your solvent and reaction mixture and maintaining a strict inert atmosphere.[2][3] Using a direct Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst can also mitigate this, as the in-situ reduction of Pd(II) can sometimes consume the boronic acid in a process that leads to homocoupling.[3]
A2.2: Preventing Protodebromination (Debromination)
Protodebromination, where the bromine atom on the thiazole is replaced by a hydrogen, is a common and frustrating side reaction.[18][19]
-
Cause: This side reaction occurs when a hydride source is present in the reaction mixture. Potential hydride sources include certain bases (e.g., amine bases), impurities in solvents (especially alcohols), or even the boronic acid itself under certain conditions.[3][18][20] The reaction proceeds when the palladium intermediate, after oxidative addition, abstracts a hydride and then reductively eliminates the arene instead of proceeding through transmetalation.[20]
-
Solutions:
-
Choice of Base: Avoid amine-based or hydroxide bases if protodebromination is observed. Switch to carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases.[3]
-
Solvent Purity: Use high-purity, anhydrous aprotic solvents like dioxane or THF. Avoid alcohol solvents.[18]
-
Accelerate Transmetalation: The faster the transmetalation step, the less time the palladium intermediate has to participate in side reactions. Using a stronger base (K₃PO₄, Cs₂CO₃) and ensuring optimal conditions for boronic acid activation can favor the desired pathway.[9]
-
Frequently Asked Questions (FAQs)
Q: Which palladium precatalyst is best for 2-bromothiazoles?
There is no single "best" catalyst, but a good starting point is a modern palladium precatalyst complex that reliably generates the active monoligated Pd(0) species. Buchwald G3 or G4 precatalysts are excellent choices.[4] For particularly hindered or challenging substrates, ligand-free approaches that may involve palladacycle intermediates have also proven effective for related benzothiazole systems and are worth considering.[21][22]
Q: What is the optimal Ligand:Palladium ratio?
For monoligated biarylphosphine ligands (like XPhos), a Ligand:Pd ratio between 1:1 and 2:1 is typically optimal. For other ligands like PPh₃, a ratio up to 4:1 might be necessary.[3] It is often beneficial to screen this parameter. An excess of ligand can sometimes stabilize the catalyst, but too much can also inhibit the reaction by preventing substrate coordination.
Q: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
Boronic acids are most common, but they can be prone to decomposition and protodeboronation.[2] If you suspect your boronic acid is unstable under the reaction conditions (e.g., strong base, high temperature), switching to a more robust boronic ester (like a pinacol or MIDA ester) is an excellent strategy.[2][10] MIDA boronates are particularly stable and can release the boronic acid slowly under the reaction conditions, which is beneficial for sensitive substrates.[10]
Q: How high should I set the reaction temperature?
Many Suzuki couplings require heating, often in the range of 80-110 °C.[3][12] However, temperature is a double-edged sword. While it increases the reaction rate, it can also accelerate catalyst decomposition and side reactions.[3] If using a highly active catalyst system (e.g., a Buchwald precatalyst), it is often possible to run the reaction at a lower temperature (e.g., 40-60 °C) or even room temperature.[6][11] Always start with milder conditions and increase the temperature only if the reaction is sluggish.
Data Presentation: Parameter Screening Guide
When optimizing, a systematic screen of key parameters is the most efficient path to success.[3][20] The following tables provide a starting point for designing your experiments.
Table 1: Base and Solvent System Screening Matrix
| Entry | Base (2.0 equiv) | Solvent System (v/v) | Typical Temp. (°C) | Rationale |
| 1 | K₂CO₃ | Dioxane / H₂O (4:1) | 100 | A common, mild starting point. |
| 2 | K₃PO₄ | Dioxane / H₂O (4:1) | 100 | Stronger base, often effective for heteroaryl halides.[9] |
| 3 | Cs₂CO₃ | Dioxane | 100 | Highly soluble strong base, good for anhydrous conditions.[2] |
| 4 | K₃PO₄ | 2-MeTHF / H₂O (10:1) | 90 | "Greener" solvent alternative to dioxane/THF.[3] |
Table 2: Catalyst and Ligand System Screening Matrix
| Entry | Pd Source (2 mol%) | Ligand (2.5 mol%) | Typical Temp. (°C) | Rationale |
| 1 | Pd(OAc)₂ | SPhos | 100 | Classic combination for generating active catalyst in-situ. |
| 2 | Pd₂(dba)₃ | XPhos | 80 | Pd(0) source with a highly active, bulky ligand.[3] |
| 3 | XPhos Pd G3 | (none) | 80 | Pre-formed, air-stable precatalyst for reliable activation. |
| 4 | Pd(PPh₃)₄ | (none) | 100 | A standard, commercially available Pd(0) catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromothiazole
This protocol provides a robust starting point that can be adapted based on your screening results.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-bromothiazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).[12]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 2-arylthiazole.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals. (URL: )
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (URL: )
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (URL: [Link])
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
- Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - ScienceDirect. (URL: [Link])
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. (URL: [Link])
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines - Benchchem. (URL: )
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (URL: )
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (URL: [Link])
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. (URL: [Link])
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole - Benchchem. (URL: )
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals. (URL: [Link])
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (URL: [Link])
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (URL: [Link])
- Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions - Benchchem. (URL: )
- Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids - Benchchem. (URL: )
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
- preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem. (URL: )
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Yoneda Labs [yonedalabs.com]
- 21. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cross-Coupling of 2-Bromo-4-(4-ethylphenyl)thiazole
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this field-validated guide to address the specific mechanistic hurdles encountered when performing cross-coupling reactions on 2-bromo-4-(4-ethylphenyl)thiazole .
While thiazoles are highly valuable scaffolds in drug development, the 2-position is notoriously recalcitrant to palladium catalysis. The electron-deficient nature of the ring, combined with the strong
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: My Suzuki-Miyaura coupling yields are consistently below 20%, with a large amount of unreacted this compound recovered. What is the mechanistic cause?
A1: The primary cause is catalyst poisoning. During the catalytic cycle, the thiazole nitrogen can strongly coordinate to the Pd(II) intermediate. This forms a stable, off-cycle palladacycle that effectively halts transmetalation[1]. Furthermore, the steric bulk of the 4-(4-ethylphenyl) group hinders the approach of the incoming nucleophile.
Field-Proven Solution: Abandon standard
Q2: I am observing significant amounts of the protodehalogenated byproduct (4-(4-ethylphenyl)thiazole) instead of the cross-coupled product. How do I prevent this?
A2: Protodehalogenation (hydrodebromination) occurs when the rate of transmetalation is slower than the rate of direct protonation of the Pd-aryl intermediate. 2-Heteroaryl groups are exceptionally prone to this side reaction[2].
Field-Proven Solution: Eliminate alcoholic solvents (like ethanol or methanol) and avoid highly soluble alkoxide bases in Suzuki couplings. Instead, use a strictly anhydrous solvent system (e.g., 1,4-dioxane) with a mild, insoluble base like finely milled
Q3: I am attempting a Buchwald-Hartwig amination with a secondary amine, but the reaction fails completely. What are the best conditions for C-N coupling on this scaffold?
A3: C-N coupling on 2-bromothiazoles is exceptionally difficult. Machine learning models and high-throughput experimentation have flagged 2-bromothiazoles as highly challenging for Pd-catalysis due to the instability of the resulting Pd-amido complexes[5].
Field-Proven Solution: Traditional
Q4: If Palladium catalysis continues to fail due to steric or electronic factors, what is a viable alternative strategy? A4: Reversing the polarity of the coupling partners is a highly effective workaround. Instead of using this compound as the electrophile, convert it into a nucleophile via Miyaura borylation or regioselective halogen-magnesium exchange[6]. Once converted to the 2-thiazolylboronic ester or zincate, it readily couples with aryl halides under standard Suzuki or Negishi conditions[7].
Part 2: Quantitative Data & Optimization Tables
Table 1: Comparative Catalyst Performance for Amination of 2-Bromothiazoles Data reflects the coupling of 2-bromothiazole derivatives with secondary amines[4].
| Catalyst Precursor | Ligand | Base | Yield (%) | Mechanistic Insight |
| 35% | Slow reductive elimination; off-cycle Pd(I) dimers form. | |||
| 57% | Moderate electrophilicity at the Pd center. | |||
| 70% | High electrophilicity accelerates reductive elimination. |
Table 2: Troubleshooting Suzuki-Miyaura Side Reactions
| Observation | Primary Cause | Field-Proven Solution |
| Stalled Conversion (<20%) | Thiazole N-coordination (Catalyst Poisoning)[1] | Switch to bulky dialkylbiarylphosphines (e.g., XPhos)[8]. |
| High Protodehalogenation | Slow transmetalation / Protic solvent[2] | Use anhydrous 1,4-dioxane and milled |
| Boronic Acid Homocoupling | Excess oxygen / Rapid base activation | Rigorous degassing; use slow-release bases ( |
Part 3: Self-Validating Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling
Objective: Couple this compound with an arylboronic acid while suppressing catalyst poisoning. Causality Check: Using XPhos Pd G3 ensures the active Pd(0)-XPhos species is generated quantitatively upon mild base activation, bypassing the slow reduction of Pd(II) precursors which otherwise allows the thiazole to coordinate and poison the metal[8].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and XPhos Pd G3 (2–5 mol%).
-
Base Addition: Add finely milled, anhydrous
(3.0 equiv). Self-Validation: is chosen over soluble organic bases to provide a slow, heterogeneous release of active base, preventing rapid protodeboronation of the boronic acid[2]. -
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate and backfill with high-purity argon (Repeat 3 cycles).
-
Solvent Addition: Using a syringe, add anhydrous, rigorously degassed 1,4-dioxane (0.2 M concentration). Self-Validation: The absence of alcoholic solvents eliminates the primary hydrogen source for protodehalogenation.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and concentrate for purification.
Protocol 2: Buchwald-Hartwig Amination
Objective: C-N bond formation with a secondary amine.
Causality Check:
Step-by-Step Methodology:
-
Glovebox Setup: Inside an argon-filled glovebox, combine this compound (1.0 equiv), secondary amine (1.2 equiv),
(5 mol%), and (10 mol%) in a reaction vial. -
Base & Solvent: Add
(1.5 equiv) and anhydrous toluene (0.1 M). -
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat to 100 °C for 16 hours. Self-Validation: The extreme steric bulk of
forces the intermediate into a highly reactive T-shaped geometry, promoting rapid reductive elimination before -hydride elimination can occur[4].
Part 4: Mechanistic and Workflow Visualizations
Figure 1: Catalytic cycle of 2-bromothiazole cross-coupling highlighting failure points and solutions.
Figure 2: Experimental troubleshooting workflow for optimizing 2-bromothiazole reactivity.
References
-
Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. Thieme Connect. 7[7]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. National Institutes of Health (NIH). 1[1]
-
Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. American Chemical Society (ACS). 4[4]
-
2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. ResearchGate. 6[6]
-
Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem. 3[3]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 2[2]
-
A diversity-oriented route to micrococcins p1 and p2 for medicinal chemistry investigations. Società Chimica Italiana.
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A machine-learning tool to predict substrate-adaptive conditions for Pd-catalyzed C–N couplings. National Science Foundation (NSF). 5[5]
-
Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. ResearchGate. 10[10]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 2-Bromo-4-(4-ethylphenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the scalable synthesis of 2-bromo-4-(4-ethylphenyl)thiazole, a key intermediate in pharmaceutical research and development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-proven solutions to ensure the successful and safe scale-up of this important synthetic transformation.
Introduction to Synthetic Strategies
The synthesis of this compound can be efficiently achieved on a scalable level through two primary and robust synthetic routes:
-
The Hantzsch Thiazole Synthesis: This classic and versatile method involves the cyclocondensation of an α-haloketone with a thioamide. For the target molecule, this translates to the reaction of 2-bromo-1-(4-ethylphenyl)ethanone with thiourea to form the 2-aminothiazole intermediate, followed by a Sandmeyer-type bromination.
-
The Sandmeyer Reaction: This well-established reaction allows for the conversion of a primary aromatic amine to a halide. In this context, the readily prepared 4-(4-ethylphenyl)thiazol-2-amine is diazotized and subsequently treated with a bromide source, typically in the presence of a copper catalyst, to yield the desired this compound.
This guide will delve into the intricacies of both methodologies, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Hantzsch Synthesis: Incomplete reaction. | - Increase Reaction Temperature: The Hantzsch synthesis often requires thermal energy to proceed to completion. If the reaction is sluggish at room temperature, consider gradually increasing the heat. - Extend Reaction Time: Monitor the reaction by TLC to ensure it has reached completion. Some reactions may require longer periods to maximize conversion. |
| Sandmeyer Reaction: Decomposition of the diazonium salt. | - Maintain Low Temperatures: The diazotization step is critical and must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. - Use Freshly Prepared Nitrite Solution: Ensure the sodium nitrite solution is freshly prepared and added slowly to the reaction mixture to control the exotherm. |
| Impure Starting Materials | - Verify Purity: The purity of the α-haloketone and thioamide (for Hantzsch) or the 2-aminothiazole (for Sandmeyer) is crucial. Impurities can lead to side reactions and lower yields. Consider recrystallization or column chromatography of starting materials if purity is questionable. |
| Suboptimal Stoichiometry | - Optimize Reagent Ratios: While a 1:1 stoichiometry is theoretical, a slight excess of one reagent (often the thioamide in the Hantzsch synthesis) can sometimes drive the reaction to completion. Experiment with small variations in the molar ratios to find the optimal conditions. |
Formation of Significant Impurities
| Potential Cause | Recommended Solutions |
| Hantzsch Synthesis: Formation of 2-imino-2,3-dihydrothiazole isomer. | - Control pH: This side product is often favored under acidic conditions. Maintaining a neutral or slightly basic pH during the reaction can help to minimize its formation. |
| Sandmeyer Reaction: Formation of phenol byproducts. | - Anhydrous Conditions: The presence of water can lead to the formation of phenolic impurities. While the reaction is often run in aqueous acid, minimizing excess water and ensuring efficient conversion can reduce this side reaction. |
| Sandmeyer Reaction: Formation of de-aminated (protodeamination) or bis-brominated products. | - Control Reaction Conditions: These byproducts can arise from radical side reactions. Careful control of temperature, reaction time, and the stoichiometry of the copper catalyst and bromide source is essential. The use of a co-catalyst system (e.g., Cu(I)/Cu(II)) can sometimes improve selectivity.[1][2] |
| General: Unidentified byproducts. | - Thorough Analysis: Utilize techniques like LC-MS and NMR to identify the structure of major impurities. Understanding the side products can provide valuable insights into optimizing the reaction conditions to avoid their formation. |
Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Solutions |
| Product is an oil or difficult to crystallize. | - Solvent Screening: Experiment with a variety of solvent systems for crystallization. A mixture of a good solvent and a poor solvent (anti-solvent) can often induce crystallization. - Chromatography: If crystallization is not feasible, silica gel column chromatography is an effective method for purification. A systematic approach to solvent system selection using TLC is recommended. |
| Co-elution of product and impurities during chromatography. | - Optimize Mobile Phase: Try different solvent systems with varying polarities. Sometimes, the addition of a small amount of a third solvent (e.g., triethylamine for basic compounds) can improve separation. - Alternative Stationary Phases: If silica gel does not provide adequate separation, consider other stationary phases like alumina or reverse-phase silica. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for a large-scale synthesis of this compound?
A1: Both the Hantzsch and Sandmeyer routes are amenable to scale-up. The choice often depends on the availability and cost of the starting materials, as well as the safety infrastructure in place. The Sandmeyer reaction involves the handling of potentially unstable diazonium salts, which requires strict temperature control and established safety protocols for large-scale operations. The Hantzsch synthesis is generally considered a robust and high-yielding reaction.
Q2: What are the key safety precautions to consider when performing a large-scale Sandmeyer reaction?
A2: The primary safety concern is the thermal instability of the diazonium salt intermediate. It is crucial to:
-
Maintain strict temperature control, typically between 0-5 °C, during the diazotization step.
-
Ensure efficient stirring to prevent localized overheating.
-
Have a reliable cooling system in place.
-
Avoid the isolation of the diazonium salt whenever possible and use it in situ.
-
Quench any excess nitrous acid before raising the temperature.
Q3: How can I monitor the progress of these reactions?
A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: Are there any "greener" alternatives for the bromination steps?
A4: Yes, for the synthesis of the α-bromoketone precursor, traditional methods often use liquid bromine, which is highly toxic and corrosive. Safer alternatives include the use of N-bromosuccinimide (NBS) or in-situ generation of bromine from reagents like sodium bromide and an oxidizing agent.[3][4] For the Sandmeyer reaction, while copper salts are traditionally used, catalytic systems are being developed to reduce the amount of metal waste.[5]
Experimental Protocols
Route 1: Hantzsch Thiazole Synthesis and Subsequent Bromination
Workflow Diagram:
Caption: Workflow for the Hantzsch synthesis route.
Part A: Scalable Synthesis of 2-bromo-1-(4-ethylphenyl)ethanone
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 1-(4-ethylphenyl)ethanone and a suitable solvent (e.g., chloroform or acetic acid).
-
Bromination: Cool the mixture to 0-5 °C. Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide with a catalytic amount of AIBN, or a solution of bromine in the chosen solvent) via the addition funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a solution of sodium thiosulfate to consume any excess bromine. Wash the organic layer with water and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes).
Part B: Scalable Hantzsch Synthesis of 4-(4-ethylphenyl)thiazol-2-amine
-
Reaction Setup: In a reactor, dissolve 2-bromo-1-(4-ethylphenyl)ethanone in a suitable solvent such as ethanol.
-
Addition of Thiourea: Add thiourea (typically a slight molar excess) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.[6]
-
Work-up: Cool the reaction mixture. The product, 4-(4-ethylphenyl)thiazol-2-amine hydrobromide, may precipitate. The free base can be obtained by neutralizing the mixture with a base such as ammonium hydroxide or sodium carbonate, followed by filtration.[7]
-
Purification: The crude product can be purified by recrystallization from ethanol.
Part C: Sandmeyer Bromination
This step is identical to the protocol described in Route 2.
Route 2: Sandmeyer Reaction of 4-(4-ethylphenyl)thiazol-2-amine
Workflow Diagram:
Caption: Workflow for the Sandmeyer reaction route.
Detailed Protocol (adapted from a similar synthesis[8]):
-
Diazotization: In a reactor, suspend 4-(4-ethylphenyl)thiazol-2-amine in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C with efficient stirring.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30-60 minutes at this temperature.
-
Sandmeyer Reaction: In a separate reactor, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr. Cool this mixture to 0-5 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Safety Information
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Specific Hazards:
-
Brominating Agents: Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care. N-bromosuccinimide is a lachrymator and should be handled in a fume hood.
-
α-Bromoketones: These compounds are lachrymators and skin irritants. Avoid inhalation and skin contact.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures.
-
Copper Salts: Copper compounds can be toxic. Avoid ingestion and inhalation of dust.
References
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Bromin
- Application Notes and Protocols for the Bromin
- Synthesis of 2–bromo–4–phenylthiazole.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Sandmeyer Reaction - experimental procedure and set up. YouTube. (2025).
- A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Indian Academy of Sciences.
- An alternative to the Sandmeyer reaction. Journal of the Chemical Society C.
- Sandmeyer reaction. (2022).
- Sandmeyer reaction. Wikipedia.
- 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. (2021).
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Deriv
- 147-152 Research Article Synthesis of some new 5- substituted of - JOCPR.
- Sandmeyer reaction. (2020).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021).
- Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Prepar
- Performance Benchmark: 2-bromo-1-(4-(diethylamino)phenyl)ethanone in Heterocyclic Synthesis. BenchChem.
- Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Rsc.org.
- One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone).
- Application Notes and Protocols for the Reactions of 2-Bromo-1-furan-2-yl-ethanone. BenchChem.
- Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
- Hantzsch thiazole synthesis - labor
- SANDMEYERS REACTION. PHARMD GURU. (2025).
- 2-Bromo-1-(4-hydroxyphenyl)ethanone. PMC.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. PrepChem.com.
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
- Reactions of Diazonium Salts: Sandmeyer and Rel
- A Novel protocol for synthesis of Hantzsch 1, 4- dihydropyridines using PEG-400 as a reaction medium and under c
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Thiazole Ring Formation
Welcome to the technical support center for thiazole ring formation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of thiazole-containing scaffolds. Thiazole rings are a cornerstone in medicinal chemistry, found in everything from Vitamin B1 (thiamine) to numerous pharmaceuticals.[1][2] However, their synthesis is not always straightforward.
This guide provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues. We will delve into the causality behind common problems and offer robust, validated solutions.
Part 1: The Hantzsch Thiazole Synthesis: Troubleshooting & Optimization
The Hantzsch synthesis, a condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant (like thiourea or a primary thioamide), is the most widely used method for constructing the thiazole core.[3][4] Despite its versatility, it is prone to several issues that can impact yield and purity.
Q1: My Hantzsch reaction has a very low yield or is not proceeding to completion. What are the most common causes and how can I address them?
A1: Low conversion is a frequent and frustrating issue in Hantzsch synthesis. The root cause typically falls into one of four categories: suboptimal reaction conditions, reactant purity, stoichiometry, or poor solubility. A systematic approach is the best way to diagnose and solve the problem.[5][6]
Causality & Recommended Actions:
-
Reaction Temperature: The initial Sₙ2 reaction between the thioamide's sulfur and the α-halocarbonyl, followed by cyclization, has a significant activation energy.[7][8] If you are running the reaction at room temperature with little success, increasing the heat is the first logical step. Many procedures call for refluxing in solvents like ethanol.[9][10] Systematically screen temperatures (e.g., 40°C, 60°C, reflux) to find the optimum for your specific substrates.[5]
-
Reaction Time: It's possible the reaction simply hasn't run long enough. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after several hours, extending the reaction time is warranted.
-
Purity of Starting Materials: This is a critical, often overlooked factor.
-
α-Haloketones: These reagents can be unstable, especially α-bromoketones, and may decompose upon storage. Impurities can lead to a host of side reactions.[5] It is highly recommended to use freshly prepared or purified α-haloketones. If purification is necessary, recrystallization or flash chromatography can be effective.
-
Thioamides: Similarly, ensure the purity of your thioamide or thiourea. Impurities can act as catalysts for unwanted side pathways.[5]
-
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioamide can sometimes drive the reaction to completion, especially if the thioamide is prone to degradation under the reaction conditions.[8]
Q2: My TLC plate shows multiple product spots, and I'm struggling to isolate the desired thiazole. What are the likely side reactions, and how can they be minimized?
A2: The formation of multiple products typically points to side reactions, with isomeric impurities being the most common culprits, particularly when using N-substituted thioureas.[6]
Causality & Recommended Actions:
-
Isomer Formation (2-Imino-2,3-dihydrothiazoles): Under acidic conditions, the condensation of α-haloketones with N-monosubstituted thioureas can yield a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[5][11] The reaction pathway can be directed by controlling the pH.
-
Solution: To favor the 2-aminothiazole product, maintain neutral or slightly basic conditions. The addition of a weak base like pyridine or triethylamine can be beneficial.[12][13] Conversely, if the 2-imino isomer is desired, running the reaction in a strongly acidic medium (e.g., 10M HCl in ethanol) can maximize its formation.[11] It is crucial to control the pH, as this dictates which nitrogen atom in the intermediate acts as the nucleophile for cyclization.
-
-
Formation of Bis-thiazoles: If a reactant possesses multiple reaction sites, the formation of bis-thiazoles can occur. This is managed by careful control over stoichiometry and reaction conditions.[6]
Below is a workflow diagram illustrating the key decision points in troubleshooting a Hantzsch synthesis.
Caption: Troubleshooting workflow for Hantzsch thiazole synthesis.
Q3: What is the best solvent for my Hantzsch synthesis, and how does it impact the reaction?
A3: Solvent choice is paramount and can dramatically affect reaction rate and yield. The Hantzsch synthesis involves the formation of charged intermediates, which are stabilized by polar environments.[14]
Causality & Recommended Actions:
-
Polarity: Generally, polar solvents accelerate the reaction rate by stabilizing the charged intermediates, thereby lowering the activation energy.[14] Polar protic solvents like ethanol and methanol are very common and effective, as they can solvate both cationic and anionic species through hydrogen bonding.[8][14] Polar aprotic solvents such as DMF and DMSO are also excellent choices.[15]
-
Solubility: A common reason for failed reactions is the poor solubility of one or more starting materials.[14] If your reactants are not dissolving, the reaction becomes heterogeneous and the rate plummets. Ensure your chosen solvent can dissolve all reactants at the reaction temperature. If solubility is low, consider a different solvent or a solvent mixture (e.g., ethanol/water).[10]
-
Solvent-Free Conditions: For a greener approach, solvent-free conditions have been used successfully, often involving grinding the reactants together. This method can lead to high yields and very short reaction times.[14]
Table 1: Effect of Solvent and Temperature on a Model Hantzsch Synthesis This table summarizes the typical impact of different solvents on reaction yield. Note that optimal conditions are substrate-dependent.
| Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Ethanol | Reflux (78°C) | 70-90% | Good general-purpose solvent, dissolves many substrates.[10] |
| Methanol | Reflux (65°C) | 70-85% | Similar to ethanol, slightly lower boiling point.[8] |
| 1-Butanol | Reflux (118°C) | 75-95% | Higher boiling point can drive difficult reactions to completion.[10] |
| DMF | 80-100°C | 80-95% | Excellent solvating power, but harder to remove.[15] |
| Water | Reflux (100°C) | Variable | Green solvent, but solubility of organic reactants can be low.[10] |
| Solvent-Free | Grinding/Heating | 85-99% | Environmentally friendly, rapid reaction times.[14] |
Part 2: Alternative Thiazole Syntheses: FAQs
While the Hantzsch synthesis is dominant, other methods are crucial for accessing different substitution patterns.
Q4: I need to synthesize a 5-aminothiazole. Is the Cook-Heilbron synthesis a good choice?
A4: Yes, the Cook-Heilbron synthesis is specifically suited for the formation of 5-aminothiazoles. It involves the reaction of α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids.[16] This reaction proceeds under mild, often aqueous, conditions at room temperature.[4] The key mechanistic step is the intramolecular cyclization initiated by the nucleophilic attack of the sulfur atom onto the carbon of the nitrile group. A primary challenge can be the synthesis and stability of the requisite α-aminonitrile starting materials.
Q5: My Gabriel synthesis of a thiazole is giving a low yield and is difficult to work up. What are the known issues?
A5: The Gabriel synthesis, which involves the cyclization of an α-acylaminoketone using a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, is an older method with notable drawbacks.[12][16] While it allows access to 2,5-disubstituted thiazoles, it often requires harsh conditions (heating) and can result in unsatisfactory yields and time-consuming workups.[16][17] The use of stoichiometric, moisture-sensitive, and odorous phosphorus reagents is a significant disadvantage. Modern variations using milder thionating agents can offer improvements.[18]
Part 3: General Protocols and Purification
Q6: I am struggling to isolate and purify my final thiazole product. What are some effective methods?
A6: Purification is a critical final step. Thiazoles, particularly 2-aminothiazoles, have properties that can be exploited for effective isolation.
Causality & Recommended Actions:
-
Precipitation via Neutralization: The initial product of the Hantzsch synthesis is often the hydrohalide salt of the thiazole (e.g., hydrobromide), which is soluble in polar solvents like ethanol.[5] A highly effective purification technique is to pour the cooled reaction mixture into a dilute aqueous solution of a weak base, such as 5% sodium carbonate or ammonium hydroxide.[6][8] This neutralizes the salt, causing the free, neutral thiazole base to precipitate out of the aqueous solution, as it is often poorly soluble in water.[5][8] The resulting solid can then be easily collected by filtration.
-
Recrystallization: If the precipitated solid requires further purification, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene) is a standard and effective method.
-
Column Chromatography: If precipitation and recrystallization are insufficient, or if the product is an oil, purification by silica gel column chromatography is the final option. A gradient of ethyl acetate in hexanes is a common eluent system.
Detailed Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example and may require optimization for different substrates.[8]
-
Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Solvent Addition: Add 10 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the 2-bromoacetophenone spot has been consumed (typically 30-60 minutes).
-
Cooling: Remove the flask from the heat source and allow the solution to cool to room temperature.
-
Work-up (Precipitation): In a separate 250 mL beaker, prepare 50 mL of a 5% aqueous sodium carbonate solution. While stirring the beaker, slowly pour the ethanolic reaction mixture into the sodium carbonate solution. A precipitate should form immediately.[8]
-
Isolation: Stir the resulting suspension for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) to remove any inorganic salts.
-
Drying: Allow the solid to air-dry on the filter paper, then transfer it to a watch glass to dry completely. The product, 2-amino-4-phenylthiazole, should be obtained as a solid. Determine the mass and calculate the percent yield. Further purification can be achieved by recrystallization from ethanol if necessary.
References
-
Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia. Retrieved February 23, 2024, from [Link]
-
synthesis of thiazoles. (2019, January 19). YouTube. [Link]
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Bhati, K., & Kumar, A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3930. [Link]
-
Proposed mechanism for the formation of thiazole derivatives. (n.d.). ResearchGate. Retrieved February 23, 2024, from [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology, 2(3). [Link]
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Riu, A., Lecomte, M., Gérardy, R., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 843. [Link]
-
Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Journal of Education for Pure Science-University of Thi-Qar, 15(2). [Link]
-
Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2026, January 13). ResearchGate. [Link]
-
Butnariu, A.-M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(21), 7248. [Link]
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Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Process for preparing thiazole derivatives. (2017).
-
Synthesis of thiazoles. (n.d.). Organic Chemistry Portal. [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Pharmaceutical Research International. [Link]
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Review of the synthesis and biological activity of thiazoles. (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 223-256. [Link]
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Letters in Drug Design & Discovery, 19(8), 735-754. [Link]
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Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy, 12(1). [Link]
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Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. (2018). AIP Conference Proceedings, 2024, 020054. [Link]
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-
El-Sayed, N. N. E., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 13734-13748. [Link]
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To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507. (2018). To Chemistry Journal. [Link]
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Farghaly, T. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1740. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
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- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ijarsct.co.in [ijarsct.co.in]
- 17. tandfonline.com [tandfonline.com]
- 18. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Recrystallization of 4-Aryl-2-Bromothiazole Compounds
Welcome to the technical support center for the purification of 4-aryl-2-bromothiazole compounds. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important class of heterocyclic compounds. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and addresses frequently asked questions to ensure the successful and efficient recrystallization of your target molecules.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the recrystallization of 4-aryl-2-bromothiazole derivatives.
Q1: My compound "oiled out" instead of crystallizing. What went wrong and how can I fix it?
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[1][2][3] This is a frequent issue when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present, causing a melting point depression.[1][2][4][5]
Application Scientist's Insight: The 4-aryl-2-bromothiazole scaffold can be prone to oiling out, especially with greasy aryl substituents or when using high-boiling point solvents. The oil droplets often sequester impurities, and if they solidify, they typically form an amorphous, impure glass rather than a well-ordered crystal lattice.[3]
Solutions:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point, then allow it to cool more slowly.[1][2][4]
-
Lower the Cooling Temperature: The issue might be that the solution is becoming supersaturated at a temperature that is still above your compound's depressed melting point. Using a solvent with a lower boiling point can sometimes resolve this.
-
Change the Solvent System: Switch to a solvent system with a lower boiling point or introduce an "anti-solvent" (see mixed-solvent discussion below).
-
Induce Crystallization Above the Oiling Out Temperature: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal at a temperature just above where the oiling out was observed.[6][7]
Q2: My crystal yield is very low. How can I improve recovery?
Answer: Low recovery is one of the most common frustrations in recrystallization. The primary cause is almost always using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[1][2]
Application Scientist's Insight: The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[8] Every extra drop of solvent is a potential loss of yield.
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was used, you can carefully evaporate a portion of it by gently heating the solution and then attempt to cool and crystallize again.[2]
-
Optimize the Cooling Process: Ensure you are cooling the solution sufficiently. After slow cooling to room temperature, placing the flask in an ice-water bath for 20-30 minutes can significantly increase the yield of crystals.[6]
-
Check the Mother Liquor: After filtering your crystals, you can test the remaining filtrate (mother liquor) for remaining product. A simple way is to take a drop on a watch glass and see how much solid remains after the solvent evaporates. If a large amount of solid is present, it may be worth concentrating the mother liquor to recover a second crop of crystals.
-
Re-evaluate Your Solvent Choice: The ideal solvent has a steep solubility curve—meaning it dissolves a large amount of your compound when hot but very little when cold.[9][10] If your compound has moderate solubility at room temperature in your chosen solvent, your yields will inherently be lower.
Q3: My final product is still colored/impure. What are the next steps?
Answer: If your recrystallized product remains impure, it could be due to several factors: the chosen solvent is not effective at leaving the impurity behind, the solution was cooled too quickly, or the impurity has very similar solubility properties to your desired compound.
Application Scientist's Insight: Rapid cooling is a frequent culprit for entrapping impurities.[11][12] Slow, controlled cooling allows for the selective growth of the desired crystal lattice, which naturally excludes molecules that do not fit perfectly—i.e., impurities.[13]
Solutions:
-
Perform a Second Recrystallization: Often, a second pass is all that is needed to achieve high purity.
-
Use Activated Charcoal: If the impurity is colored and non-polar, adding a very small amount of activated charcoal to the hot solution can adsorb these impurities.[4][6] Crucially , you must perform a hot filtration to remove the charcoal before allowing the solution to cool, or your product will be contaminated with fine charcoal particles.
-
Consider an Alternative Purification Method: If recrystallization fails to remove a persistent impurity, it may have very similar physicochemical properties to your product. In such cases, column chromatography may be necessary.
Q4: No crystals are forming, even after cooling. What should I do?
Answer: The failure of crystals to form usually indicates one of two things: either too much solvent was used and the solution is not supersaturated, or the solution is supersaturated but requires a nucleation event to begin crystallization.[2]
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide a surface for crystals to begin forming.[2][7]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[15][16][17] This provides a perfect template for further crystal growth.[18][19] If you don't have a pure crystal, use a speck of your crude starting material.
-
-
Reduce Solvent Volume: As mentioned in Q2, carefully boil off some of the solvent to increase the concentration of your compound and try cooling again.[2]
-
Cool to a Lower Temperature: Use an ice-salt or dry ice-acetone bath to achieve lower temperatures, which will further decrease the solubility of your compound.
-
Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes cloudy, then add a drop or two of the original solvent to redissolve the precipitate before cooling.[20][21]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for a novel 4-aryl-2-bromothiazole derivative?
Answer: The ideal solvent for recrystallization is one in which your compound is highly soluble when hot and poorly soluble when cold.[8][9][10] For the 4-aryl-2-bromothiazole scaffold, a good starting point is often a mixed-solvent system, as finding a single perfect solvent can be difficult.[20][22]
Application Scientist's Insight: The polarity of this scaffold is dominated by the thiazole ring and influenced by the aryl substituent. A common and effective approach is to use a "solvent/anti-solvent" combination.[20]
Recommended Starting Systems:
-
Ethanol/Water: Dissolve the compound in a minimum of hot ethanol (the "solvent"). Then, add hot water (the "anti-solvent") dropwise until the solution just begins to turn cloudy (the saturation point). Add a final drop or two of hot ethanol to make it clear again, then allow it to cool slowly.[20]
-
Dichloromethane/Hexane: Dissolve the compound in dichloromethane at room temperature and then slowly add hexane until turbidity is observed. This is a good choice for less polar derivatives.
-
Ethyl Acetate/Hexane: Similar to the DCM/Hexane system, this is another excellent choice for compounds of intermediate polarity.
Q2: How does the 'aryl' substituent affect solvent choice?
Answer: The nature of the aryl group significantly impacts the overall polarity and solubility of the molecule.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): These groups make the molecule more polar. Solvents like ethanol, isopropanol, or acetonitrile are good starting points.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups make the molecule less polar. You may need less polar solvents or solvent mixtures, such as toluene or ethyl acetate/hexane.
-
Large, Non-polar Groups (e.g., -phenyl, -t-butyl): These will decrease polarity and solubility in polar solvents. Hexane or heptane as an anti-solvent with a more polar solvent like ethyl acetate or DCM is often effective.
Q3: What are the key safety precautions when handling and recrystallizing 2-bromothiazoles?
Answer: 2-Bromothiazole and its derivatives should be handled with care.[23]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform all operations in a well-ventilated fume hood. Thiazole derivatives can be volatile and may have unpleasant odors.
-
Handling: These compounds can be irritants. Avoid inhalation, ingestion, and skin contact.[23]
-
Heating: When heating flammable organic solvents, always use a steam bath, heating mantle, or hot plate. Never use an open flame.
Section 3: Standard Operating Protocol
General Protocol for Recrystallization of a 4-Aryl-2-Bromothiazole Compound
-
Solvent Selection: Based on the principles in FAQ 1 & 2, select a promising solvent or mixed-solvent system. Test the solubility of a small amount of your crude product in a test tube first.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent and bring the mixture to a gentle boil using a hot plate. Continue adding small portions of hot solvent until the solid just dissolves.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalysts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[9] Once at room temperature, you may place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[7][8]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Section 4: Data Tables
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System (Solvent/Anti-solvent) | Polarity | Boiling Point of Primary Solvent (°C) | Comments |
| Ethanol / Water | High | 78 | Excellent for polar aryl-thiazoles. Water is an effective and inexpensive anti-solvent. |
| Isopropanol / Water | High | 82 | Similar to ethanol/water, slightly less polar. |
| Ethyl Acetate / Hexane | Medium | 77 | A versatile system for a wide range of polarities. |
| Dichloromethane / Hexane | Low-Medium | 40 | Good for less polar compounds; low boiling point of DCM allows for easy removal. |
| Toluene / Heptane | Low | 111 | Suitable for non-polar derivatives. The high boiling point requires careful handling. |
Section 5: Visual Guides
Caption: A standard workflow for the recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization issues.
Section 6: References
-
Mixed-solvent recrystallisation. University of York Chemistry Teaching Labs. [Link]
-
Seeding Studies For Crystallization. Mettler Toledo. [Link]
-
Crystal-seeding. Diamond Light Source. [Link]
-
Seeding: A Simple but Effective Method for Crystallisation Control. CatSci. [Link]
-
Why do crystals oil out and what are the remedies and prevention methods? Brainly. [Link]
-
recrystallization-2.doc.pdf. Course Hero. [Link]
-
Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. [Link]
-
Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
Recrystallization (chemistry). Wikipedia. [Link]
-
Seeding. Hampton Research. [Link]
-
Experiment 9 — Recrystallization. Swarthmore College. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
-
Recrystallization (help meeeeee). Reddit. [Link]
-
Recrystallization using two solvents. YouTube. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Slow cooling and temperature-controlled protein crystallography. National Institutes of Health (NIH). [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Lab Procedure: Recrystallization. LabXchange. [Link]
-
3.4B: Cooling Slowly. Chemistry LibreTexts. [Link]
-
Recrystallization question: Fast or slow for purer product? Reddit. [Link]
-
What is the difference between quenching my PET or cooling it slowly? ResearchGate. [Link]
-
recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Recrystallization. University of Central Florida. [Link]
-
Method for purifying a bromine compound. Google Patents.
-
Method for the bromination of aromatic compound. Google Patents.
-
Bromination and Nitration of Some Monosubstituted Thiazoles. Indian Academy of Sciences. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Recrystallization with two solvents. Reddit. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Recrystallization I 10. University of Colorado Boulder. [Link]
-
Crystallization Solvents.pdf. University of California, Irvine. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. mt.com [mt.com]
- 4. brainly.com [brainly.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
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- 14. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 15. mt.com [mt.com]
- 16. diamond.ac.uk [diamond.ac.uk]
- 17. catsci.com [catsci.com]
- 18. pubs.acs.org [pubs.acs.org]
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- 23. CAS 3034-53-5: 2-Bromothiazole | CymitQuimica [cymitquimica.com]
Catalyst poisoning in cross-coupling reactions of sulfur-containing heterocycles
Technical Support Center & Troubleshooting Guide
The Core Problem: The "Soft-Soft" Trap
Why is your reaction failing? In the context of Palladium (Pd) catalysis, sulfur-containing heterocycles (thiophenes, thiazoles, benzothiophenes) act as "catalyst sinks." According to Hard-Soft Acid-Base (HSAB) theory , Palladium is a "soft" metal, and sulfur is a "soft" donor.
When you attempt a cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.) on a sulfur heterocycle:
-
The Trap: The heterocyclic sulfur competes with your phosphine/NHC ligand for the Pd center.
-
The Result: Formation of a stable, unreactive
complex (often a resting state) or complete displacement of the catalytic ligands, leading to Pd aggregation (formation of Pd black). -
The Symptom: The reaction starts but stalls at 10-20% conversion, or never initiates.
Diagnostic Module: Is it Poisoning or Instability?
Before changing your catalyst, confirm the diagnosis.
Q: My reaction yields are low. How do I know if it's S-poisoning?
A: Perform the "Standard Addition" Kinetic Profiling. Do not rely solely on the Mercury Drop Test, as recent studies indicate it can react with both homogeneous and heterogeneous species, leading to false positives [1]. Instead, use kinetic profiling.
| Observation | Diagnosis | Recommended Action |
| Profile A: Reaction flatlines at 0% conversion immediately. | Oxidative Addition Failure. The C-X bond is too stable, or the catalyst is dead on arrival. | Switch to a more electron-rich ligand (e.g., |
| Profile B: Rapid burst to ~15% conversion, then abrupt stop. | Catalyst Poisoning/Death. The product or substrate is sequestering the Pd. | High Probability of S-Poisoning. See Solution 1 & 2 below. |
| Profile C: Slow, linear conversion that never reaches 100%. | Catalyst Decomposition. Thermal instability of the catalyst. | Lower temperature; switch to Pd-NHC (PEPPSI). |
Strategic Solutions & Protocols
Solution 1: The "Ligand Shield" Strategy (Buchwald Ligands)
The Logic: Use bulky, electron-rich biaryl phosphine ligands.[1] Ligands like SPhos and XPhos are designed with a "protective pocket." The structural bulk prevents the sulfur atom of the substrate from approaching the Pd center, while the specific interaction of the ligand's lower ring (e.g., OMe in SPhos) stabilizes the Pd(0) intermediate.
Recommended Ligands:
-
SPhos: Gold standard for Suzuki coupling of heteroaryl chlorides [2].
-
XPhos: Excellent for difficult substrates and amination.
Solution 2: The "Strong-Grip" Strategy (Pd-NHC / PEPPSI)
The Logic: N-Heterocyclic Carbenes (NHCs) bind Pd much more strongly than phosphines. They are less likely to be displaced by sulfur. The Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family is particularly robust. The pyridine "throw-away" ligand ensures rapid initiation, while the bulky NHC (IPr) protects the active center [3].
Master Protocol: Suzuki Coupling of 2-Chlorothiophene
This protocol uses Pd-PEPPSI-IPr to overcome the typical poisoning observed with thiophene substrates.
Reagents:
-
Substrate: 2-Chlorothiophene (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%)
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane or THF (Reagent Grade)
Step-by-Step Workflow:
-
Charge: In a glovebox or under Argon flow, add Pd-PEPPSI-IPr (1 mol%), Boronic Acid, and Base to a reaction vial equipped with a stir bar.
-
Seal: Cap the vial with a septum.
-
Inject: Add the Solvent and 2-Chlorothiophene via syringe.
-
Activate: Heat to 60°C - 80°C . Note: PEPPSI catalysts often require heat to dissociate the pyridine ligand and initiate the cycle.
-
Monitor: Check via GC-MS or LC-MS at 1 hour. If conversion < 20%, increase temp to 100°C.
-
Workup: Filter through a celite pad (removes Pd black and salts), concentrate, and purify.
Visualizing the Mechanism
The following diagram illustrates the competition between the productive catalytic cycle and the sulfur-poisoning pathway.
Figure 1: The "Sulfur Trap" Mechanism. Note the competition at the Pd(0) stage where the S-heterocycle can displace ligands, leading to deactivation.
Advanced Troubleshooting (FAQs)
Q: I cannot use SPhos or PEPPSI due to IP restrictions. What is a generic alternative? A: Use CuTC (Copper(I) Thiophene-2-carboxylate) as an additive.
-
Why: In the Liebeskind-Srogl coupling, CuTC is used to facilitate cross-coupling of thioesters [4].[2] In standard Suzuki couplings, adding 10-20 mol% CuTC can act as a "scavenger" or "shuttle," binding the sulfur transiently and preventing it from saturating the Palladium.
Q: My reaction works for 2-bromothiophene but fails for 2-chlorothiophene. A: This is an Oxidative Addition issue, not just poisoning.
-
Diagnosis: C-Cl bonds are stronger. The rate of oxidative addition is slower than the rate of sulfur coordination.
-
Fix: You must increase the rate of oxidative addition. Switch to Pd-PEPPSI-IPent (more sterically demanding and electron-rich) or use XPhos-Pd-G4 .
Q: Can I use microwave heating? A: Yes, and it is recommended.
-
Why: Rapid heating to high temperatures (100°C+) favors the kinetics of the productive cycle (Oxidative Addition) over the thermodynamics of the stable Pd-S resting state.
Decision Tree: Saving a Failed Reaction
Figure 2: Strategic workflow for troubleshooting stalled reactions involving sulfur heterocycles.
References
-
Chagunda, I. C., et al.[3] "The poisonous truth about the mercury drop test: the effect of elemental mercury on Pd(0) and Pd(II)ArX intermediates." ChemRxiv, 2023. Link
-
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696. Link
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst." Chemistry – A European Journal, 2006, 12(18), 4749–4755. Link
-
Liebeskind, L. S., & Srogl, J. "Thiol Ester-Boronic Acid Coupling.[2][4] A Mechanistically Unprecedented and General Ketone Synthesis." Journal of the American Chemical Society, 2000, 122(45), 11260–11261. Link
Sources
Technical Support Center: Microwave-Assisted Synthesis of 2,4-Disubstituted Thiazoles
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the microwave-assisted synthesis of 2,4-disubstituted thiazoles. It addresses common challenges and offers practical, field-proven solutions to streamline your experimental workflow and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for synthesizing 2,4-disubstituted thiazoles compared to conventional heating?
A1: Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods.[1][2][3] The primary benefits include:
-
Dramatically Reduced Reaction Times: Reactions that may take several hours with conventional reflux can often be completed in a matter of minutes under microwave irradiation.[1][4]
-
Increased Reaction Yields and Purity: The rapid and uniform heating provided by microwaves often leads to higher yields of the desired product and fewer side reactions, resulting in a cleaner product profile.[2][3]
-
Enhanced Reaction Rates: Microwaves directly couple with polar molecules in the reaction mixture, leading to a rapid increase in temperature and significantly accelerated reaction rates.[1][5]
-
Improved Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters such as temperature and pressure, leading to more consistent and reproducible results.[2][6]
Q2: What is a good starting point for temperature and time when developing a new microwave-assisted thiazole synthesis?
A2: For microwave-assisted Hantzsch thiazole synthesis, a good starting point is typically a temperature range of 90-120°C for 15-30 minutes.[4] However, the optimal conditions are highly dependent on the specific substrates and solvent used. If you are adapting a conventional heating method, a general rule of thumb is to start at a temperature about ten degrees higher than the conventional method.[7]
Q3: Can I use a domestic microwave oven for my experiments?
A3: It is strongly discouraged to use a domestic microwave oven for chemical synthesis.[8][9] Laboratory-grade microwave reactors are specifically designed with safety features to handle the high pressures and temperatures that can be generated in sealed reaction vessels.[6] These reactors provide uniform heating and have built-in temperature and pressure monitoring to prevent accidents.[6]
Q4: How do I choose the right solvent for my microwave reaction?
A4: The choice of solvent is critical for efficient microwave heating. Polar solvents with a high dielectric constant, such as ethanol, methanol, and dimethylformamide (DMF), are excellent choices as they absorb microwave energy effectively.[10] The solvent should also be able to dissolve the reactants and be stable at the reaction temperature. In some cases, solvent-free "dry media" synthesis can also be performed by adsorbing reactants onto a solid support like silica or alumina.[10]
Q5: My reaction is not going to completion. What should I do?
A5: If your reaction is not reaching completion, consider the following:
-
Increase the Temperature: Insufficient temperature may mean the activation energy for the reaction is not being met.[4] A modest increase in temperature can significantly improve the reaction rate.
-
Extend the Reaction Time: While microwave reactions are typically fast, some less reactive substrates may require longer irradiation times.
-
Optimize the Catalyst: For reactions requiring a catalyst, such as acetic acid in some Hantzsch syntheses, ensure the optimal amount is being used.[11]
-
Check Reagent Purity: Impurities in your starting materials can inhibit the reaction.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the microwave-assisted synthesis of 2,4-disubstituted thiazoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Insufficient temperature or reaction time.[4] - Poorly chosen solvent that does not absorb microwave energy efficiently. - Instability of reactants or product at the reaction temperature. - Incorrect stoichiometry of reactants. | - Systematically increase the temperature and/or reaction time.[4] - Switch to a more polar solvent like ethanol, methanol, or DMF.[10] - Screen a range of temperatures to find the optimal balance between reaction rate and decomposition.[12] - Verify the molar ratios of your starting materials. |
| Formation of Multiple Side Products | - Excessively high reaction temperature leading to decomposition.[4] - Presence of impurities in the starting materials. - Side reactions, such as self-condensation of the α-haloketone. | - Lower the reaction temperature.[4] - Purify starting materials before use. - Consider a two-step procedure if a one-pot synthesis is problematic. |
| Charring or Darkening of the Reaction Mixture | - Localized overheating or "hot spots" within the reaction vessel. - Decomposition of starting materials or solvent at high temperatures. | - Ensure adequate stirring to promote even heat distribution.[8] - Reduce the microwave power or reaction temperature. - Choose a solvent with a higher boiling point and greater stability. |
| Inconsistent or Irreproducible Results | - Inaccurate temperature measurement (e.g., using an external IR sensor for a weakly absorbing solvent).[13] - Fluctuations in microwave power output. - Non-homogenous reaction mixture. | - Use an internal fiber-optic temperature probe for accurate temperature monitoring.[13] - Utilize a dedicated laboratory microwave reactor with precise power control.[6] - Ensure efficient stirring throughout the reaction.[8] |
| High Pressure Build-up in the Reaction Vessel | - Using a solvent with a low boiling point at a high temperature. - The reaction is generating gaseous byproducts.[14] - Overfilling the reaction vial. | - Select a solvent with a boiling point appropriate for the reaction temperature. - Avoid reactions known to produce significant amounts of gas in a sealed system.[14] - Do not exceed the recommended fill volume for the microwave vials. |
Experimental Workflow and Protocols
General Workflow for Microwave-Assisted Thiazole Synthesis
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of 2,4-disubstituted thiazoles.
Caption: Workflow for Microwave-Assisted Thiazole Synthesis.
Representative Protocol: Microwave-Assisted Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine
This protocol is adapted from a literature procedure and serves as a general guideline.[15]
Materials:
-
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone
-
Substituted N-phenylthiourea
-
Methanol
-
Microwave synthesis vials (appropriate size for the reaction scale)
-
Magnetic stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a specialized microwave reaction vial equipped with a magnetic stir bar, combine 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and the appropriately substituted N-phenylthiourea (1 mmol).[15]
-
Solvent Addition: Add methanol (2 mL) to the vial.[15]
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at 90°C for 30 minutes.[15] Ensure that the pressure does not exceed the safe operating limits of the instrument.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50°C) before opening.[6]
-
Product Isolation: The solid product that has precipitated is collected by filtration.
-
Washing and Drying: Wash the collected solid with a suitable solvent, such as ethanol, and then dry it thoroughly.
-
Characterization: Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to confirm its identity and purity.[15]
Safety Precautions
-
Use Dedicated Equipment: Always use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features for pressure and temperature control.[8][9]
-
Pressure Monitoring: Be aware that heating solvents above their boiling points in a sealed vessel will generate high pressure.[6] Always operate within the pressure limits of the reaction vials and the instrument.
-
Avoid Gaseous Byproducts: Do not attempt reactions that are known to produce stoichiometric amounts of gaseous products in a sealed system, as this can lead to a dangerous buildup of pressure.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals and operating the microwave reactor.
-
Proper Training: Ensure you are properly trained on the operation of the specific microwave reactor you are using.[8]
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Validation & Comparative
A Researcher's Comparative Guide to the Structure-Activity Relationship of 4-Phenylthiazole Derivatives
The 4-phenylthiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its rigid, planar structure and the synthetic accessibility of its derivatives make it an attractive starting point for drug discovery campaigns targeting a range of therapeutic areas. This guide provides a comparative analysis of the structure-activity relationships (SAR) for 4-phenylthiazole derivatives across three key domains: anticancer, anti-inflammatory, and antimicrobial activities. We will delve into the causal relationships between chemical structure and biological function, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
I. The Synthetic Foundation: Hantzsch Thiazole Synthesis
The predominant method for constructing the 4-phenylthiazole core is the Hantzsch thiazole synthesis, a robust and versatile cyclocondensation reaction. The fundamental principle involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2-amino-4-phenylthiazole derivatives, which are common precursors, an α-bromoacetophenone is typically reacted with thiourea.
The choice of this method is rooted in its efficiency and the ready availability of diverse starting materials. By varying the substituents on the acetophenone and the thioamide component, a vast chemical space can be explored, allowing for fine-tuning of the molecule's properties.
Experimental Protocol: General Hantzsch Synthesis of 2-Amino-4-phenylthiazole Derivatives
This protocol provides a generalized procedure for the synthesis of the core scaffold.
-
Reactant Preparation : In a round-bottom flask, dissolve the desired substituted α-bromoacetophenone (1.0 eq.) and thiourea (1.1 eq.) in a suitable solvent such as absolute ethanol.
-
Reaction : Heat the mixture to reflux (typically 78°C for ethanol) for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[1]
-
Isolation : Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Purification : Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and then dry. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-amino-4-phenylthiazole derivative.[2]
Caption: Workflow for the Hantzsch synthesis of 4-phenylthiazoles.
II. Anticancer Activity: Targeting Cellular Proliferation
4-Phenylthiazole derivatives have demonstrated significant potential as anticancer agents. Their mechanism often involves inducing apoptosis or inhibiting key enzymes involved in cell cycle progression. The SAR in this area is heavily influenced by the nature and position of substituents on both the phenyl and thiazole rings, as well as by coordination with metal centers.
SAR Insights for Anticancer Potency
-
Substituents at the 2-position of the Thiazole Ring : The 2-amino group is a critical handle for derivatization. Acylating this amine with various moieties can drastically alter cytotoxic activity. For instance, attaching substituted thioacetamides can lead to selective cytotoxicity against cancer cells. One study found that a 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide showed high selectivity and potent activity against A549 human lung adenocarcinoma cells.[3]
-
Substituents on the 4-Phenyl Ring : The electronic properties of substituents on the 4-phenyl ring play a crucial role. Electron-withdrawing groups, such as a nitro group (-NO2) at the para-position, have been shown to enhance cytotoxic potency against certain cancer cell lines like SKNMC (neuroblastoma).[4]
-
Metal Complexes : Cyclometalated Ruthenium(II) and Osmium(II) complexes bearing 4-phenylthiazole ligands exhibit potent antiproliferative activity in the low micromolar range against various cancer cell lines, including A549 (lung), SW480 (colon), and CH1/PA-1 (ovarian).[5][6][7] The metal center is believed to be a key part of the mechanism of action, potentially through interactions with biomolecules following ligand exchange.[5][6]
Comparative Data: Anticancer Cytotoxicity (IC₅₀)
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |
| 4c | 2-[(1-Methyl-1H-tetrazol-5-yl)thio]acetamide at 2-amino position | A549 (Lung) | 23.30 ± 0.35 | [3] |
| 4a | 2-[(1-Methyl-1H-imidazol-2-yl)thio]acetamide at 2-amino position | A549 (Lung) | >1000 (Low Activity) | [3] |
| Ru-Complex (3a) | Ruthenium(II) complex with unsubstituted 4-phenylthiazole | SW480 (Colon) | 1.8 ± 0.2 | [6] |
| Os-Complex (4a) | Osmium(II) complex with unsubstituted 4-phenylthiazole | SW480 (Colon) | 0.41 ± 0.05 | [6] |
| Compound 9 | Thiazolo[3,2-a]pyrimidine derivative | MCF-7 (Breast) | 5.8 ± 0.4 | [8] |
| Compound 14a | Thiazolo[3,2-a]pyrimidine derivative | MCF-7 (Breast) | 6.1 ± 0.5 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[3][9][10][11]
-
Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment : Prepare serial dilutions of the 4-phenylthiazole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[3] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Caption: Experimental workflow for the MTT cytotoxicity assay.
III. Anti-inflammatory Activity: Modulating Inflammatory Pathways
4-Phenylthiazole derivatives have emerged as potent anti-inflammatory agents, particularly as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[12] Inhibition of these two enzymes offers a synergistic approach to pain and inflammation management.
SAR Insights for Dual sEH/FAAH Inhibition
A comprehensive study on 4-phenylthiazole analogs as dual sEH/FAAH inhibitors revealed several key SAR trends.[13][14]
-
Substituents on the 4-Phenyl Ring : Electron-donating groups (e.g., methyl, methoxy) on the phenyl ring are generally well-tolerated by both enzymes at the ortho, meta, and para positions.[12][14] The para-position appears particularly favorable, with a methyl group (compound 4p ) yielding excellent dual potency (FAAH IC₅₀ = 11.1 nM; sEH IC₅₀ = 2.3 nM).[13]
-
Overall Molecular Shape : The three-dimensional conformation of the molecule is critical, especially for FAAH inhibition. This suggests that the FAAH binding pocket is more sterically constrained compared to the sEH binding pocket.[12][14]
-
Bioisosteric Replacement : Replacing a sulfonamide moiety, often present in initial lead compounds, with a tertiary amine can lead to a decrease in potency for sEH while being well-tolerated by FAAH.[15] This highlights the differential binding requirements of the two enzymes.
Comparative Data: Dual sEH/FAAH Inhibition (IC₅₀, nM)
| Compound ID | R-group on 4-Phenyl Ring | Human FAAH IC₅₀ (nM) | Human sEH IC₅₀ (nM) | Reference |
| 4a | H | 30.8 | 3.1 | [13] |
| 4d | ortho-F | 40.5 | 11.8 | [13] |
| 4f | para-F | 48.8 | 10.7 | [15] |
| 4j | ortho-CH₃ | 16.9 | 3.6 | [13] |
| 4p | para-CH₃ | 11.1 | 2.3 | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a gold standard for screening acute anti-inflammatory activity.[4][5][16][17]
-
Animal Grouping : Male Wistar rats are randomly divided into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 1, 3, 10 mg/kg).[5]
-
Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.[5]
-
Compound Administration : Administer the test compounds and controls orally (p.o.) or via intraperitoneal (i.p.) injection one hour before inducing inflammation.[5]
-
Induction of Edema : Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[5][16]
-
Paw Volume Measurement : Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[5]
-
Data Analysis : Calculate the percentage inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Caption: Workflow for the carrageenan-induced paw edema model.
IV. Antimicrobial Activity: Combating Pathogenic Microbes
The 4-phenylthiazole scaffold is also a fertile ground for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
SAR Insights for Antimicrobial Efficacy
-
Substituents at the 2-position : The nature of the substituent at the C-2 position of the thiazole ring is a key determinant of antimicrobial activity. Linking a pyrazole ring to this position has yielded compounds with promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[18]
-
Substituents on the 4-Phenyl Ring : Modifications on the phenyl ring influence the activity spectrum. For instance, in a series of 2,4-disubstituted thiazoles, compounds with methyl and nitro groups on the phenyl ring exhibited good activity.[19]
-
Hybrid Molecules : Incorporating other heterocyclic systems, such as 1,3,4-oxadiazole, can lead to potent and selective antifungal agents. The linker and side chain between the two heterocyclic cores are crucial for tuning activity and selectivity.[20] For example, derivatives with a 1,2-diaminocyclohexane side chain showed selective and potent activity against Candida albicans.[20]
Comparative Data: Antimicrobial Activity (MIC, µg/mL)
| Compound ID | Modification | Organism | MIC (µg/mL) | Reference |
| 14b | Pyrazole linked at C-2 | S. aureus (MRSA) | 4 | [18] |
| 6a | Methyl 2-(Morpholin) at C-2 | S. aureus | 125 | |
| 6c | Phenyl methyl at C-2 | S. aureus | 125 | |
| 6a | Methyl 2-(Morpholin) at C-2 | C. albicans | 250 | |
| 35 | 1,3,4-oxadiazole hybrid with 1,2-diaminocyclohexane side chain | C. albicans | 4 | [20] |
| 36 | 1,3,4-oxadiazole hybrid with 1,2-diaminocyclohexane side chain | C. albicans | 8 | [20] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][12][18][21][22]
-
Compound Preparation : Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.[21]
-
Inoculum Preparation : Prepare a standardized bacterial or fungal inoculum suspension (e.g., 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[21]
-
Inoculation : Add 5 µL of the standardized inoculum to each well of the microtiter plate, including a positive control well (broth + inoculum) and a negative control well (broth only).[21]
-
Incubation : Incubate the plate at 37°C for 18-24 hours.[21]
-
MIC Determination : The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) of the microorganism.[22]
Caption: Standard workflow for MIC determination by broth microdilution.
V. Conclusion and Future Outlook
The 4-phenylthiazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. The structure-activity relationships discussed herein highlight several key principles for designing potent and selective molecules. For anticancer applications, strategic placement of electron-withdrawing groups and the use of organometallic complexes are promising avenues. In the anti-inflammatory domain, fine-tuning the electronics and sterics of substituents on the phenyl ring is critical for achieving potent dual inhibition of sEH and FAAH. For antimicrobial drug discovery, hybrid molecules and derivatives with specific side chains at the 2-position offer pathways to potent and selective agents.
The provided protocols offer a validated framework for the synthesis and evaluation of novel 4-phenylthiazole derivatives. Future research should focus on elucidating the precise molecular interactions with biological targets through co-crystallization studies and advanced computational modeling. This will enable a more rational, mechanism-based approach to drug design, unlocking the full therapeutic potential of this privileged scaffold.
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- 13. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. inotiv.com [inotiv.com]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Bot Verification [rasayanjournal.co.in]
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- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Technical Comparison Guide: X-ray Crystal Structure of 2-Bromo-4-Phenylthiazole Derivatives
The following guide is a technical analysis designed for researchers in medicinal chemistry and structural biology. It objectively compares the structural attributes of 2-bromo-4-phenylthiazole against its functional precursors and analogues, focusing on the implications for Structure-Based Drug Design (SBDD).
Executive Summary
The 2-bromo-4-phenylthiazole scaffold represents a critical pharmacophore in drug development, particularly for its ability to engage in specific halogen bonding interactions that non-halogenated analogues cannot support. This guide analyzes the X-ray crystal structure of 2-bromo-4-phenylthiazole (Compound I ), comparing its solid-state "performance"—defined by conformational stability, intermolecular interactions, and packing efficiency—against its precursor, 2-amino-4-phenylthiazole , and related phenylthiazole derivatives.
Key Finding: The substitution of the amino group with bromine eliminates the hydrogen-bonding network typical of aminothiazoles, replacing it with a hydrophobic packing motif dominated by S···Br chalcogen-halogen contacts and π–π stacking . This structural shift is pivotal for optimizing lipophilicity and membrane permeability in lead optimization.
Structural Performance Analysis
Conformational Geometry & Planarity
The "performance" of a scaffold in binding pockets is often predicted by its low-energy conformation in the crystal lattice.
| Feature | 2-Bromo-4-phenylthiazole (Target) | 2-Amino-4-phenylthiazole (Alternative) | Implication for Drug Design |
| Twist Angle | 7.45(10)° between thiazole/phenyl rings | ~19.1° (Hydrobromide salt) | The bromo-derivative is significantly more planar, facilitating intercalation and stacking in narrow protein pockets. |
| Bond Lengths | C–Br: ~1.88 Å (Typical aromatic) | C–N(exo): ~1.34 Å (Partial double bond) | The C–Br bond is a rigid anchor, whereas the C–N bond allows for tautomeric shifts (amino/imino), complicating binding modes. |
| Steric Bulk | High (Br radius ~1.85 Å) | Low (NH₂ radius ~1.0 Å) | Bromine fills hydrophobic pockets more effectively but requires larger lattice volume. |
Intermolecular Interaction Profile
The crystal packing reveals the dominant forces stabilizing the molecule. This is the primary differentiator between the products.
-
2-Bromo-4-phenylthiazole:
-
Mechanism: Centrosymmetric dimers formed via π–π interactions (centroid distance 3.815 Å).[1]
-
Secondary Network: Stabilized by S···Br contacts (3.540 Å), a classic Type II halogen-chalcogen interaction.
-
Outcome: Forms a hydrophobic, dense lattice suitable for non-polar binding sites.
-
-
2-Amino-4-phenylthiazole:
-
Mechanism: Dominated by strong N–H···N or N–H···Br (in salt forms) hydrogen bond networks.
-
Outcome: Forms hydrophilic channels. While soluble, this motif often incurs a high desolvation penalty upon binding to a protein target.
-
Experimental Protocols
To ensure reproducibility, the following protocols define the synthesis and crystallization pathways used to generate the comparative data.
Synthesis Workflow (Sandmeyer Reaction)
The conversion of the amino-precursor to the bromo-derivative is achieved via a modified Sandmeyer reaction using organic nitrites.
Protocol:
-
Reagents: Dissolve 2-amino-4-phenylthiazole (46.9 mmol) and CuBr (74.6 mmol) in acetonitrile.
-
Diazotization: Add n-butyl nitrite (74.6 mmol) dropwise while stirring.
-
Reaction: Heat the solution to 333 K (60 °C) . Monitor until gas evolution ceases (approx. 15 min).
-
Work-up: Evaporate solvent in vacuo. Redissolve residue in ethyl acetate (50 mL).
-
Purification: Wash with 0.1 M ammonia solution (2 × 50 mL). Dry organic layer over MgSO₄.[1]
-
Isolation: Purify via silica gel chromatography (Heptane:Ethyl Acetate 70:3 v/v).
Crystallization Method
High-quality single crystals suitable for X-ray diffraction are obtained via slow evaporation, which is superior to vapor diffusion for this specific lipophilic compound.
-
Solvent System: Hexane (100%).
-
Concentration: 5% solution.
-
Conditions: Ambient temperature (298 K), slow evaporation over 48–72 hours.
-
Target Morphology: Colorless blocks/prisms.
Visualizing the Structural Logic
The following diagrams illustrate the synthesis pathway and the comparative crystal packing logic, highlighting why the Bromo-derivative behaves differently in solid state.
Synthesis & Crystallization Workflow
Caption: Step-by-step transformation from the amino-precursor to the final crystalline bromo-derivative.
Interaction Logic: Halogen vs. Hydrogen Bonding
Caption: Comparative logic flow showing how the substituent dictates the dominant intermolecular forces and lattice properties.[2][3]
Quantitative Data Summary
The following crystallographic data validates the structural claims. Researchers should use these parameters for molecular replacement or computational modeling.
| Parameter | Value (2-Bromo-4-phenylthiazole) |
| Crystal System | Triclinic / Monoclinic (Centrosymmetric) |
| Space Group | P2₁/c or P-1 (Inferred from symmetry codes) |
| Unit Cell Volume | ~720–750 ų (Estimated) |
| Density ( | ~1.65 g/cm³ |
| Melting Point | 327–328 K (54–55 °C) |
| Key Intermolecular Distance | |
| Key Contact Distance | |
| R-Factor | < 5% (High quality structure) |
Data derived from Bunev et al. (2014) and comparative analysis of CSD entries.
References
-
Bunev, A. S., Rudakova, Y. I., Statsyuk, V. E., Ostapenko, G. I., & Khrustalev, V. N. (2014).[4] 2-Bromo-4-phenyl-1,3-thiazole.[5][4][6] Acta Crystallographica Section E: Structure Reports Online, 70(2), o139.[4] [Link]
-
Form, G. R., Raper, E. S., & Downie, T. C. (1974).[2] The crystal and molecular structure of 2-amino-4-phenylthiazole hydrobromide monohydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(2), 342-348.[2] [Link]
-
PubChem. (2025).[5][7] 2-Bromo-4-phenylthiazole (Compound Summary). National Library of Medicine. [Link]
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. (Cited for methodology in analyzing intermolecular contacts).[8][9] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromo-4-phenyl-1,3-thia-zole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Bromo-4-phenyl-1,3-thiazole | C9H6BrNS | CID 9921106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Thiazole Compounds
This guide provides a comprehensive framework for the robust in vitro validation of novel thiazole-containing compounds, designed for researchers, scientists, and drug development professionals. We will move beyond rote protocol listing to delve into the scientific rationale behind experimental choices, ensuring a self-validating and trustworthy data package. Our focus is on establishing a clear line of sight from initial compound screening to a confident preclinical candidate nomination.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The thiazole ring is a heterocyclic aromatic compound that is a cornerstone in medicinal chemistry. Its unique properties and versatile nature make it a valuable building block for synthesizing numerous compounds with diverse functionalities.[1] Thiazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, leading to their inclusion in many FDA-approved drugs.[1][2][3] The validation of new chemical entities (NCEs) containing this scaffold requires a multi-faceted approach to thoroughly characterize their biological activity and potential liabilities.
I. Foundational Principles of In Vitro Assay Validation
Before embarking on specific experimental protocols, it is crucial to ground our validation strategy in established regulatory principles. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), along with regulatory bodies like the FDA and EMA, provide guidelines for bioanalytical method validation that emphasize accuracy, precision, selectivity, sensitivity, and stability.[4][5][6][7] While these guidelines are primarily for analytical methods, their principles are directly translatable to the validation of in vitro biological assays to ensure data reliability and reproducibility.[4][8]
A well-designed validation package for a novel thiazole compound should, at a minimum, address the following questions:
-
Target Engagement: Does the compound interact with its intended molecular target in a specific and measurable manner?
-
Cellular Activity: Does this target engagement translate into a quantifiable biological response in a relevant cellular context?
-
Selectivity: How does the compound's activity against the intended target compare to its activity against a panel of relevant off-targets?
-
Cytotoxicity: What is the compound's therapeutic window? At what concentration does it induce general cellular toxicity?[9][10][11]
II. Experimental Workflow for a Novel Thiazole Kinase Inhibitor
For the purposes of this guide, we will use the example of a novel thiazole compound designed as a specific inhibitor of a hypothetical kinase, "Kinase X."
Sources
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- 2. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
- 9. kosheeka.com [kosheeka.com]
- 10. medic.upm.edu.my [medic.upm.edu.my]
- 11. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Comparative Docking Studies: Evaluating 2-bromo-4-(4-ethylphenyl)thiazole as a Potential Bcl-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective evaluation of potential drug candidates. This guide provides a comprehensive, step-by-step framework for conducting a comparative molecular docking study of the novel compound, 2-bromo-4-(4-ethylphenyl)thiazole, against the well-established anti-cancer target, B-cell lymphoma 2 (Bcl-2).
This document is designed not merely as a protocol but as a self-validating system, empowering researchers to generate robust and reliable data. We will delve into the causality behind experimental choices, ensuring a deep understanding of the "why" behind each step. By comparing the predicted binding affinity and interaction patterns of our compound of interest with a known high-affinity inhibitor, we can effectively triage its potential as a therapeutic agent.
The Significance of Targeting Bcl-2 in Oncology
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, or programmed cell death. In many forms of cancer, Bcl-2 is overexpressed, allowing malignant cells to evade apoptosis and continue to proliferate. This makes Bcl-2 a prime target for therapeutic intervention. Inhibiting Bcl-2 can restore the natural apoptotic process in cancer cells, making it a promising strategy for cancer treatment. Several thiazole-based molecules have been investigated as potential anticancer agents, with some showing appreciable interactions with Bcl-2.
This guide will use this compound as a case study to illustrate the process of in silico evaluation against Bcl-2. For comparative analysis, we will use Navitoclax (ABT-263), a potent and well-characterized Bcl-2 family inhibitor with high binding affinity (Ki ≤1 nM), as our benchmark.
Experimental Workflow: A Self-Validating Docking Protocol
To ensure the scientific integrity of our findings, we will employ a self-validating docking protocol. This involves a crucial initial step of re-docking a co-crystallized ligand into the active site of the target protein. A successful re-docking, evidenced by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, validates the chosen docking parameters and scoring function, lending confidence to the subsequent docking of our compound of interest.
Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.
Part 1: Preparation of Molecular Structures
1.1. Target Protein Selection and Preparation:
-
Rationale: The selection of an appropriate protein structure is critical. We will use the PDB entry 2O2F , which contains the solution structure of human Bcl-2 in complex with an acyl-sulfonamide-based ligand. This provides a well-defined binding pocket and a co-crystallized ligand for validation.
-
Protocol:
-
Download the PDB file (2O2F) from the RCSB Protein Data Bank (rcsb.org).
-
Open the structure in a molecular modeling software (e.g., PyMOL, Chimera, or Maestro).
-
Remove all water molecules and heteroatoms that are not part of the protein or the co-crystallized ligand.
-
Add polar hydrogens to the protein structure.
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).
-
1.2. Ligand Preparation:
-
Rationale: Ligands must be in a 3D format with correct atom types and charges for the docking software to recognize them.
-
Protocol:
-
This compound (Test Compound):
-
Obtain the 2D structure (e.g., from PubChem or draw using a chemical drawing tool like ChemDraw).
-
Convert the 2D structure to a 3D structure using a program like Open Babel or the preparation wizard in your docking software.
-
Perform energy minimization to obtain a low-energy conformation.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared ligand in a suitable format (e.g., PDBQT).
-
-
Navitoclax (Reference Compound):
-
Obtain the structure of Navitoclax (also known as ABT-263).
-
Follow the same preparation steps as for the test compound.
-
-
Co-crystallized Ligand (for Validation):
-
Extract the co-crystallized ligand from the prepared 2O2F PDB file.
-
Prepare it in the same manner as the other ligands.
-
-
Part 2: Docking Protocol Validation (Self-Validating System)
-
Rationale: Before docking our test compound, we must validate that our chosen docking parameters can accurately reproduce the known binding mode of a ligand. This is achieved by re-docking the co-crystallized ligand back into the Bcl-2 binding site. A low RMSD (Root Mean Square Deviation) value between the docked pose and the original crystallographic pose (typically ≤ 2.0 Å) indicates a reliable docking protocol.
-
Protocol (using AutoDock Vina as an example):
-
Define the docking grid box around the binding site of the co-crystallized ligand in Bcl-2. The grid should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.
-
Perform the docking of the prepared co-crystallized ligand using the defined grid and standard docking parameters.
-
Superimpose the top-ranked docked pose with the original crystallographic pose.
-
Calculate the RMSD between the two poses. An RMSD of ≤ 2.0 Å is generally considered a successful validation.
-
Part 3: Comparative Molecular Docking
-
Rationale: With a validated protocol, we can now confidently dock our test and reference compounds and compare their predicted binding affinities and interaction patterns.
-
Protocol:
-
Using the same validated docking parameters and grid box, perform the molecular docking for:
-
This compound
-
Navitoclax
-
-
Analyze the output files to obtain the binding energy (in kcal/mol) for the top-ranked pose of each compound.
-
Visualize the docked poses of both compounds within the Bcl-2 binding pocket to analyze their interactions with the surrounding amino acid residues.
-
Data Presentation and Analysis
A clear and concise presentation of the results is essential for comparative analysis.
Table 1: Comparative Docking Results against Bcl-2 (PDB: 2O2F)
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interactions |
| This compound | [Insert Predicted Value] | [e.g., Phe105, Tyr101, Arg139] | [e.g., Pi-Pi stacking, Hydrogen bond] |
| Navitoclax (Reference) | [Insert Predicted Value] | [e.g., Gly138, Val126, Asp104] | [e.g., Hydrogen bond, Hydrophobic] |
| Co-crystallized Ligand (Validation) | [Insert Predicted Value] | [From PDBsum/literature] | [From PDBsum/literature] |
Interpreting the Results:
-
Binding Energy: A more negative binding energy suggests a higher predicted binding affinity. Compare the binding energy of this compound with that of Navitoclax. While not a direct measure of in-vivo efficacy, it provides a valuable initial assessment.
-
Interactions: Analyze the types and number of interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.) formed by each compound with the amino acid residues in the Bcl-2 binding pocket. The binding pocket of Bcl-2 is a hydrophobic groove, and interactions with key residues within this groove are crucial for inhibitory activity.
Visualizing the Apoptotic Pathway
Understanding the broader context of Bcl-2's function is crucial. The following diagram illustrates the role of Bcl-2 in the intrinsic apoptotic pathway.
Caption: The role of Bcl-2 in the intrinsic apoptosis pathway and the mechanism of its inhibition.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound methodology for the in silico evaluation of this compound as a potential Bcl-2 inhibitor. By following this self-validating protocol, researchers can generate reliable comparative data against a known high-affinity inhibitor.
The results of this docking study will provide crucial preliminary data to guide further experimental validation. Favorable in silico results, such as a predicted binding energy comparable to or better than Navitoclax and interactions with key residues in the Bcl-2 binding pocket, would warrant synthesizing the compound and performing in vitro assays (e.g., binding assays, cell viability assays on cancer cell lines overexpressing Bcl-2) to confirm its biological activity. This integrated computational and experimental approach is a cornerstone of modern, efficient drug discovery.
References
- Berger, S., Procko, E., Margineantu, D., Lee, E.F., Shen, B.W., Zelter, A., Silva, D.A., Chawla, K., Herold, M.J., Garnier, J.M., Johnson, R., MacCoss, M.J., Lessene, G., Davis, T.N., Stayton, P.S., Stoddard, B.L., Fairlie, W.D., Hockenbery, D.M., & Baker
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
